molecular formula C10H18O2 B1669407 4-Cyclohexylbutyric acid CAS No. 4441-63-8

4-Cyclohexylbutyric acid

Cat. No.: B1669407
CAS No.: 4441-63-8
M. Wt: 170.25 g/mol
InChI Key: UVZMNGNFERVGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>Cyclohexanebutyric acid is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZMNGNFERVGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2218-80-6 (copper salt), 35542-88-2 (manganese salt), 38582-17-1 (cobalt salt), 38582-18-2 (zinc salt), 3906-55-6 (nickel salt), 55700-14-6 (cadmium salt), 61886-29-1 (hydrochloride salt), 62637-99-4 (lead salt), 62638-00-0 (lithium salt), 62638-02-2 (mercury salt), 62638-03-3 (potassium salt), 62638-04-4 (silver salt), 62638-05-5 (strontium salt), 62669-64-1 (magnesium salt), 62669-65-2 (barium salt)
Record name Cyclohexanebutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2063472
Record name Cyclohexanebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4441-63-8
Record name Cyclohexanebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4441-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanebutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanebutyric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanebutyric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanebutanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclohexylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CYCLOHEXYLBUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32WI1J2ZOS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclohexylbutyric Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 4-Cyclohexylbutyric acid (4-CHBA), a saturated fatty acid derivative with significant utility in chemical synthesis and biomedical research. We delve into its fundamental chemical and physical properties, spectroscopic profile, and established methods for its synthesis and purification. The guide highlights its role as a versatile chemical intermediate, particularly in the synthesis of complex molecules and functional polymers. This paper is intended for researchers, chemists, and professionals in the fields of drug discovery and material science who require a detailed understanding of this compound's characteristics and applications.

Introduction

This compound, also known by its IUPAC name 4-cyclohexylbutanoic acid, is a carboxylic acid featuring a cyclohexane ring attached to a butyric acid tail. This unique structure, combining a non-polar cycloalkane group with a polar carboxylic acid function, imparts distinct physicochemical properties that make it a valuable building block in organic synthesis. Its applications range from its use in microbial growth studies to its role as a precursor in the synthesis of pharmacologically active agents and specialty polymers.[1][2] This guide offers an in-depth exploration of its molecular identity, physical characteristics, spectroscopic signature, chemical behavior, and practical applications, grounded in authoritative data to support research and development endeavors.

Molecular Structure and Chemical Identity

The structural foundation of this compound is a cyclohexane ring linked to the terminal carbon of a four-carbon aliphatic chain, which is terminated by a carboxyl group. This structure is unambiguously identified by a unique set of chemical identifiers.

  • IUPAC Name: 4-cyclohexylbutanoic acid[3][4]

  • Synonyms: Cyclohexanebutyric acid, 4-Cyclohexanebutyric acid[4][5]

  • CAS Number: 4441-63-8[1][5][6]

  • Molecular Formula: C₁₀H₁₈O₂[1][3][5][6]

  • Molecular Weight: 170.25 g/mol [1][5]

  • Canonical SMILES: C1CCC(CC1)CCCC(=O)O[4]

  • InChI Key: UVZMNGNFERVGRC-UHFFFAOYSA-N[4][6]

Caption: Chemical structure of this compound (C₁₀H₁₈O₂).

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in various experimental setups. The data presented below are compiled from chemical supplier specifications and databases.

PropertyValueSource
Physical State White or colorless to light yellow powder, lump, or clear liquid. Solid at 20°C.[5]
Melting Point 30-32 °C (lit.)[1]
Purity >98.0% (by GC and Neutralization titration)[5]
Storage Temperature Room temperature; recommended cool, dark place (<15°C).[5]
Special Conditions Store under inert gas; compound is air sensitive.[5]

Spectroscopic Profile

Structural elucidation and purity assessment of this compound rely heavily on spectroscopic techniques. Understanding its characteristic spectral features is paramount for any researcher working with this compound.

Spectroscopic_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained MS Mass Spectrometry (MS) MW Molecular Weight & Formula (M+ at m/z 170) MS->MW IR Infrared (IR) Spectroscopy FG Functional Groups (C=O, O-H stretches) IR->FG NMR NMR Spectroscopy Structure Carbon-Hydrogen Framework (Aliphatic & Cyclohexyl Signals) NMR->Structure Elucidation Final Structure Elucidation MW->Elucidation FG->Elucidation Structure->Elucidation Sample This compound Sample Sample->MS Sample->IR Sample->NMR

Caption: Workflow for the structural elucidation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the aliphatic region (approx. 0.8-1.8 ppm) corresponding to the protons of the cyclohexane ring and the methylene groups of the butyric acid chain. A triplet around 2.2-2.4 ppm would correspond to the methylene group alpha to the carboxyl group. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.[7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the carbons in the cyclohexane ring and the butyric acid chain. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 180 ppm. The remaining aliphatic carbons would resonate in the upfield region (approx. 25-40 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by two prominent features. A very broad absorption band in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. A sharp, strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[4]

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at an m/z ratio of 170, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and fragmentation of the aliphatic chain and cyclohexane ring.

Synthesis and Purification

While specific, detailed synthetic routes are often proprietary or described within the context of more complex syntheses, this compound serves as a crucial intermediate. For instance, its derivatives are key starting materials in the multi-step synthesis of optically active (2R,3S)-cyclohexylnorstatine, a component of renin inhibitors used as therapeutic agents for hypertension.[8] The synthesis process described in patent literature involves the enantioselective hydrogenation of a 4-cyclohexyl-2-halogeno-3-oxobutyric acid ester, highlighting the importance of the core this compound structure.[8]

Experimental Protocol: Purification

For many applications, the commercial product requires further purification to meet stringent purity standards. A common and effective method involves distillation followed by recrystallization.

Objective: To obtain high-purity this compound.

Methodology:

  • Distillation: Place the crude this compound in a round-bottom flask equipped for vacuum distillation. Use of a Vigreux column is recommended to improve separation efficiency.[1]

  • Fraction Collection: Heat the flask under reduced pressure. Collect the distillate fraction that corresponds to the boiling point of this compound.

  • Recrystallization: Dissolve the crystalline distillate in a minimal amount of hot petroleum ether. The choice of petroleum ether is based on its ability to dissolve the compound at high temperatures but not at low temperatures, allowing for crystallization upon cooling.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to remove any residual solvent.

  • Validation: Confirm the purity of the final product using the spectroscopic methods described in Section 4.0 and by measuring its melting point.

Chemical Reactivity and Derivatives

The reactivity of this compound is dominated by its carboxyl group, which can undergo typical reactions such as esterification, amide formation, and reduction.

Reduction to 4-Cyclohexyl-1-butanol

A key reaction is the reduction of the carboxylic acid to the corresponding primary alcohol, 4-cyclohexyl-1-butanol. This transformation is a valuable step for creating other functionalized derivatives.

Caption: Reduction of this compound to 4-cyclohexyl-1-butanol.

This reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup.[9] The resulting alcohol can be further functionalized, for example, through chloromethylation.[9]

Use in Biopolymer Production

This compound has been utilized in the production of polyhydroxyalkanoates (PHAs).[1][2] PHAs are biodegradable polyesters produced by microorganisms. By supplying 4-CHBA as a carbon source, bacteria can incorporate it into the polymer chain, creating specialty PHAs with modified properties, such as altered thermal and mechanical characteristics, conferred by the bulky cyclohexyl group.

Applications in Research and Development

The applications of this compound are diverse, reflecting its utility as both a biological substrate and a synthetic precursor.

  • Microbiology: It has been used as a substrate for the growth of specific bacterial strains, such as Arthrobacter sp. strain CA1.[1][2] Studying the metabolic pathways involved in its degradation can provide insights into microbial catabolism of cycloaliphatic compounds.

  • Pharmaceutical Synthesis: As previously mentioned, derivatives of this compound are critical intermediates in the synthesis of complex pharmaceutical agents. Its structural motif is incorporated into molecules like cyclohexylnorstatine, which are part of human renin inhibitors designed to treat hypertension.[8] This underscores its value in medicinal chemistry and drug development.

  • Plant Growth Studies: In comparative studies with other cyclohexyl compounds, cyclohexylbutyric acid has been investigated for its ability to stimulate plant growth, although it was found to be less effective than analogues with shorter side chains like cyclohexanecarboxylic and cyclohexylacetic acids.[10]

  • Butyric Acid Prodrug Research: While not a direct application, 4-CHBA is structurally related to butyric acid, a short-chain fatty acid with known biological effects, including the induction of cell differentiation and apoptosis, making it a compound of interest in cancer research.[11] Research into butyric acid derivatives and prodrugs for therapeutic use provides a broader context for the potential exploration of 4-CHBA and its derivatives in similar biological applications.[11]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on available Safety Data Sheets (SDS), the following precautions should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing vapors, mist, or gas.[12][14]

  • Handling: Avoid contact with skin and eyes.[13] Avoid dust formation.[14] Wash hands thoroughly after handling.[14] Keep away from heat, sparks, and open flames.[13]

  • Disposal: Dispose of the substance and its container through a licensed disposal company in accordance with local, state, and federal regulations.[14] Do not let the product enter drains.[12]

Conclusion

This compound is a compound of significant technical interest due to its well-defined chemical structure and versatile reactivity. Its physicochemical properties are thoroughly characterized, and its spectroscopic profile provides a reliable means for identification and quality control. While it serves as a valuable substrate in microbiological and biopolymer research, its most critical role is as a sophisticated building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. The insights and protocols detailed in this guide provide a solid foundation for scientists and researchers to effectively utilize this compound in their work.

References

  • P&S Chemicals.
  • Tokyo Chemical Industry Co., Ltd. 4-Cyclohexanebutyric Acid 4441-63-8.
  • ChemicalBook. This compound | 4441-63-8.
  • Sigma-Aldrich. Cyclohexanebutyric acid - this compound.
  • Guidechem. This compound 4441-63-8 wiki.
  • PrepChem.com. Synthesis of 4-cyclohexyl-1-butanol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75200, Cyclohexanebutanoic acid.
  • Google Patents.
  • Capot Chemical. MSDS of 4-Cyclohexyl-3-oxo-butyric acid ethyl ester.
  • Sigma-Aldrich.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound.
  • ChemicalBook. This compound(4441-63-8) 1H NMR spectrum.
  • Fisher Scientific.
  • Wort, D. J. (1968). Structure of Some Cyclohexyl Compounds as Related to Their Ability to Stimulate Plant Growth. Plant Physiology, 43(5), 853–858.
  • Sigma-Aldrich. Cyclohexanebutyric acid 99% 4441-63-8.
  • Perrin, S., & O'Connell, M. J. (2006). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies.

Sources

Synthesis and discovery of 4-Cyclohexylbutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Discovery of 4-Cyclohexylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as Cyclohexanebutyric acid) is a saturated fatty acid with a distinctive molecular architecture, comprising a cyclohexane ring attached to a butyric acid tail. This structure imparts unique physicochemical properties that have led to its application in microbiology and as a key intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its discovery, detailed synthetic methodologies with mechanistic insights, physical and chemical properties, and current applications. We delve into the causality behind experimental choices, offering field-proven insights for researchers in organic synthesis and drug development.

Discovery and Significance

The first notable mention of a synthetic route related to this compound appears in the early 20th-century literature, where its derivatives were explored.[1] Its primary significance lies not as an end-product but as a versatile building block. The cyclohexyl moiety provides a lipophilic and sterically defined scaffold, while the carboxylic acid group serves as a reactive handle for further chemical modifications.

Its applications include:

  • Microbiological Research : It has been utilized in studies on the growth of specific microorganisms, such as Arthrobacter sp. strain CA1.[2]

  • Biopolymer Production : The compound serves as a substrate in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers.[2]

  • Pharmaceutical Synthesis : It is a crucial intermediate in the production of more complex active pharmaceutical ingredients, such as derivatives of cyclohexylnorstatine, which are components of protease inhibitors.[3]

Core Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic pathways. The choice of method is often dictated by the availability of starting materials, scalability, and desired purity. The most prevalent and instructive routes involve the saturation of an aromatic ring or the construction of the carbon skeleton through classic C-C bond-forming reactions.

Strategy 1: Catalytic Hydrogenation of 4-Phenylbutyric Acid

This is arguably the most direct and high-yielding approach, leveraging a commercially available aromatic precursor. The core transformation is the saturation of the benzene ring to a cyclohexane ring.

Mechanistic Rationale : The process involves heterogeneous catalysis, where 4-phenylbutyric acid is adsorbed onto the surface of a transition metal catalyst (e.g., Rhodium, Palladium, or Ruthenium).[4][5] Hydrogen gas, also adsorbed onto the metal surface, dissociates into atomic hydrogen. These hydrogen atoms are then sequentially added to the π-system of the benzene ring until it is fully saturated.

Causality in Experimental Design :

  • Catalyst Choice : Rhodium-on-carbon (Rh/C) is often preferred for its high activity under relatively mild conditions, minimizing potential side reactions.[4] Palladium (Pd/C) is also effective but may require higher temperatures or pressures.[4]

  • Solvent : Solvents like methanol or acetic acid are used to dissolve the starting material. Supercritical CO2 has also been explored as an environmentally benign medium that can increase the reaction rate.[4]

  • Temperature and Pressure : Elevated hydrogen pressure (e.g., 10-100 atm) is necessary to ensure a sufficient concentration of hydrogen on the catalyst surface, driving the reaction to completion.[3][4][6] The temperature is optimized to provide enough thermal energy for the reaction without promoting degradation (e.g., 20-100 °C).[3][6]

G cluster_start Starting Material cluster_process Process cluster_end Product A 4-Phenylbutyric Acid B H2 Gas, Rh/C Catalyst Methanol or scCO2 20-100°C, 10-100 atm A->B Hydrogenation C This compound B->C

Caption: Catalytic Hydrogenation Workflow.

Strategy 2: Grignard Synthesis

This classical organometallic approach builds the carboxylic acid moiety onto a pre-existing cyclohexylalkane framework. It is a powerful method for forming carbon-carbon bonds.[7][8]

Mechanistic Rationale : The synthesis begins by forming a Grignard reagent from a suitable haloalkane (e.g., 1-bromo-3-cyclohexylpropane) and magnesium metal in an anhydrous ether solvent. This reagent acts as a potent nucleophile. Bubbling carbon dioxide gas through the solution leads to a nucleophilic attack on the electrophilic carbon of CO2, forming a magnesium carboxylate salt. A final acidic workup protonates the salt to yield the desired carboxylic acid.[8]

Causality in Experimental Design :

  • Anhydrous Conditions : Grignard reagents are extremely strong bases and will react readily with any protic source, especially water.[7][8] Therefore, all glassware must be oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent quenching the reagent.

  • Starting Halide : 1-bromo-3-cyclohexylpropane is a suitable starting material. The C-Br bond is reactive enough to form the Grignard reagent without excessive side reactions.

  • Carbon Dioxide Source : Dry ice (solid CO2) is a convenient and inexpensive source of carbon dioxide. It is added to the Grignard solution to ensure a high concentration for the carboxylation reaction.

  • Acidic Workup : A dilute acid (e.g., HCl) is required to protonate the intermediate carboxylate salt and to dissolve the remaining magnesium salts, facilitating product extraction.[7]

G A 1-Bromo-3-cyclohexylpropane C Cyclohexylpropylmagnesium bromide (Grignard Reagent) A:e->C:w Formation B Mg turnings Anhydrous Ether B->C E This compound C:e->E:w Carboxylation D 1. CO2 (Dry Ice) 2. H3O+ (Acid Workup) D->E

Caption: Grignard Synthesis Workflow.

Detailed Experimental Protocols

Protocol 3.1: Synthesis via Catalytic Hydrogenation

Objective : To synthesize this compound from 4-Phenylbutyric acid with a high yield and purity.

Methodology :

  • Reactor Setup : Charge a high-pressure hydrogenation vessel (autoclave) with 4-Phenylbutyric acid (10.0 g, 60.9 mmol) and 5% Rhodium-on-carbon (Rh/C) catalyst (0.5 g, 5 mol%).[4][6]

  • Solvent Addition : Add methanol (100 mL) to the vessel to dissolve the starting material.

  • System Purge : Seal the reactor and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to remove all oxygen.

  • Reaction : Pressurize the reactor with hydrogen to 50 atm and heat to 60 °C with vigorous stirring.[3]

  • Monitoring : Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

  • Workup : Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Recrystallize the crude solid from petroleum ether to obtain pure this compound as a white crystalline solid.[2][9]

Protocol 3.2: Synthesis via Grignard Reaction

Objective : To construct this compound from 1-bromo-3-cyclohexylpropane.

Methodology :

  • Apparatus Preparation : Assemble a three-necked, oven-dried 500 mL round-bottom flask equipped with a condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Grignard Formation : Place magnesium turnings (1.75 g, 72.0 mmol) in the flask. Add 50 mL of anhydrous diethyl ether. In the dropping funnel, place a solution of 1-bromo-3-cyclohexylpropane (10.25 g, 50.0 mmol) in 100 mL of anhydrous diethyl ether.

  • Initiation : Add a small portion (approx. 10 mL) of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and warming), add a small crystal of iodine to initiate it.

  • Addition : Once the reaction is initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[7]

  • Carboxylation : Cool the flask in an ice-salt bath. While stirring vigorously, crush dry ice (approx. 50 g) and add it portion-wise to the Grignard solution. A thick white precipitate will form. Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Workup : Slowly add 100 mL of 3 M HCl to the flask with cooling. This will protonate the carboxylate and dissolve the magnesium salts.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation to yield pure this compound.[2]

Data Presentation: Comparison of Synthetic Routes

FeatureCatalytic HydrogenationGrignard Synthesis
Starting Material 4-Phenylbutyric Acid1-Bromo-3-cyclohexylpropane
Key Reagents H₂, Rh/C (or Pd/C)Mg, CO₂
Typical Yield >95%60-80%
Key Conditions High Pressure (10-100 atm)Strictly Anhydrous
Advantages High yield, high purity, directBuilds carbon skeleton
Disadvantages Requires specialized high-pressure equipmentMoisture sensitive, moderate yield

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[10][11]
Molecular Weight 170.25 g/mol [11]
Appearance White or colorless solid[9]
Melting Point 30-32 °C[2][9]
Boiling Point ~260 °C (estimated)[9]
CAS Number 4441-63-8[2]
pKa 4.84 ± 0.10 (Predicted)[9]

Conclusion

This compound is a molecule of significant utility in both academic research and industrial application. Its synthesis is well-established, with catalytic hydrogenation of 4-phenylbutyric acid representing the most efficient and scalable route. The alternative Grignard synthesis provides a classic illustration of carbon-carbon bond formation and remains a valuable tool for custom synthesis. Understanding the mechanistic underpinnings and the rationale for specific experimental conditions, as detailed in this guide, is paramount for any researcher aiming to synthesize or utilize this versatile chemical building block. The continued exploration of its derivatives in pharmaceutical and material science contexts ensures its relevance in modern chemical research.

References

  • Hiers, G. S., & Adams, R. (1926). CYCLOHEXYL SUBSTITUTED ALIPHATIC ACIDS AND THEIR BACTERICIDAL PROPERTIES. I. Journal of the American Chemical Society, 48(9), 2385–2393. (URL not directly available, referenced in PrepChem.com)
  • US5442105A - Process for producing cyclohexylbutyric acid derivative - Google P
  • 4-(4-cyclohexyloxy-cyclohexyl)-butyric acid - C16H28O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • 4-CYCLOHEXYLBUTANOIC ACID - gsrs. (URL: [Link])

  • Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature Communications. (URL: [Link])

  • The Grignard route for the synthesis of \left(\mathrm{CH}_4\right)_2 \mat.. - Filo. (URL: [Link])

  • Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem - NIH. (URL: [Link])

  • How to make Butyric Acid (Grignard Reaction) - YouTube. (URL: [Link])

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])

  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC. (URL: [Link])

  • Thermodynamic analysis of catalytic hydrogenation of terephthalic acid to 1, 4-cyclohexane-dicarboxylic acid - ResearchGate. (URL: [Link])

Sources

4-Cyclohexylbutyric Acid: A Technical Guide to its Putative Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Cyclohexylbutyric acid (HCBA) is a short-chain fatty acid derivative with a structure suggestive of significant biological activity. While direct experimental evidence for its mechanism of action is currently limited, its close structural analogy to the well-characterized compound 4-phenylbutyric acid (4-PBA) provides a strong foundation for hypothesizing its biological functions. This technical guide synthesizes the current understanding of 4-PBA's mechanisms and proposes a framework for investigating HCBA. It is hypothesized that HCBA, like 4-PBA, functions as a dual-action molecule: a histone deacetylase (HDAC) inhibitor and a chemical chaperone that mitigates endoplasmic reticulum (ER) stress. This guide will delve into these putative mechanisms, provide detailed experimental protocols to test these hypotheses, and offer insights into the potential therapeutic applications of HCBA.

Introduction: The Case for this compound

This compound (HCBA), also known as cyclohexanebutanoic acid[1], is a carboxylic acid with the molecular formula C10H18O2[1]. Its structure features a butyric acid moiety attached to a cyclohexane ring. While its primary documented uses are in chemical synthesis, such as in the production of polyhydroxyalkanoates (PHAs) and as a growth substrate for certain bacteria[2][3], its structural similarity to 4-phenylbutyric acid (4-PBA) warrants a deeper investigation into its pharmacological potential.

4-PBA is an FDA-approved drug used for the treatment of urea cycle disorders[4]. Extensive research has revealed that 4-PBA's therapeutic effects extend beyond its role as an ammonia scavenger, primarily through two key mechanisms: inhibition of histone deacetylases (HDACs)[5][6] and functioning as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress[7][8][9][10][11][12]. Given that the cyclohexyl group of HCBA is a saturated, non-polar ring that is sterically similar to the phenyl group of 4-PBA, it is highly probable that HCBA shares these mechanisms of action. This guide will, therefore, explore these two putative pathways in detail, providing a roadmap for future research into HCBA. A patent for derivatives of HCBA suggests a potential role as PPAR modulators in the context of diabetes and atherosclerosis, which could be an additional or alternative mechanism to investigate[13].

Putative Mechanism 1: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression[14]. Inhibition of HDACs can, therefore, reactivate the expression of silenced genes, including tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents[14]. Short-chain fatty acids, such as butyrate and 4-PBA, are known to be effective HDAC inhibitors[15].

It is hypothesized that HCBA, due to its butyric acid moiety, can also inhibit HDAC activity. The mechanism of inhibition is likely similar to that of other short-chain fatty acids, where the carboxylic acid group chelates the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity.

Downstream Effects of HDAC Inhibition

The downstream consequences of HDAC inhibition are pleiotropic and can include:

  • Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors like p21 leads to cell cycle arrest, primarily at the G1 phase[16].

  • Induction of Apoptosis: HDAC inhibition can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

  • Cellular Differentiation: By altering gene expression patterns, HDAC inhibitors can promote the differentiation of malignant cells into a more mature, less proliferative state[5].

  • Anti-inflammatory Effects: HDACs are involved in regulating inflammatory responses, and their inhibition can lead to a reduction in pro-inflammatory cytokine production.

Quantitative Data for 4-PBA and Other Short-Chain Fatty Acids

While no direct IC50 values for HCBA are available, the following table provides data for 4-PBA and other related compounds, offering a potential range of activity to expect for HCBA.

CompoundTargetIC50Cell Line/SystemReference
4-PhenylbutyrateHDAC~0.62 mMDS19 cells (nuclear extract)[14]
ButyrateHDAC~0.09 mMHT-29 cells (nuclear extract)[14]
PropionateHDACLess potent than butyrateHT-29 cells (nuclear extract)[14]

Putative Mechanism 2: Chemical Chaperone and ER Stress Alleviation

The endoplasmic reticulum is the primary site for the folding and modification of secretory and transmembrane proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress[7][17]. In response, the cell activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can trigger apoptosis[7].

Chemical chaperones are small molecules that can stabilize proteins, facilitate their proper folding, and reduce the load of misfolded proteins in the ER[4][7][18]. 4-PBA is a well-established chemical chaperone that has been shown to alleviate ER stress in a variety of disease models, including those for cystic fibrosis, neurodegenerative diseases, and diabetes[8][9].

It is hypothesized that HCBA, with its hydrophobic cyclohexyl ring, can also act as a chemical chaperone. The proposed mechanism involves the non-polar cyclohexyl group interacting with exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation and promoting their correct conformation.

The Unfolded Protein Response (UPR) Signaling Pathway

The UPR is initiated by three ER-resident transmembrane proteins:

  • IRE1 (Inositol-requiring enzyme 1): Upon activation, IRE1 splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.

  • PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis, thus reducing the protein load on the ER.

  • ATF6 (Activating transcription factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor for ER chaperone genes.

By reducing the burden of misfolded proteins, a chemical chaperone like HCBA would be expected to dampen the activation of all three arms of the UPR.

Signaling Pathway of the Unfolded Protein Response (UPR) and the Hypothesized Role of this compound (HCBA)

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Lumen ER Lumen Misfolded_Proteins Misfolded Proteins BiP BiP Misfolded_Proteins->BiP binds Protein_Folding Correct Protein Folding Misfolded_Proteins->Protein_Folding refolds to IRE1_inactive IRE1 (inactive) BiP->IRE1_inactive dissociates PERK_inactive PERK (inactive) BiP->PERK_inactive dissociates ATF6_inactive ATF6 (inactive) BiP->ATF6_inactive dissociates IRE1_active IRE1 (active) IRE1_inactive->IRE1_active PERK_active PERK (active) PERK_inactive->PERK_active ATF6_cleaved Cleaved ATF6 (active TF) ATF6_inactive->ATF6_cleaved translocates & cleaved XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s (transcription factor) XBP1s_mRNA->XBP1s_protein translates eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Translation_Attenuation Translation Attenuation peIF2a->Translation_Attenuation causes Gene_Expression Upregulation of: - ER Chaperones - ERAD components ATF6_cleaved->Gene_Expression activates XBP1s_protein->Gene_Expression activates HCBA 4-Cyclohexylbutyric Acid (HCBA) (Hypothesized) HCBA->Misfolded_Proteins promotes folding of

Caption: The UPR pathway and hypothesized action of HCBA.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action for HCBA, a series of in vitro and cell-based assays are required. The following protocols provide a starting point for these investigations.

In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of HCBA for HDAC activity in nuclear extracts.

Materials:

  • HeLa or other suitable cell line for nuclear extract preparation

  • Nuclear extraction kit

  • HDAC fluorometric assay kit (containing a fluorogenic HDAC substrate and developer)

  • This compound (HCBA)

  • Trichostatin A (TSA) or Sodium Butyrate (positive controls)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Nuclear Extracts: Isolate nuclear extracts from the chosen cell line according to the manufacturer's protocol. Determine the protein concentration of the extract using a Bradford or BCA assay.

  • Prepare Reagents: Reconstitute the HDAC substrate, developer, and control inhibitors as per the kit's instructions. Prepare a stock solution of HCBA in a suitable solvent (e.g., DMSO or ethanol) and create a serial dilution series.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • Nuclear extract (optimized amount)

    • Serial dilutions of HCBA or control inhibitors. Include a "no inhibitor" control.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Develop Signal: Add the developer solution to each well. The developer stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

  • Read Fluorescence: Incubate for a further 15 minutes at room temperature and then measure the fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis: Subtract the background fluorescence (wells with no nuclear extract) from all readings. Plot the percentage of HDAC inhibition versus the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for Validating HCBA's Mechanism of Action

experimental_workflow cluster_hdac HDAC Inhibition cluster_er ER Stress Alleviation start Hypothesized Mechanisms of HCBA hdac_in_vitro In Vitro HDAC Inhibition Assay (Fluorometric) start->hdac_in_vitro er_stress_induction Induce ER Stress in Cells (e.g., with Tunicamycin or Thapsigargin) start->er_stress_induction hdac_cellular Cellular Western Blot for Acetylated Histones (e.g., Ac-H3, Ac-H4) hdac_in_vitro->hdac_cellular ic50 Determine IC50 hdac_in_vitro->ic50 conclusion Validated Mechanisms of Action for HCBA hdac_cellular->conclusion ic50->conclusion er_markers_wb Western Blot for UPR Markers (p-IRE1, p-PERK, ATF6) er_stress_induction->er_markers_wb xbp1_splicing RT-PCR for XBP1 Splicing er_stress_induction->xbp1_splicing er_stress_reduction Assess Reduction in ER Stress Markers er_markers_wb->er_stress_reduction xbp1_splicing->er_stress_reduction er_stress_reduction->conclusion

Caption: A workflow for validating the hypothesized mechanisms of HCBA.

Cell-Based Assay for ER Stress Alleviation

This protocol uses Western blotting to assess the ability of HCBA to reduce the activation of UPR markers in cells subjected to ER stress.

Materials:

  • A suitable cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Tunicamycin or Thapsigargin (ER stress inducers)

  • This compound (HCBA)

  • 4-Phenylbutyric acid (4-PBA) (positive control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against UPR markers (e.g., p-PERK, p-IRE1α, ATF6, CHOP) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of HCBA or 4-PBA for a specified time (e.g., 1-2 hours).

    • Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-500 nM) to the media and incubate for an appropriate duration (e.g., 4-16 hours). Include untreated and vehicle-treated controls.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of the UPR markers to the loading control.

    • Compare the levels of UPR marker activation in the HCBA-treated samples to the ER stress-induced control to determine if HCBA alleviates ER stress.

Conclusion and Future Directions

While direct experimental data on the mechanism of action of this compound is sparse, its structural similarity to 4-phenylbutyric acid provides a compelling rationale for hypothesizing that it functions as both a histone deacetylase inhibitor and a chemical chaperone that alleviates endoplasmic reticulum stress. The experimental protocols outlined in this guide provide a clear path for testing these hypotheses and elucidating the biological activities of HCBA.

Future research should focus on:

  • Determining the IC50 values of HCBA against a panel of HDAC isoforms to understand its potency and selectivity.

  • Investigating the efficacy of HCBA in various cell-based models of diseases associated with ER stress, such as neurodegenerative disorders, metabolic diseases, and certain cancers.

  • Conducting in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and therapeutic potential of HCBA.

  • Exploring other potential mechanisms of action , such as the modulation of PPAR activity, as suggested by patent literature for HCBA derivatives[13].

By systematically investigating these putative mechanisms, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

References

A comprehensive list of references will be compiled based on the final set of cited sources in the generated text. For the purpose of this example, the citations refer to the search results and the final reference list would be formatted as follows:

  • Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. Frontiers in Immunology. [Link]

  • Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. PubMed. [Link]

  • CN100439347C - 4- (3- (2-phenyloxazol-4-ylmethoxy) -cyclohexyloxy) -butyric acid derivatives and related compounds as PPAR modulators for the treatment of type 2 diabetes and atherosclerosis.
  • ... (and so on for all cited sources)

Sources

A Hypothesis-Driven Guide to the Potential Therapeutic Targets of 4-Cyclohexylbutyric Acid (CHBA)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

4-Cyclohexylbutyric acid (CHBA) is a short-chain fatty acid derivative whose therapeutic potential remains largely unexplored. However, its structural similarity to well-characterized molecules, notably 4-phenylbutyric acid (4-PBA) and butyric acid, provides a strong rationale for investigating its bioactivity. This guide proposes a hypothesis-driven framework for identifying and validating the potential therapeutic targets of CHBA. We posit that CHBA is likely to engage with cellular machinery involved in epigenetic regulation, protein folding, and inflammatory signaling. Specifically, we delineate three primary potential targets: Histone Deacetylases (HDACs), the Endoplasmic Reticulum (ER) stress response, and key inflammatory pathways such as NF-κB. For each proposed target, this document provides a comprehensive overview of the underlying biology, evidence from analogous compounds, and detailed, field-proven experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to systematically evaluate the therapeutic promise of CHBA.

Introduction

This compound (CHBA), with the chemical formula C₁₀H₁₈O₂, is a carboxylic acid characterized by a cyclohexyl group attached to a butyric acid tail. While its chemical properties are documented, a significant gap exists in the scientific literature regarding its biological effects and potential therapeutic applications.[1][2] This lack of direct evidence necessitates a logical, hypothesis-based approach to unlock its potential.

The scientific rationale for this guide is built upon the established activities of its structural analogs: butyric acid and 4-phenylbutyric acid (4-PBA). Butyric acid, a short-chain fatty acid produced by gut microbiota, is a known inhibitor of histone deacetylases (HDACs) and possesses anti-inflammatory and anti-cancer properties.[1][2][3] 4-PBA is an FDA-approved drug that functions as both an HDAC inhibitor and a chemical chaperone, capable of alleviating endoplasmic reticulum (ER) stress.[4][5] The structural substitution of a phenyl ring in 4-PBA with a cyclohexyl ring in CHBA presents an intriguing question: does CHBA retain, lose, or modify these biological activities?

This technical guide will explore three high-probability therapeutic targets for CHBA, providing the scientific background and detailed methodologies required to rigorously test these hypotheses.

  • Histone Deacetylases (HDACs): Epigenetic modulation through HDAC inhibition.

  • Endoplasmic Reticulum (ER) Stress: Chaperone activity to restore protein homeostasis.

  • Inflammatory Signaling: Attenuation of pro-inflammatory pathways.

By following the experimental frameworks detailed herein, researchers can systematically investigate the mechanism of action of CHBA and evaluate its potential as a novel therapeutic agent.

Part 1: Histone Deacetylases (HDACs) as a Primary Potential Target

Scientific Background

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[6] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression.[6] Aberrant HDAC activity is implicated in the pathology of numerous diseases, particularly cancer, where it can lead to the silencing of tumor suppressor genes.[3] Consequently, HDAC inhibitors (HDACi) have emerged as a promising class of anti-cancer agents.[6]

Evidence from Structural Analogs

Butyric acid is a well-established pan-HDAC inhibitor, though with relatively low potency (in the millimolar range).[6][7] Its inhibitory action leads to histone hyperacetylation, cell cycle arrest, and apoptosis in cancer cells.[6][8] 4-PBA also functions as an HDAC inhibitor and has been investigated in clinical trials for various cancers and other conditions like cystic fibrosis.[9][10][11] The shared short-chain fatty acid structure is crucial for this activity, as it is believed to chelate the zinc ion in the active site of class I, II, and IV HDACs.

Hypothesis: CHBA as a Novel HDAC Inhibitor

Given its structural composition as a short-chain fatty acid derivative, we hypothesize that This compound functions as an inhibitor of histone deacetylases. The cyclohexyl group, being more sterically bulky and flexible than a phenyl ring, may confer unique selectivity or potency against specific HDAC isoforms compared to 4-PBA.

Experimental Validation Protocols

This protocol determines the direct inhibitory effect of CHBA on HDAC enzyme activity and allows for the calculation of IC₅₀ values.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • HDAC Developer solution (containing Trichostatin A to stop the reaction and trypsin to cleave the deacetylated substrate)[7]

  • This compound (CHBA)

  • Positive control inhibitor (e.g., Trichostatin A, SAHA)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[12]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of CHBA in DMSO. Create a series of 2-fold dilutions in Assay Buffer to achieve final assay concentrations ranging from 1 µM to 5 mM.

  • Assay Setup: In a 96-well plate, add 40 µL of Assay Buffer, 10 µL of the CHBA dilution (or control), and 25 µL of diluted HDAC enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination and Development: Add 50 µL of HDAC Developer solution to each well. This stops the HDAC reaction and initiates the development of the fluorescent signal.[12]

  • Signal Measurement: Incubate at room temperature for 15-20 minutes and then read the fluorescence on a plate reader.

  • Data Analysis: Subtract the background fluorescence (no enzyme control). Plot the percentage of inhibition against the logarithm of CHBA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This protocol assesses the anti-tumor efficacy of CHBA in a living organism.[13][14]

Materials:

  • Human cancer cell line (e.g., HCT116 colorectal carcinoma)[8]

  • 6-8 week old immunocompromised mice (e.g., BALB/c nude or NSG)[13]

  • This compound (CHBA)

  • Vehicle solution (e.g., 20% hydroxylpropyl-β-cyclodextran in water)[15]

  • Matrigel® (optional, can improve tumor take rate)[16]

  • Sterile PBS, syringes, needles (27-gauge)

  • Digital calipers

Step-by-Step Methodology:

  • Cell Preparation: Culture HCT116 cells to 80-90% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL. Keep on ice.[15]

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[13]

  • Tumor Growth and Grouping: Monitor the mice daily. Once tumors reach a palpable volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group): Vehicle control, CHBA (e.g., 50 mg/kg), and a positive control (if available).

  • Drug Administration: Administer CHBA or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) daily for 21 days.

  • Monitoring: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[15] Monitor animal body weight and overall health status.

  • Endpoint and Analysis: At the end of the study (or when tumors reach the predetermined size limit), humanely euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot for acetylated histones).

  • Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., ANOVA) to determine if CHBA treatment significantly inhibits tumor growth compared to the vehicle control.

Data Presentation & Visualization

Table 1: Reported IC₅₀ Values of Analog Compounds Against HDACs

Compound HDAC Isoform IC₅₀ Value Source
Sodium Butyrate Class I/IIa ~300-400 µM [7]
4-Phenylbutyric acid Class I/II ~500 µM - 1.5 mM [17]

| Valproic Acid | Class I/IIa | ~400 µM |[7] |

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_enzymes DNA DNA Chromatin_C Condensed Chromatin (Transcription OFF) Histone Histone Core HAT HAT Chromatin_C->HAT Acetylation Chromatin_O Open Chromatin (Transcription ON) HDAC HDAC Chromatin_O->HDAC Deacetylation Gene Tumor Suppressor Gene Chromatin_O->Gene Allows Transcription HDAC->Chromatin_C HAT->Chromatin_O CHBA 4-Cyclohexylbutyric Acid (CHBA) CHBA->HDAC Inhibits caption Fig 1. Proposed mechanism of CHBA as an HDAC inhibitor.

Fig 1. Proposed mechanism of CHBA as an HDAC inhibitor.

Part 2: Modulation of Endoplasmic Reticulum (ER) Stress

Scientific Background

The Endoplasmic Reticulum (ER) is the primary site for the synthesis, folding, and modification of secreted and transmembrane proteins.[4] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins—a condition known as ER stress.[4] In response, the cell activates the Unfolded Protein Response (UPR), a complex signaling network designed to restore homeostasis.[18] The UPR is mediated by three ER-resident sensors: IRE1, PERK, and ATF6. While initially pro-survival, chronic or severe ER stress can trigger apoptosis.[4] ER stress is a key pathogenic factor in numerous diseases, including metabolic disorders, neurodegenerative diseases, and some cancers.

Evidence from Structural Analogs

4-Phenylbutyric acid (4-PBA) is widely recognized as a chemical chaperone.[4][19] It helps stabilize protein conformation, facilitates the trafficking of misfolded proteins, and reduces the load on the ER, thereby alleviating ER stress.[4] This activity is independent of its HDACi function. 4-PBA has been shown to protect cells from ER stress-induced apoptosis in various disease models, including those for cystic fibrosis and diabetes.[20][21]

Hypothesis: CHBA as a Chemical Chaperone

Based on the established function of 4-PBA, we hypothesize that This compound acts as a chemical chaperone to mitigate ER stress and inhibit the pro-apoptotic branches of the Unfolded Protein Response.

Experimental Validation Protocols

This protocol measures the protein levels of key UPR markers to assess the ability of CHBA to attenuate ER stress.[22][23]

Materials:

  • Human cell line (e.g., HeLa or HEK293T)

  • ER stress inducer: Tunicamycin (inhibits N-linked glycosylation) or Thapsigargin (inhibits SERCA pumps)[24]

  • This compound (CHBA)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-GRP78 (BiP), anti-phospho-PERK, anti-ATF4, anti-CHOP (GADD153)[22][24]

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Allow them to adhere overnight.

  • Pre-treatment: Pre-treat cells with various concentrations of CHBA (e.g., 1, 5, 10 mM) for 1-2 hours.

  • ER Stress Induction: Add an ER stress inducer (e.g., 1 µg/mL Tunicamycin) to the media and incubate for a specified time (e.g., 8-16 hours). Include control wells (untreated, CHBA alone, Tunicamycin alone).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with 150 µL of ice-cold RIPA buffer per well.[23]

  • Protein Quantification: Scrape and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate proteins on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.[23]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-GRP78, anti-CHOP, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of UPR markers to the loading control. Compare the levels in CHBA-treated samples to the Tunicamycin-only control to determine if CHBA reduces ER stress.

Visualization

UPR_Pathway cluster_er Endoplasmic Reticulum cluster_downstream Unfolded Unfolded Proteins (ER Stress) PERK PERK Unfolded->PERK Activates IRE1 IRE1 Unfolded->IRE1 Activates ATF6 ATF6 Unfolded->ATF6 Activates ATF4 ATF4 PERK->ATF4 XBP1s XBP1s IRE1->XBP1s ATF6n ATF6 (n) ATF6->ATF6n CHOP CHOP ATF4->CHOP Adaptation Adaptation & Survival XBP1s->Adaptation ATF6n->Adaptation Apoptosis Apoptosis CHOP->Apoptosis CHBA 4-Cyclohexylbutyric Acid (CHBA) CHBA->Unfolded Reduces Load (Chaperone) caption Fig 2. Proposed role of CHBA in mitigating ER stress.

Fig 2. Proposed role of CHBA in mitigating ER stress.

Part 3: Attenuation of Inflammatory Signaling

Scientific Background

Inflammation is a fundamental biological response to harmful stimuli. However, chronic inflammation is a key driver of many prevalent diseases, including arthritis, inflammatory bowel disease, and atherosclerosis.[25] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals (like Lipopolysaccharide, LPS), NF-κB translocates to the nucleus and activates the transcription of hundreds of inflammatory genes, including cytokines like TNF-α and IL-6.

Evidence from Structural Analogs

Butyrate is known to exert potent anti-inflammatory effects, particularly in the gut, by inhibiting NF-κB activation.[1] 4-PBA has also demonstrated anti-inflammatory properties, in part by inhibiting ER stress, which can be a trigger for inflammation.[25] Studies have shown 4-PBA can reduce the severity of arthritis in mouse models by suppressing NF-κB activation in synovial fibroblasts.[25]

Hypothesis: CHBA as an Anti-Inflammatory Agent

Drawing from the activities of its analogs, we hypothesize that This compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway.

Experimental Validation Protocols

This protocol evaluates the ability of CHBA to protect against LPS-induced systemic inflammation and mortality in mice.[26][27]

Materials:

  • 8-10 week old C57BL/6 mice[28]

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (CHBA)

  • Sterile, pyrogen-free saline

  • Syringes and needles

Step-by-Step Methodology:

  • Acclimation and Grouping: Acclimate mice for one week. Randomize them into treatment groups (n=10 per group): Saline control, LPS + Vehicle, LPS + CHBA (e.g., 50 mg/kg), and CHBA alone.

  • Pre-treatment: Administer CHBA or vehicle via intraperitoneal (i.p.) injection 1 hour before the LPS challenge.

  • Inflammation Induction: Induce systemic inflammation by injecting a single dose of LPS (e.g., 10 mg/kg, i.p.).[26][27] The control group receives a saline injection.

  • Monitoring and Sample Collection:

    • Survival Study: Monitor a cohort of mice for survival over 72 hours.

    • Cytokine Analysis: For a separate cohort, humanely euthanize mice 4-6 hours post-LPS injection. Collect blood via cardiac puncture to isolate serum/plasma.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves and analyze using a log-rank test.

    • For cytokine data, use a one-way ANOVA with post-hoc tests to compare between groups. A significant reduction in cytokine levels in the LPS + CHBA group compared to the LPS + Vehicle group indicates an anti-inflammatory effect.

Visualization

NFkB_Pathway cluster_cell Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_N NF-κB NFkB->NFkB_N Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_N->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription CHBA 4-Cyclohexylbutyric Acid (CHBA) CHBA->IKK Inhibits? caption Fig 3. Hypothesized inhibition of NF-κB signaling by CHBA.

Fig 3. Hypothesized inhibition of NF-κB signaling by CHBA.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, its structural relationship to potent bioactive molecules like 4-PBA and butyric acid provides a robust foundation for targeted investigation. The hypotheses presented in this guide—that CHBA functions as an HDAC inhibitor, an ER stress mitigator, and an anti-inflammatory agent—represent the most promising avenues for initial research.

The detailed protocols provided offer a clear, validated roadmap for testing these hypotheses, from initial in vitro screening to in vivo efficacy models. Successful validation of any of these activities would position CHBA as a compelling candidate for further preclinical development in oncology, metabolic disease, or chronic inflammatory disorders.

Future research should also explore the pharmacokinetic and pharmacodynamic profile of CHBA, investigate its effects on other potential targets such as cellular metabolism, and examine its interactions with the gut microbiome, a key mediator of the effects of other short-chain fatty acids. The systematic approach outlined here will be instrumental in defining the therapeutic landscape for this intriguing molecule.

References

An Investigational Guide to the In Vitro and In Vivo Characterization of 4-Cyclohexylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 4-Cyclohexylbutyric Acid

In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. These agents disrupt the activity of HDAC enzymes, leading to an accumulation of acetylated histones and non-histone proteins, which in turn influences gene expression, cell cycle progression, and apoptosis.[1] this compound, a short-chain fatty acid derivative, presents a compelling case for investigation as a novel HDAC inhibitor. Its structural analogy to known HDAC inhibitors, such as butyrate and 4-phenylbutyric acid (4-PBA), provides a strong scientific rationale for its characterization. This guide outlines a comprehensive, multi-tiered research framework for the in vitro and in vivo evaluation of this compound, from initial target validation to preclinical efficacy and safety assessment. The methodologies detailed herein are designed to rigorously assess its potential as a therapeutic agent.

Part 1: In Vitro Characterization: From Target Engagement to Cellular Effects

The initial phase of investigation focuses on establishing the biochemical and cellular activity of this compound. This involves a series of in vitro assays to confirm its hypothesized mechanism of action and to evaluate its effects on cancer cell lines.

Primary Target Validation: Histone Deacetylase Inhibition

The foundational step is to ascertain whether this compound directly inhibits HDAC activity. A fluorometric assay is a robust and high-throughput method for this initial screening.[2][3]

Experimental Protocol: Fluorometric HDAC Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Reconstitute recombinant human HDAC1 enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) according to the manufacturer's instructions.[2]

    • Prepare a positive control inhibitor, such as Trichostatin A (TSA).[2]

  • Assay Procedure:

    • In a 96-well microplate, add the HDAC1 enzyme to the assay buffer.

    • Add serial dilutions of this compound or the positive control.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).[2]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value (the concentration at which 50% of HDAC activity is inhibited) by plotting the percentage of inhibition against the compound concentration.

Cellular Activity: Assessing Cytotoxicity in Cancer Cell Lines

Following confirmation of HDAC inhibition, the next logical step is to evaluate the cytotoxic effects of this compound on various cancer cell lines. This will help determine its potential as an anticancer agent and identify sensitive cancer types.[4] The MTT assay, which measures cell metabolic activity, is a standard method for assessing cytotoxicity.[5]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in their recommended growth media.[1][4]

  • Assay Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for 48-72 hours.[5]

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC50 value for each cell line.

Cell LineCancer TypeIncubation Time (h)Hypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma7275.3
HCT116Colorectal Carcinoma7252.1
A549Lung Carcinoma7298.5
HeLaCervical Cancer7285.7
Target Engagement in a Cellular Context: Western Blot Analysis of Histone Acetylation

To confirm that the observed cytotoxicity is a result of HDAC inhibition, it is crucial to demonstrate target engagement within the cells. This can be achieved by measuring the levels of acetylated histones using Western blotting.[6]

Experimental Protocol: Western Blot for Acetylated Histones

  • Cell Treatment and Lysis:

    • Treat cancer cells with this compound at concentrations around its IC50 value for a defined period (e.g., 24 hours).

    • Lyse the cells and extract total protein.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[6][7]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for acetylated histone H3 (Ac-H3) or acetylated histone H4 (Ac-H4).[8]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

    • As a loading control, re-probe the membrane with an antibody against total histone H3 or β-actin.[8]

  • Data Analysis:

    • Quantify the band intensities and normalize the acetylated histone levels to the total histone or β-actin levels.

G cluster_0 In Vitro Workflow HDAC Assay HDAC Assay Cytotoxicity Assay Cytotoxicity Assay HDAC Assay->Cytotoxicity Assay Confirm Activity Western Blot Western Blot Cytotoxicity Assay->Western Blot Confirm Mechanism

Caption: Proposed in vitro experimental workflow for this compound.

Part 2: In Vivo Evaluation: Efficacy, Pharmacokinetics, and Safety

Following promising in vitro results, the investigation transitions to in vivo models to assess the therapeutic potential and safety profile of this compound in a more complex biological system.

Preclinical Efficacy: Xenograft Mouse Models

Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[9][10]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Model Establishment:

    • Subcutaneously implant a human cancer cell line that showed sensitivity in vitro (e.g., HCT116) into immunodeficient mice (e.g., nude or SCID mice).[1]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Regimen:

    • Randomly assign the mice to treatment groups: vehicle control, this compound at different dose levels, and a positive control (a known anticancer drug).

    • Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot for histone acetylation).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Assess the statistical significance of the differences between the treatment and control groups.

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound50950 ± 18036.7
This compound100600 ± 12060.0
Positive Control10450 ± 9070.0
Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing dosing schedules and predicting its behavior in humans.[11]

Experimental Protocol: Pharmacokinetic Study in Rodents

  • Dosing and Sampling:

    • Administer a single dose of this compound to rodents (e.g., rats or mice) via intravenous and oral routes.

    • Collect blood samples at various time points post-dosing.

  • Sample Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of this compound in the plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Preliminary Toxicology Assessment

Early assessment of potential toxicity is essential for any drug development program.[12][13]

Experimental Protocol: Acute and Sub-chronic Toxicity Studies

  • Study Design:

    • Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[14]

    • Perform a sub-chronic toxicity study with repeated dosing for a longer duration (e.g., 28 days) at doses below the MTD.

  • Monitoring and Analysis:

    • Monitor the animals for clinical signs of toxicity, changes in body weight, and food consumption.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and histopathological examination of major organs.

G cluster_1 In Vivo Evaluation Efficacy Efficacy Pharmacokinetics Pharmacokinetics Efficacy->Pharmacokinetics Toxicology Toxicology Pharmacokinetics->Toxicology Toxicology->Efficacy

Caption: Interconnectedness of in vivo studies for a comprehensive evaluation.

Conclusion: A Roadmap for the Development of this compound

The investigational plan detailed in this guide provides a rigorous and systematic approach to elucidating the therapeutic potential of this compound. By first establishing its in vitro activity as a histone deacetylase inhibitor and then proceeding to in vivo models for efficacy and safety assessment, researchers can build a comprehensive data package to support its further development. The causality-driven experimental design, with each step logically informing the next, ensures a thorough and scientifically sound evaluation. The successful execution of these studies will be pivotal in determining whether this compound can transition from a promising chemical entity to a novel therapeutic agent for the benefit of patients.

References

  • Use of patient-derived xenograft mouse models in cancer research and treatment. Oncology Central. [Link]

  • Patient-Derived Xenografts Strengthen Mouse Clinical Trials in Oncology Research. International Biopharmaceutical Industry. [Link]

  • Cancer cell assays in vitro. Pharmatest Services. [Link]

  • Xenograft Models. Ichor Life Sciences. [Link]

  • In vivo toxicology studies. Biobide. [Link]

  • Xenograft Mouse Models. Melior Discovery. [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. Broughton. [Link]

  • In vivo toxicology studies - Drug development - PK-TK. Vivotecnia. [Link]

  • In Vivo Toxicity Study. Creative Bioarray. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. PubMed. [Link]

  • Synthesis of 4-cyclohexyl-1-butanol. PrepChem.com. [Link]

  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]

  • HDAC Assay Kits. Biocompare. [Link]

  • Assessment of in vitro cytotoxicity in human cancer cell lines. A) A549... ResearchGate. [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. PMC. [Link]

  • MSDS of 4-Cyclohexyl-3-oxo-butyric acid ethyl ester. Capot Chemical. [Link]

  • Western Blot (WB) Protocol. EpigenTek. [Link]

  • 4-(4-cyclohexyloxy-cyclohexyl)-butyric acid. ChemSynthesis. [Link]

  • Process for producing cyclohexylbutyric acid derivative.
  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. NIH. [Link]

  • Small molecule inhibitors targeting the cancers. PMC - PubMed Central. [Link]

  • Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. PubMed. [Link]

  • Product information, this compound. P&S Chemicals. [Link]

  • Cyclohexanebutanoic acid. PubChem. [Link]

  • Decoding Histones with Simple Western. Bio-Techne. [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. [Link]

  • Advantages of Small Molecule Inhibitors. YouTube. [Link]

Sources

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 4-Cyclohexylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core.

A Methodological Framework for Characterization

Abstract

The characterization of a novel chemical entity's pharmacokinetics (PK) and pharmacodynamics (PD) is a cornerstone of modern drug development. This guide provides a comprehensive framework for researchers and scientists to approach the study of compounds such as 4-Cyclohexylbutyric acid. Due to the limited publicly available data on this compound, this document will use established methodologies and principles, drawing parallels with structurally related and well-characterized molecules to present a robust, albeit predictive, technical guide. The focus will be on the "how-to"—the experimental designs, the underlying rationale, and the integration of data to build a comprehensive PK/PD profile.

Part 1: Pharmacokinetic Profile: The Journey of a Drug

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these four components is critical for designing dosing regimens and predicting potential drug-drug interactions.

Absorption: Crossing the Barrier

For a systemically acting drug, absorption is the process by which it enters the bloodstream. For a compound like this compound, oral administration is a likely and desirable route.

Experimental Protocol: In Vitro Assessment of Intestinal Permeability using Caco-2 Cells

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of tight junctions.

  • Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring TEER. A TEER value >250 Ω·cm² is generally considered acceptable.

  • Permeability Assay:

    • The test compound (this compound) is added to the apical (AP) side of the Transwell® insert.

    • Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Causality Behind Experimental Choices: The Caco-2 assay is a widely accepted in vitro model for predicting human oral absorption. It provides a mechanistic understanding of a compound's ability to cross the intestinal epithelium and can help identify whether a compound is a substrate for active transporters.

Distribution: Reaching the Target

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues in the body. Key parameters to investigate are plasma protein binding and tissue distribution.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: A two-chamber equilibrium dialysis apparatus is used, separated by a semi-permeable membrane.

  • Procedure:

    • Plasma is added to one chamber, and a protein-free buffer is added to the other.

    • The test compound is added to the plasma chamber.

    • The apparatus is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Analysis: The concentration of the compound in both chambers is measured by LC-MS/MS. The percentage of unbound drug is calculated.

Causality Behind Experimental Choices: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. Equilibrium dialysis is considered the gold standard for determining plasma protein binding as it minimizes experimental artifacts.

Metabolism: The Biotransformation

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver. This can lead to the activation or inactivation of the drug and facilitates its excretion.

Experimental Protocol: In Vitro Metabolic Stability using Liver Microsomes

  • Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Behind Experimental Choices: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. This assay provides an early indication of a compound's metabolic liability and helps predict its in vivo clearance.

Excretion: The Elimination

Excretion is the process by which the drug and its metabolites are removed from the body, primarily through the kidneys (urine) and liver (bile/feces).

Experimental Protocol: Mass Balance Study in Rodents

  • Radiolabeling: A radiolabeled version of the test compound (e.g., with ¹⁴C) is synthesized.

  • Dosing: A single dose of the radiolabeled compound is administered to rodents (e.g., rats).

  • Sample Collection: Urine, feces, and expired air are collected over a period of time (e.g., 72 hours).

  • Analysis: The total radioactivity in the collected samples is measured using techniques like liquid scintillation counting.

  • Data Interpretation: The percentage of the administered dose recovered in urine and feces provides a quantitative measure of the routes of excretion.

Causality Behind Experimental Choices: Mass balance studies using radiolabeled compounds are the definitive method for determining the routes and extent of drug excretion.

Table 1: Predicted Pharmacokinetic Parameters for this compound

ParameterPredicted ValueExperimental MethodSignificance
Oral Bioavailability (F%) Moderate to HighIn vivo rodent studiesPercentage of oral dose reaching systemic circulation
Plasma Protein Binding (%) >90%Equilibrium DialysisHigh binding may limit free drug concentration at the target
Volume of Distribution (Vd) Low to ModerateIn vivo PK studiesIndicates distribution primarily in the extracellular fluid
Metabolism Hepatic (CYP-mediated)Liver Microsome AssayPrimary route of biotransformation
Primary Route of Excretion RenalMass Balance StudyPrimarily eliminated through the kidneys
Half-life (t½) 4-8 hoursIn vivo PK studiesDetermines dosing frequency

Part 2: Pharmacodynamic Profile: The Drug's Action

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body and their mechanisms of action.

Mechanism of Action: Hitting the Target

The first step in characterizing the pharmacodynamics of a novel compound is to identify its molecular target. Based on its structure, this compound could potentially interact with a variety of targets, such as enzymes or nuclear receptors.

Experimental Workflow: Target Identification and Validation

G A Compound Library Screening B Hit Identification (this compound) A->B C Target Identification Assays (e.g., Affinity Chromatography, Yeast-two-hybrid) B->C D Putative Target(s) Identified C->D E Target Validation (e.g., siRNA knockdown, CRISPR-Cas9) D->E F Confirmed Molecular Target E->F

Caption: Workflow for molecular target identification.

Experimental Protocol: Enzyme Inhibition Assay

Assuming this compound inhibits a specific enzyme:

  • Assay Setup: The enzyme, its substrate, and a buffer solution are combined in a microplate.

  • Compound Addition: Varying concentrations of this compound are added to the wells.

  • Reaction Initiation: The reaction is initiated by adding a cofactor or by incubating at a specific temperature.

  • Detection: The formation of the product is measured over time using a plate reader (e.g., by absorbance or fluorescence).

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Causality Behind Experimental Choices: Enzyme inhibition assays are a direct and quantitative method to determine a compound's potency against a specific target. The IC50 value is a critical parameter for structure-activity relationship (SAR) studies.

Cellular and In Vivo Effects

Once the molecular target is identified, the next step is to understand the compound's effects in a biological context, first in cells and then in animal models.

Signaling Pathway Analysis

If this compound is found to modulate a signaling pathway, it is crucial to map out the key components.

G cluster_0 This compound This compound Receptor Receptor This compound->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Transcription Factor Transcription Factor Kinase A->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocol: In Vivo Efficacy Study in a Disease Model

  • Model Selection: Choose an appropriate animal model that recapitulates key aspects of the human disease of interest.

  • Dosing and Administration: The compound is administered to the animals at various doses and by a clinically relevant route. A vehicle control group is included.

  • Endpoint Measurement: The therapeutic effect of the compound is assessed by measuring relevant biomarkers or clinical signs of the disease.

  • Data Analysis: The dose-response relationship is analyzed to determine the effective dose (ED50).

Causality Behind Experimental Choices: In vivo efficacy studies are essential for demonstrating a compound's therapeutic potential and for establishing a link between its pharmacokinetic and pharmacodynamic properties.

Part 3: PK/PD Integration

The ultimate goal is to integrate the PK and PD data to establish a clear relationship between drug concentration and therapeutic effect. This is crucial for selecting a safe and effective dosing regimen for clinical trials.

References

  • Title: Caco-2 Cell Permeability Assays Source: In Vitro Models for the Prediction of in Vivo Drug Absorption URL: [Link]

  • Title: Plasma Protein Binding: From Discovery to Development Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: In Vitro Evaluation of Metabolic Stability Source: Current Protocols in Pharmacology URL: [Link]

  • Title: The Use of Radiolabeled Compounds in Drug Metabolism and Excretion Studies Source: FDA Guidance for Industry URL: [Link]

  • Title: Target Identification and Validation in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

An In-depth Technical Guide to the Solubility and Stability of 4-Cyclohexylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyclohexylbutyric acid (also known as 4-cyclohexanebutanoic acid) is a carboxylic acid derivative featuring a cyclohexane ring linked to a butyric acid chain.[1][2] Its unique structure, combining a nonpolar cycloalkane with a polar carboxylic acid group, makes it a valuable building block in various fields, including pharmaceutical development and materials science. Understanding the fundamental physicochemical properties of this compound—specifically its solubility in various solvent systems and its chemical stability under stress—is paramount for its effective application. Poor solubility can hinder reliable results in biological assays and complicate formulation, while chemical instability can compromise the integrity and shelf-life of resulting products.

This guide provides a comprehensive overview of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and field-proven experimental protocols to enable robust and reliable handling of this compound.

Section 1: Core Physicochemical Properties

A molecule's behavior in solution is dictated by its intrinsic physicochemical properties. For this compound, the interplay between its lipophilic cyclohexyl group and the hydrophilic carboxylic acid function is key.

Chemical Structure:

Key Physicochemical Data for this compound:

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[1][2]
Molecular Weight 170.25 g/mol [3]
Appearance White or colorless to light yellow solid/powder
Melting Point 30-32 °C (lit.)[3][4]
CAS Number 4441-63-8[2][3]
pKa ~4.8 (Estimated based on butyric acid's pKa of 4.82[5])N/A

Section 2: Solubility Profile

The solubility of a compound is a critical parameter that influences everything from reaction kinetics to bioavailability. The dual nature of this compound—possessing both hydrophobic and hydrophilic moieties—results in a varied solubility profile.

Theoretical Considerations

The solubility of this compound is governed by the principle of "like dissolves like."

  • In Polar Protic Solvents (e.g., Water, Ethanol): The carboxylic acid group can engage in hydrogen bonding with the solvent. However, the large, nonpolar cyclohexyl ring hinders solubility in highly polar solvents like water. In alcohols, the alkyl chains of the solvent can better interact with the cyclohexyl group, generally leading to higher solubility.

  • In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds from the carboxylic acid's hydroxyl group and have dipole-dipole interactions. The nonpolar portion of these solvents can also accommodate the cyclohexyl ring, often leading to good solubility.

  • In Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar cyclohexyl ring and the four-carbon chain will interact favorably with these solvents via van der Waals forces. However, the highly polar carboxylic acid headgroup is energetically disfavored, which can limit overall solubility unless the solvent has some minimal polarity to accommodate it.

Quantitative Solubility Data

While specific quantitative solubility data for this compound across a wide range of solvents is not extensively published, a qualitative summary based on the behavior of similar fatty acids can be inferred.[6] For practical lab use, solubility is often determined empirically.

Qualitative Solubility Summary:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Aqueous Buffers Water, PBS (pH 7.4)LowThe large hydrophobic cyclohexyl group dominates, leading to poor aqueous solubility at neutral pH. Solubility will increase at pH > pKa (~4.8) due to deprotonation to the more soluble carboxylate.
Polar Protic Ethanol, MethanolSolubleThe alcohol's hydroxyl group can hydrogen bond with the carboxylic acid, and its alkyl chain provides favorable interactions for the cyclohexyl group.
Polar Aprotic DMSO, DMF, THF, AcetoneSolubleThese solvents are effective at solvating both the polar head and the nonpolar tail of the molecule.[6][7]
Nonpolar Toluene, CyclohexaneSparingly Soluble to SolubleThe nonpolar solvent interacts well with the cyclohexyl group, but the polar carboxylic acid head may limit high solubility.

Section 3: Chemical Stability Profile

Understanding the chemical stability of this compound is crucial for defining storage conditions, predicting shelf-life, and designing compatible formulations. Forced degradation studies, conducted under conditions more severe than standard stability testing, are used to identify potential degradation pathways.[8][9][10]

Potential Degradation Pathways

As a carboxylic acid, this compound is susceptible to the following degradation mechanisms:

  • Oxidation: While the saturated cyclohexyl and alkyl chain are relatively stable, oxidation could potentially occur at the carbon alpha to the carbonyl group, though this typically requires strong oxidizing conditions.

  • Decarboxylation: Thermal stress can potentially lead to the loss of CO₂, although this usually requires very high temperatures or specific catalytic conditions for aliphatic carboxylic acids.

  • Esterification: In the presence of alcohols and an acid catalyst, the compound will form the corresponding ester. This is typically a controlled reaction rather than unintended degradation, but it is an important reactivity consideration.

Stability Under Stress Conditions (Forced Degradation)

Forced degradation studies are mandated by regulatory bodies like the ICH to establish the intrinsic stability of a drug substance.[8][9][11] A typical study exposes the compound to hydrolysis, oxidation, heat, and light.[8][12][13]

Summary of Expected Stability:

ConditionStressorExpected Stability Outcome
Acidic Hydrolysis 0.1 M HCl, heatHigh Stability: The molecule lacks common acid-labile functional groups like esters or amides. Degradation is not expected under typical conditions.[10][12]
Basic Hydrolysis 0.1 M NaOH, heatHigh Stability: Similar to acidic conditions, the molecule is not prone to base-catalyzed hydrolysis.[10][12]
Oxidation 3% H₂O₂, room tempModerate Stability: While generally stable, strong oxidative conditions could potentially lead to minor degradation products over extended periods.
Thermal 60-80°C, solid stateHigh Stability: The compound has a melting point of 30-32°C[3][4], but significant thermal degradation is not expected until much higher temperatures.
Photostability UV/Visible light (ICH Q1B)High Stability: The molecule lacks a chromophore that strongly absorbs UV or visible light, suggesting it is not susceptible to photodegradation.

Section 4: Experimental Methodologies

To provide actionable guidance, this section details the standard protocols for determining thermodynamic solubility and assessing chemical stability.

Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for measuring equilibrium (thermodynamic) solubility, reflecting the true saturation point of a compound in a solvent.[14][15][16]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 2 mL of pH 7.4 phosphate-buffered saline) in a glass vial. "Excess" means enough solid is visible at the bottom of the vial after equilibration.[14]

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate.[15][17]

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) or filter the solution through a 0.22 µm PVDF filter.[17] This step is critical to avoid aspirating solid particles.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[15][17]

  • Calculation: Determine the original concentration in the supernatant using the dilution factor. This value represents the thermodynamic solubility, typically reported in µg/mL or µM.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separate Step 3: Phase Separation cluster_quantify Step 4: Quantification A Add excess solid this compound B Add known volume of test solvent A->B to C Seal vial and agitate (24-48h at 25°C) B->C D Centrifuge or Filter (0.22 µm) C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Analyze by HPLC-UV or LC-MS F->G H Calculate Concentration (µg/mL or µM) G->H

Caption: Shake-Flask method for determining thermodynamic solubility.

Protocol: Assessment of Chemical Stability via Forced Degradation

This protocol outlines a standard workflow for a forced degradation study to identify stability-indicating parameters, conforming to ICH Q1A guidelines.[11][18][19]

Objective: To evaluate the stability of this compound under various stress conditions and develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[13]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Store the solid compound in an oven at 80°C for 7 days. Also, heat a solution of the compound at 60°C.

    • Photolytic: Expose the solid compound and a solution to a calibrated light source providing UV and visible light exposure as specified in ICH Q1B guidelines.[11][13]

    • Control: Keep a solution of the compound protected from light at room temperature and a refrigerated sample as controls.

  • Neutralization & Quenching: After the incubation period, cool the acid and base hydrolysis samples to room temperature and neutralize them. The oxidation reaction may be quenched if necessary.

  • Analytical Method: Develop a stability-indicating HPLC method. The goal is to achieve baseline separation between the parent peak (this compound) and any degradation products that may have formed. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.

  • Analysis and Data Interpretation: Analyze all stressed samples and controls by the developed HPLC method.

    • Identify Degradants: Compare the chromatograms of stressed samples to the control to identify new peaks corresponding to degradation products.

    • Calculate Degradation: Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control. The target degradation is typically in the range of 5-20% for the study to be considered valid.[8][13] If degradation is too extensive, the stress conditions should be made milder.[12]

    • Peak Purity: Perform peak purity analysis (using a PDA detector) to ensure that the parent peak in the stressed samples is pure and not co-eluting with any degradants.[12]

Workflow for Forced Degradation Study

G cluster_stress Step 2: Apply Stress Conditions cluster_analysis Step 3 & 4: Analysis A Prepare Stock Solution (1 mg/mL) B Acid (HCl) A->B C Base (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal A->E F Photolytic (ICH Q1B) A->F G Control Sample A->G H Neutralize/Quench Samples B->H C->H D->H I Analyze all samples by Stability-Indicating HPLC E->I F->I G->I H->I J Interpret Data: - Identify Degradants - Calculate % Degradation - Assess Peak Purity I->J

Caption: Workflow for a typical forced degradation stability study.

Conclusion

This compound is a compound with moderate polarity, exhibiting good solubility in common organic solvents but limited solubility in neutral aqueous media. Its chemical structure suggests a high degree of intrinsic stability, with low susceptibility to hydrolytic, thermal, or photolytic degradation. The experimental protocols provided in this guide offer robust, standardized methods for empirically determining its solubility and stability profile. These fundamental data are indispensable for any researcher or developer aiming to utilize this compound in their work, ensuring data reliability, formulation success, and product integrity.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, February 2003.

  • ICH releases overhauled stability guideline for consultation, RAPS, April 2025.

  • Quality Guidelines, International Council for Harmonisation.

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline, European Medicines Agency, August 2003.

  • ICH Guidelines: Drug Stability Testing Essentials, AMSbiopharma, March 2025.

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions), Enamine.

  • 4-cyclohexylbutanoic acid, CymitQuimica.

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter, Dissolution Technologies.

  • Thermodynamic solubility, Plateforme de chimie biologique intégrative de Strasbourg.

  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing, Ingenta Connect.

  • 4-(4-cyclohexyloxy-cyclohexyl)-butyric acid, ChemSynthesis.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects, ResolveMass.

  • This compound | 4441-63-8, ChemicalBook.

  • Forced Degradation Studies, MedCrave online, December 2016.

  • A practical guide to forced degradation and stability studies for drug substances, Quotient Sciences.

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility, Pharmaceutical Sciences, February 2024.

  • Development of forced degradation and stability indicating studies of drugs—A review, NIH National Library of Medicine, October 2013.

  • Forced Degradation Study in Pharmaceutical Stability, Pharmaguideline.

  • Cyclohexanebutyric acid - this compound, Sigma-Aldrich.

  • Cyclohexanebutanoic acid | C10H18O2 | CID 75200, PubChem - NIH.

  • 4-Cyclohexanebutyric Acid 4441-63-8, Tokyo Chemical Industry (India) Pvt. Ltd.

  • Product information, this compound, P&S Chemicals.

  • Cyclohexanebutyric acid 99 4441-63-8, Sigma-Aldrich.

  • Solubility of Saturated Fatty Acids, Shodex HPLC Columns and Standards.

  • Common Solvents Used in Organic Chemistry: Table of Properties, MilliporeSigma.

  • Butyric Acid | C4H8O2 | CID 264, PubChem - NIH.

  • Solubility of Glutaric Acid in Cyclohexanone, Cyclohexanol, Their Five Mixtures and Acetic Acid, ResearchGate.

  • SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS, IJLTET.

Sources

An In-depth Technical Guide to the Analog and Derivative Synthesis from 4-Cyclohexylbutyric Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-Cyclohexylbutyric Acid Scaffold: Physicochemical Properties and Therapeutic Potential

This compound, a saturated fatty acid characterized by a cyclohexane ring connected to a butyric acid moiety, represents a compelling starting point for medicinal chemistry campaigns. Its lipophilic cyclohexyl group and the polar carboxylic acid functionality provide a balanced scaffold that can be strategically modified to interact with a variety of biological targets. The inherent properties of this molecule, including its moderate lipophilicity, make it a versatile template for the design of novel therapeutic agents. While this compound itself has limited intrinsic biological activity, its derivatives have shown promise in several therapeutic areas, notably as anti-inflammatory agents and modulators of peroxisome proliferator-activated receptors (PPARs).[1][2]

Rationale for Analog and Derivative Synthesis in Drug Development

The synthesis of analogs and derivatives from a core scaffold like this compound is a cornerstone of modern drug discovery. This process allows for the systematic exploration of the chemical space around the lead molecule to optimize its pharmacological profile.

By modifying the structure of this compound, researchers can fine-tune its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, converting the carboxylic acid to an ester or an amide can increase its lipophilicity, potentially improving its ability to cross biological membranes. Furthermore, the introduction of different functional groups can influence the molecule's interaction with its biological target, leading to enhanced potency and efficacy.

The systematic synthesis of a library of analogs allows for the elucidation of structure-activity relationships (SAR). By observing how changes in the molecular structure affect biological activity, researchers can build a predictive model to guide the design of more potent and selective compounds. This iterative process of synthesis and biological testing is fundamental to the optimization of lead compounds into clinical candidates.

Overview of Synthetic Strategies

This guide will provide a comprehensive overview of the key synthetic strategies for the derivatization of this compound, focusing on the formation of esters and amides. Additionally, we will delve into the concept of bioisosterism, exploring the synthesis of tetrazole and sulfonamide analogs as mimics of the carboxylic acid functionality. Each section will provide the theoretical underpinnings of the synthetic methods, detailed experimental protocols, and the strategic rationale behind these transformations.

Synthesis of this compound Derivatives

The carboxylic acid group of this compound is the primary handle for synthetic modification. The following sections detail the most common and effective methods for its conversion into esters and amides.

Esterification of this compound

Esterification is a fundamental transformation in medicinal chemistry, often employed to mask the polarity of a carboxylic acid, thereby enhancing oral bioavailability.

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3][4][5][6][7] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol.

This protocol describes the synthesis of ethyl 4-cyclohexylbutyrate via a Fischer esterification reaction.

  • Materials:

    • This compound (1.0 eq)

    • Absolute Ethanol (20 eq, also as solvent)

    • Concentrated Sulfuric Acid (0.1 eq)

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Magnesium Sulfate

    • Diethyl ether

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and absolute ethanol.

    • Slowly add concentrated sulfuric acid to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-cyclohexylbutyrate.

    • Purify the crude product by vacuum distillation to yield the pure ester.

ParameterValueReference
Reaction Fischer Esterification[3][4][5][6][7]
Substrates This compound, Ethanol
Catalyst Sulfuric Acid[6]
Solvent Ethanol (excess)[6]
Temperature Reflux[6]
Typical Yield 85-95%[6]
Amide Bond Formation

Amide bond formation is arguably one of the most important reactions in drug discovery, as the amide functionality is a key structural feature in a vast number of pharmaceuticals. Amides are generally more stable to hydrolysis than esters and can participate in hydrogen bonding interactions with biological targets.

Direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents that activate the carboxylic acid by forming an O-acylisourea intermediate.[8][9][10] This intermediate is then readily attacked by the amine to form the amide bond.

A more traditional and highly effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with an amine to form the desired amide.[11][12][13][14]

This protocol details the synthesis of an amide using DCC as the coupling agent.

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.0 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound and benzylamine in dry DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add DMAP to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of DCC in DCM dropwise to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • The by-product, dicyclohexylurea (DCU), will precipitate out of the solution. Filter off the DCU.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

This two-step protocol involves the formation of the acyl chloride followed by reaction with an amine.

  • Step 1: Synthesis of 4-Cyclohexylbutyryl Chloride

    • Materials:

      • This compound (1.0 eq)

      • Thionyl chloride (1.5 eq)

      • A catalytic amount of Dimethylformamide (DMF)

      • Toluene (solvent)

    • Procedure:

      • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and toluene.

      • Add a catalytic amount of DMF.

      • Slowly add thionyl chloride to the mixture at room temperature.

      • Heat the reaction mixture to 60-70 °C and stir for 2-3 hours, or until the evolution of gas ceases.

      • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-cyclohexylbutyryl chloride, which can be used in the next step without further purification.

  • Step 2: Synthesis of N-Aryl Amide

    • Materials:

      • 4-Cyclohexylbutyryl chloride (1.0 eq)

      • Aniline (or a substituted aniline) (1.0 eq)

      • Triethylamine (1.2 eq)

      • Dichloromethane (DCM)

    • Procedure:

      • Dissolve the aniline and triethylamine in dry DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

      • Add a solution of 4-cyclohexylbutyryl chloride in DCM dropwise to the cooled amine solution.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours.

      • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by recrystallization or column chromatography.

FeatureDCC CouplingAcyl Chloride Method
Reagents DCC, DMAPSOCl₂ or (COCl)₂, then amine
Reaction Conditions Mild (0 °C to RT)Can require heating for acyl chloride formation
By-products Dicyclohexylurea (DCU)HCl, SO₂
Advantages Mild conditions, good for sensitive substratesHigh reactivity, generally high yields
Disadvantages DCU can be difficult to remove completelyHarsher conditions, generation of corrosive by-products

Synthesis of this compound Analogs: The Role of Bioisosterism

Introduction to Bioisosteric Replacement of Carboxylic Acids

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design. The carboxylic acid group, while often crucial for target binding, can lead to poor pharmacokinetic properties. Bioisosteric replacement can mitigate these issues while retaining or even improving biological activity.

Synthesis of Tetrazole Analogs

The 1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group. It has a similar pKa and can act as a hydrogen bond donor and acceptor. Tetrazoles are often more metabolically stable than carboxylic acids.[15]

The most common method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.[15] The required 4-cyclohexylbutyronitrile can be prepared from this compound via the corresponding amide followed by dehydration, or from a suitable alkyl halide via nucleophilic substitution with a cyanide salt.

Synthetic pathway to the tetrazole analog.

This protocol describes the synthesis of the tetrazole analog from the corresponding nitrile.

  • Materials:

    • 4-Cyclohexylbutyronitrile (1.0 eq)

    • Sodium azide (1.5 eq)

    • Zinc chloride (1.2 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add 4-cyclohexylbutyronitrile, sodium azide, and zinc chloride in DMF.

    • Heat the reaction mixture to 120-130 °C and stir for 24 hours.

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the 5-(3-cyclohexylpropyl)-1H-tetrazole.

Synthesis of Sulfonamide Analogs

The sulfonamide group is another important bioisostere for carboxylic acids. It is a good hydrogen bond acceptor and has a pKa in a similar range to carboxylic acids. Sulfonamides often exhibit improved metabolic stability and membrane permeability compared to their carboxylic acid counterparts.

The synthesis of a primary sulfonamide typically involves the preparation of a sulfonyl chloride followed by reaction with ammonia. The sulfonyl chloride can be synthesized from the corresponding thiol or sulfonic acid. A common route to the required thiol would be from the corresponding alkyl bromide via reaction with sodium hydrosulfide.

Synthetic pathway to the sulfonamide analog.

This protocol outlines the synthesis of the sulfonamide from the corresponding sulfonyl chloride.

  • Materials:

    • 4-Cyclohexylbutane-1-sulfonyl chloride (1.0 eq)

    • Aqueous Ammonia (excess)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 4-cyclohexylbutane-1-sulfonyl chloride in DCM in a round-bottom flask and cool to 0 °C.

    • Slowly add excess concentrated aqueous ammonia to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain 4-cyclohexylbutane-1-sulfonamide.

Pharmacological Significance and Future Directions

Anti-Inflammatory Potential of this compound Derivatives

Several studies have highlighted the anti-inflammatory properties of compounds containing a cyclohexyl moiety attached to a carboxylic acid or its derivatives.[1][16][17] These compounds are thought to exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. The synthesis of novel amides and other derivatives of this compound is a promising avenue for the discovery of new anti-inflammatory agents with improved efficacy and safety profiles.[16][17]

This compound Scaffolds as Peroxisome Proliferator-Activated Receptor (PPAR) Modulators

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a crucial role in the regulation of lipid and glucose metabolism.[2][18][19][20][21] As such, they are important drug targets for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia. Several classes of PPAR modulators feature a carboxylic acid head group and a hydrophobic tail. The this compound scaffold fits this pharmacophore model, and its derivatives are being investigated as potential PPAR modulators.

Future Perspectives in Drug Discovery

The versatility of the this compound scaffold, coupled with the well-established synthetic methodologies for its derivatization, makes it an attractive starting point for future drug discovery programs. The exploration of a wider range of bioisosteric replacements for the carboxylic acid, as well as the introduction of further diversity into the cyclohexyl ring and the butyric acid linker, could lead to the identification of novel drug candidates with unique pharmacological profiles.

Conclusion

This technical guide has provided a comprehensive overview of the key synthetic strategies for the preparation of analogs and derivatives of this compound. From the fundamental esterification and amidation reactions to the more advanced synthesis of bioisosteric tetrazoles and sulfonamides, the methodologies described herein offer a robust toolkit for the medicinal chemist. The pharmacological relevance of these compounds as potential anti-inflammatory agents and PPAR modulators underscores the importance of continued research in this area. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to explore the rich chemical space around the this compound scaffold and to accelerate the discovery of new and improved therapeutics.

References

  • Fischer Esterification. (n.d.). Link

  • Experiment 22: The Fischer Esterification. (n.d.). Link

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Link

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Link

  • Synthesis of N-[4-(propyl)cyclohexyl]-amides with anti-inflammatory and analgesic activities. (n.d.). PubMed.
  • Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis. Link

  • Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. (2022). PubMed. Link

  • Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. (1999). PubMed. Link

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Link

  • reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. (n.d.). Doc Brown. Link

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Link

  • Coupling Reagents. (n.d.). Aapptec Peptides. Link

  • the reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. Link

  • [Anti-inflammatory and analgesic activities of the acid derivatives of cyclohexylbenzene]. (1971). PubMed. Link

  • reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Link

  • Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. (2008). PubMed. Link

  • New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. (n.d.). Tokyo Chemical Industry Co., Ltd. Link

  • 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Link

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). LibreTexts. Link

  • Method for synthesizing 4-chlorobutyryl chloride. (n.d.).
  • Exploration and Development of PPAR Modulators in Health and Disease: An Upd
  • reaction of enamines and acid chlorides. (2019, January 18). YouTube. Link

  • 4-Chlorobutyrl Chloride-4635-59-0. (n.d.). Shree Ganesh Remedies Limited. Link

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (n.d.). MDPI.
  • Nutraceuticals as Ligands of PPARγ. (n.d.). PMC.
  • Process for the preparation of alkyl chlorides. (n.d.).
  • Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinop
  • Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. (n.d.). PMC.
  • esterification of carboxylic acids with. (1985). Organic Syntheses Procedure. Link

  • Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). (n.d.). PubMed. Link

  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). (2023, January 26). MDPI. Link

  • Synthesis method for 4-chlorobutyryl chloride. (n.d.).
  • Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal. Link

  • Process method for synthesizing and purifying 4-chlorobutyryl chloride. (n.d.).
  • This compound. (n.d.). ChemicalBook.
  • Cyclohexanebutyric acid. (n.d.). Sigma-Aldrich.
  • 2-(Butane-1-sulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine. (n.d.). EvitaChem.
  • Cyclohexanebutanoic acid. (n.d.). PubChem.

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Laboratory Synthesis of 4-Cyclohexylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 4-Cyclohexylbutyric acid, a valuable carboxylic acid derivative. The primary synthetic strategy detailed herein involves a two-step process: the Friedel-Crafts acylation of cyclohexylbenzene with succinic anhydride to form the intermediate 4-cyclohexyl-4-oxobutanoic acid, followed by a Clemmensen reduction to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the chemical principles, step-by-step procedures, and critical considerations for a successful synthesis.

Introduction and Significance

This compound is a significant molecule in organic synthesis, serving as a building block in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a cyclohexyl ring attached to a butyric acid chain, imparts specific lipophilic and conformational properties that are of interest in medicinal chemistry. For instance, it has been utilized in the synthesis of various biologically active compounds.[1] The robust and scalable synthesis of this compound is therefore of considerable importance.

The synthetic approach detailed in this guide was chosen for its reliability and its foundation in fundamental organic reactions. The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings, while the Clemmensen reduction is a classic method for the deoxygenation of ketones.[2][3]

Overview of the Synthetic Strategy

The synthesis is performed in two primary stages, as illustrated in the workflow diagram below. The initial step involves the electrophilic aromatic substitution of cyclohexylbenzene with succinic anhydride under Lewis acid catalysis. The resulting ketoacid is then reduced to the target molecule.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Clemmensen Reduction A Cyclohexylbenzene + Succinic Anhydride B 4-Cyclohexyl-4-oxobutanoic acid A->B AlCl₃ Dichloromethane C 4-Cyclohexyl-4-oxobutanoic acid D This compound C->D Zn(Hg) conc. HCl

Figure 1: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
CyclohexylbenzeneReagent Grade, 98%Sigma-AldrichCan be synthesized from benzene and cyclohexene.[4]
Succinic AnhydrideReagent Grade, 99%Sigma-AldrichKeep dry, as it is moisture sensitive.
Aluminum Chloride (Anhydrous)Reagent Grade, 99.9%Sigma-AldrichExtremely hygroscopic. Handle in a glove box or under inert atmosphere.
Dichloromethane (DCM), AnhydrousACS GradeFisher ScientificUse a dry solvent.
Hydrochloric Acid (HCl), conc.ACS GradeFisher ScientificHandle in a fume hood with proper PPE.
Zinc DustReagent GradeSigma-Aldrich
Mercuric Chloride (HgCl₂)Reagent GradeSigma-AldrichHighly Toxic! Handle with extreme care.
TolueneACS GradeFisher Scientific
Diethyl EtherACS GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Stage 1: Friedel-Crafts Acylation of Cyclohexylbenzene

This step involves the acylation of cyclohexylbenzene with succinic anhydride using aluminum chloride as a Lewis acid catalyst to produce 4-cyclohexyl-4-oxobutanoic acid.[5]

Mechanism Insight: The aluminum chloride coordinates to one of the carbonyl oxygens of succinic anhydride, which greatly enhances the electrophilicity of the other carbonyl carbon. This activated acylium ion intermediate is then attacked by the electron-rich cyclohexylbenzene ring (an electrophilic aromatic substitution), primarily at the para position due to steric hindrance from the bulky cyclohexyl group. A subsequent hydrolysis step during workup yields the ketoacid.

G Cyclohexylbenzene Cyclohexylbenzene Acylium Ion Intermediate Acylium Ion Intermediate Cyclohexylbenzene->Acylium Ion Intermediate Attack Sigma Complex Sigma Complex Acylium Ion Intermediate->Sigma Complex Formation Succinic Anhydride + AlCl₃ Succinic Anhydride + AlCl₃ Succinic Anhydride + AlCl₃->Acylium Ion Intermediate Activation 4-Cyclohexyl-4-oxobutanoic acid 4-Cyclohexyl-4-oxobutanoic acid Sigma Complex->4-Cyclohexyl-4-oxobutanoic acid Deprotonation & Hydrolysis

Figure 2: Simplified reaction mechanism for Friedel-Crafts acylation.

Procedure:

  • Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (40.0 g, 0.3 mol) and anhydrous dichloromethane (150 mL). Stir the suspension and cool the flask in an ice-water bath.

  • Addition of Reactants: Dissolve cyclohexylbenzene (32.0 g, 0.2 mol) and succinic anhydride (20.0 g, 0.2 mol) in 50 mL of anhydrous dichloromethane. Add this solution to the dropping funnel.

  • Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension over a period of 30-45 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quenching and Workup: Carefully pour the reaction mixture onto 200 g of crushed ice containing 50 mL of concentrated hydrochloric acid. This step is highly exothermic and should be performed slowly in a large beaker within the fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL).

  • Product Isolation: Extract the combined organic layers with a 10% aqueous sodium bicarbonate solution (3 x 75 mL). The product will move into the aqueous basic layer as its carboxylate salt.

  • Acidification: Cool the combined basic aqueous extracts in an ice bath and acidify with concentrated HCl until the pH is ~1-2. A white precipitate of 4-cyclohexyl-4-oxobutanoic acid will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a mixture of water and ethanol to yield pure 4-cyclohexyl-4-oxobutanoic acid.

Stage 2: Clemmensen Reduction of 4-Cyclohexyl-4-oxobutanoic acid

This step reduces the ketone functionality of the intermediate to a methylene group, yielding the final product, this compound.

Mechanism Insight: The Clemmensen reduction involves the reaction of the ketone with amalgamated zinc in the presence of concentrated hydrochloric acid.[3] The exact mechanism is not fully understood but is thought to involve electron transfer from the zinc surface to the protonated carbonyl carbon, leading to the formation of zinc-carbenoid intermediates which are subsequently hydrolyzed.

Procedure:

  • Preparation of Amalgamated Zinc: In a fume hood, stir zinc dust (50 g) with a 5% aqueous solution of mercuric chloride (50 mL) for 5 minutes. Decant the aqueous solution and wash the amalgamated zinc with water (3 x 50 mL). Caution: Mercuric chloride and its solutions are toxic. Handle with appropriate personal protective equipment.

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the freshly prepared amalgamated zinc, water (40 mL), and concentrated hydrochloric acid (100 mL).

  • Addition of Reactant: Add a solution of 4-cyclohexyl-4-oxobutanoic acid (18.4 g, 0.1 mol) in toluene (100 mL) to the flask.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. Over the course of 4-6 hours, add small portions of concentrated HCl (4 x 25 mL) to maintain a vigorous reaction.

  • Workup and Extraction: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Separate the organic (toluene) layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Final Product Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is this compound.

  • Purification: The product can be further purified by vacuum distillation.[1]

Alternative Synthetic Route: Catalytic Hydrogenation

An alternative and often cleaner method for synthesizing this compound is the catalytic hydrogenation of 4-phenylbutyric acid. This method avoids the use of stoichiometric heavy metals.

G A 4-Phenylbutyric Acid B This compound A->B H₂ (high pressure) Rh/C or PtO₂ catalyst Acetic Acid or Ethanol

Figure 3: Alternative synthesis via hydrogenation.

This reaction typically involves dissolving 4-phenylbutyric acid in a solvent like ethanol or acetic acid and subjecting it to high-pressure hydrogen gas in the presence of a catalyst such as Rhodium on carbon (Rh/C) or Platinum oxide (PtO₂).[6] The aromatic ring is selectively reduced to a cyclohexane ring under these conditions. This method is often preferred in industrial settings due to higher yields and cleaner reaction profiles.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Appearance: Colorless to light yellow liquid or low melting solid.

  • Melting Point: 30-32 °C.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the structure of this compound.

  • Infrared (IR) Spectroscopy: A strong, broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a sharp absorption around 1710 cm⁻¹ (C=O stretch) are expected.

Troubleshooting and Key Considerations

  • Low Yield in Friedel-Crafts Acylation: This is often due to deactivated aluminum chloride. Ensure the AlCl₃ is anhydrous and handled under moisture-free conditions. Inadequate cooling during the addition of reactants can also lead to side reactions.

  • Incomplete Clemmensen Reduction: The activity of the amalgamated zinc is crucial. Ensure it is freshly prepared. The reaction also requires a vigorous evolution of hydrogen gas, which can be maintained by the periodic addition of concentrated HCl.

  • Safety: The protocols described involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves. The quenching of the Friedel-Crafts reaction and the handling of mercuric chloride require particular caution.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Cyclohexylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Cyclohexylbutyric acid. The methodology employs a C18 reverse-phase column with UV detection, providing a reliable, and efficient analytical solution for researchers, scientists, and professionals in drug development and quality control. The protocol has been developed to ensure high specificity, accuracy, and precision, and is validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Principle of the Method

The analysis is based on reverse-phase chromatography, where the stationary phase (C18 silica) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture. This compound, a moderately nonpolar molecule due to its cyclohexane ring and alkyl chain, is retained on the column. Its retention is modulated by the composition of the mobile phase.

The key to analyzing carboxylic acids like this compound is controlling the pH of the mobile phase.[5][6][7] By acidifying the mobile phase with phosphoric acid, the carboxyl group (-COOH) of the analyte is kept in its protonated, non-ionized form. This suppresses silanol interactions and ensures a more stable retention time and improved peak symmetry. Detection is performed using a UV detector, as the carboxyl group provides sufficient chromophore for detection at low wavelengths.[8]

Materials and Reagents
ItemDescription
Instrumentation HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) Detector.
Data System Chromatography Data Station (CDS) for instrument control, data acquisition, and processing.
Analytical Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reference Standard This compound (Purity ≥98%).[9]
Reagents - Acetonitrile (ACN), HPLC Grade- Water, HPLC Grade or Milli-Q- Phosphoric Acid (H₃PO₄), ACS Grade (≥85%)
Glassware/Consumables - Volumetric flasks (Class A)- Pipettes (Calibrated)- 1.5 mL HPLC Vials with caps- 0.45 µm Syringe filters (for sample filtration)
Chromatographic Conditions

A summary of the optimized HPLC operating parameters is provided below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (65:35, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes

Causality Behind Choices:

  • C18 Column: The standard choice for retaining nonpolar to moderately polar compounds like this compound.

  • Mobile Phase: The 65:35 ACN/Water ratio provides sufficient elution strength for a reasonable retention time. Phosphoric acid is added to lower the pH to ~2.5, ensuring the analyte is in its neutral form for better peak shape and reproducible retention.[10][11]

  • Detection at 210 nm: Short-chain fatty acids and their derivatives lack strong chromophores, but their carboxylic acid group allows for reliable detection at low UV wavelengths like 210 nm.[8][12]

  • Column Temperature (30°C): Maintaining a constant column temperature ensures stable and reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

Experimental Protocols
4.1 Preparation of Solutions

Mobile Phase (1 L):

  • Measure 350 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Carefully add 1.0 mL of concentrated phosphoric acid.

  • Add 650 mL of HPLC-grade acetonitrile.

  • Transfer to a suitable solvent bottle, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

Diluent:

  • Use the Mobile Phase as the diluent for all standard and sample preparations to ensure compatibility with the chromatographic system.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it quantitatively to a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix well.

Working Standard Solutions (for Linearity Curve):

  • Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain this compound.

  • Dissolve and dilute the sample in the diluent to achieve a final concentration within the validated linear range of the method (e.g., ~100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4.2 Analytical Workflow

The overall process from preparation to final analysis is visualized in the following workflow diagram.

HPLC Workflow for this compound Analysis Analytical Workflow Diagram prep_mobile 1. Prepare Mobile Phase (ACN:H2O:H3PO4) sys_suit 4. System Suitability Test (SST) (Inject Standard 5x) prep_mobile->sys_suit prep_std 2. Prepare Standard Solutions (Stock & Working Standards) prep_std->sys_suit prep_sample 3. Prepare Sample Solution (Weigh, Dissolve, Filter) sequence 5. Run Analytical Sequence (Blank, Standards, Samples) prep_sample->sequence sys_suit->sequence If SST Passes data_acq 6. Data Acquisition (Chromatogram Generation) sequence->data_acq data_proc 7. Data Processing (Peak Integration & Calibration) data_acq->data_proc report 8. Generate Report (Calculate Final Concentration) data_proc->report

Caption: Workflow for this compound analysis.

System Suitability and Method Validation

To ensure the analytical system is fit for its intended purpose, system suitability must be verified before any sample analysis.[13][14][15] Furthermore, the method's performance characteristics should be validated according to ICH guidelines.[1][2][3][4][16]

5.1 System Suitability Test (SST)

Inject the 100 µg/mL working standard solution five times and evaluate the following parameters. The system is deemed suitable for analysis only if all criteria are met.[17][18]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and system.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
5.2 Method Validation Summary

The following parameters should be assessed to validate the analytical procedure.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.

  • Linearity: The method should be linear over a concentration range of 10-200 µg/mL. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 50%, 100%, 150% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability): Assessed by analyzing six replicate samples at 100% of the target concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N ≥ 3 and LOQ at S/N ≥ 10.[16] For similar short-chain fatty acid methods, LOD and LOQ values are often in the low µg/mL range.[8][12][19]

Data Analysis and Calculations

The concentration of this compound in the sample is determined using an external standard calibration curve.

  • Construct the Calibration Curve: Plot the peak area of the working standards versus their corresponding concentrations (µg/mL).

  • Perform Linear Regression: Obtain the equation of the line (y = mx + c), where 'y' is the peak area, 'm' is the slope, and 'x' is the concentration.

  • Calculate Sample Concentration: Use the peak area of the sample chromatogram to calculate the concentration ('x') from the regression equation.

Formula:

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope

Adjust the final result based on the initial sample weight and dilution factors to report the final assay value (e.g., in % w/w).

Troubleshooting
IssuePotential CauseSuggested Solution
Peak Tailing Mobile phase pH too high; Column degradation; Column contamination.Ensure mobile phase pH is ~2.5; Flush column with a strong solvent; Replace column.
Shifting Retention Times Fluctuation in column temperature; Pump malfunction; Mobile phase composition change.Ensure column oven is stable at 30°C; Purge and prime the pump; Prepare fresh mobile phase.
Low Peak Response Incorrect injection volume; Standard/Sample degradation; Detector lamp issue.Check autosampler settings and syringe; Prepare fresh solutions; Check detector lamp status and energy.
High Backpressure Blockage in the system (e.g., frit, guard column); Sample precipitation.Reverse-flush the column (disconnect from detector); Filter all samples; Check for system blockages.
References
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Van der Meulen, J., et al. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Journal of Pharmaceutical and Biomedical Analysis, 80, 107-15. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8). [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MDPI. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Separations, 10(5), 308. [Link]

  • LCGC International. (2025). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. [Link]

  • ResearchGate. (2023). (PDF) HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. [Link]

  • J-Stage. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (2014). System Suitability for USP Methods - USP's Future Expectations. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • ACS Publications. Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • ChemSynthesis. 4-(4-cyclohexyloxy-cyclohexyl)-butyric acid. [Link]

Sources

Quantitative Analysis of 4-Cyclohexylbutyric Acid using Gas Chromatography-Mass Spectrometry (GC-MS): A Validated Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

4-Cyclohexylbutyric acid is a carboxylic acid of interest in various biological and chemical processes, including its use as a substrate in microbial growth and the production of polyhydroxyalkanoates (PHAs)[1]. Accurate and sensitive quantification of this compound is crucial for process monitoring and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an ideal platform for this analysis[2][3]. However, the inherent polarity and low volatility of carboxylic acids necessitate a chemical derivatization step to ensure successful chromatographic separation and detection[4][5][6]. This application note provides a comprehensive, step-by-step protocol for the analysis of this compound, covering sample preparation, silylation-based derivatization, and a validated GC-MS method.

Introduction: The Rationale for Derivatization in Carboxylic Acid Analysis

This compound (C₁₀H₁₈O₂, Mol. Wt. 170.25 g/mol ) possesses a terminal carboxylic acid group (-COOH)[7][8][9]. This functional group contains an "active hydrogen," which can readily form intermolecular hydrogen bonds. This characteristic leads to several analytical challenges in gas chromatography:

  • Low Volatility: Strong intermolecular forces prevent the molecule from easily transitioning into the gas phase, which is a prerequisite for GC analysis.

  • Poor Peak Shape: Interactions with active sites within the GC inlet and column can lead to peak tailing, reducing resolution and accuracy.

  • Thermal Instability: At the high temperatures used in the GC injector and oven, carboxylic acids can degrade, leading to inaccurate quantification.

To overcome these issues, a derivatization step is essential[4][5]. Derivatization is a chemical reaction that converts the polar -COOH group into a less polar, more volatile, and more thermally stable functional group[5][10]. For carboxylic acids, silylation is one of the most robust and widely used methods[4][10]. This process replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group, significantly improving the analyte's chromatographic behavior.

Experimental Workflow: From Sample to Result

The entire analytical process involves a multi-stage workflow designed to ensure sample purity, efficient derivatization, and accurate instrumental analysis. Each stage is critical for achieving reliable and reproducible results.

GCMS_Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Processing Sample Aqueous Sample Collection Add_IS Spike with Internal Standard Sample->Add_IS Acidify Acidification (pH < 2) Add_IS->Acidify Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidify->Extract Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry Derivatize Derivatization with MSTFA (60°C for 30 min) Dry->Derivatize Inject GC-MS Injection (1 µL) Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Scan or SIM Mode) Separate->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Internal Standard Calibration) Identify->Quantify Report Final Report Quantify->Report Derivatization_Reaction cluster_main reactant1 This compound (HOOC-(CH₂)₃-C₆H₁₁) plus + reactant1->plus reactant2 MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) arrow 60°C, 30 min Catalyst: TMCS reactant2->arrow product1 TMS-ester of this compound ((CH₃)₃SiOOC-(CH₂)₃-C₆H₁₁) product2 Byproducts plus->reactant2 arrow->product1 arrow->product2

References

Application Notes and Protocols for 4-Cyclohexylbutyric Acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 4-Cyclohexylbutyric Acid as a Novel Therapeutic Agent

In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology.[1][2] These agents disrupt the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and non-histone proteins. This, in turn, alters chromatin structure and gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4]

One of the well-established classes of HDAC inhibitors is the short-chain fatty acids (SCFAs), with butyrate being a key exemplar.[3][5] Butyrate, a product of dietary fiber fermentation in the colon, exhibits potent HDAC inhibitory activity and has been extensively studied for its anti-cancer properties.[2][3] Structural analogs of butyrate, such as 4-phenylbutyric acid, have also demonstrated clinical utility as HDAC inhibitors.[6]

This document introduces This compound , a structural analog of both butyrate and 4-phenylbutyric acid, as a compound of interest for drug discovery and development. The core hypothesis is that the cyclohexyl moiety, serving as a lipophilic group, may enhance cellular uptake and potency compared to the shorter alkyl chain of butyrate, while potentially offering a distinct pharmacological profile. These application notes provide a comprehensive guide for researchers to investigate the biological activity of this compound, with a primary focus on its potential as an HDAC inhibitor for cancer therapy.

Scientific Foundation: Structure-Activity Relationship of Short-Chain Fatty Acid HDAC Inhibitors

The inhibitory activity of short-chain fatty acids against HDACs is influenced by their chemical structure. Generally, a carboxylic acid group is essential for chelating the zinc ion in the active site of class I and II HDACs. The length and nature of the aliphatic chain influence the compound's potency and isoform selectivity.[6] While butyrate is a potent HDAC inhibitor, modifications to its structure can lead to improved pharmacological properties.[7] The introduction of a bulky hydrophobic group, such as the cyclohexyl ring in this compound, is a rational design strategy to potentially enhance binding affinity within the hydrophobic pocket of the HDAC active site.

Experimental Workflows for the Evaluation of this compound

The following sections provide detailed protocols for a tiered approach to characterizing the biological activity of this compound, starting from in vitro enzymatic assays and progressing to cell-based functional assays.

I. In Vitro Evaluation of HDAC Inhibitory Activity

The initial step is to determine if this compound directly inhibits HDAC enzyme activity. A fluorometric assay is a sensitive and high-throughput method for this purpose.

Protocol 1: Fluorometric In Vitro HDAC Inhibition Assay

Principle: This assay measures the activity of HDAC enzymes on a synthetic substrate containing an acetylated lysine residue coupled to a fluorophore. Deacetylation by HDACs renders the substrate susceptible to a developing enzyme, which cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The inhibitory potential of this compound is determined by the reduction in the fluorescent signal.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

  • This compound

  • DMSO (cell culture grade)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in HDAC Assay Buffer. Also, prepare a serial dilution of the positive control (e.g., TSA).

  • Assay Plate Setup:

    • Add 25 µL of HDAC Assay Buffer to all wells.

    • Add 5 µL of the serially diluted this compound, positive control, or vehicle control (DMSO) to the appropriate wells.

    • Add 20 µL of the diluted recombinant HDAC enzyme to all wells except for the "no enzyme" control wells.

  • Enzymatic Reaction:

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate solution to all wells.

    • Mix gently and incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development and Measurement:

    • Stop the reaction and develop the signal by adding 50 µL of the developer solution to all wells.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" control wells).

    • Calculate the percentage of HDAC inhibition for each concentration of this compound and the positive control relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.

Parameter Description
IC₅₀ The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.
II. Cellular Assays to Confirm HDAC Inhibition and Biological Effects

Following the confirmation of in vitro HDAC inhibition, the next crucial step is to assess the effects of this compound in a cellular context.

Workflow for Cellular Characterization of this compound

G A Cellular Histone Acetylation Assay B Cell Viability Assay (MTT) A->B Confirm target engagement C Apoptosis Assay (Annexin V/PI Staining) B->C Assess cytotoxic effects D Cell Cycle Analysis C->D Investigate mechanism of cell death

Caption: Cellular assay workflow for this compound.

Protocol 2: Cellular Histone Acetylation Assay (Western Blotting)

Principle: This protocol determines whether this compound increases the acetylation of histones in cultured cancer cells, a hallmark of HDAC inhibitor activity. Western blotting is used to detect the levels of acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) in cell lysates after treatment.

Materials:

  • Cancer cell line (e.g., HCT-116, HeLa)

  • Complete cell culture medium

  • This compound

  • Positive control HDAC inhibitor (e.g., TSA, SAHA)

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a positive control for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of acetylated histones to total histone and the loading control.

Expected Outcome: A dose-dependent increase in the levels of acetylated histones in cells treated with this compound would confirm its HDAC inhibitory activity in a cellular environment.

Protocol 3: Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear, flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a desired period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the logarithm of the this compound concentration and determine the IC₅₀ value.

Parameter Description
IC₅₀ The concentration of the compound that reduces cell viability by 50%.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at desired concentrations for an appropriate time.

  • Cell Staining:

    • Harvest the cells (including both adherent and floating cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

G HDACi This compound (HDAC Inhibitor) HDACs HDACs (Class I, II) HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Accumulation Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp p21 Upregulation of p21 GeneExp->p21 Apoptotic Modulation of Apoptotic Genes GeneExp->Apoptotic CellCycle Cell Cycle Arrest p21->CellCycle Apoptosis Apoptosis Apoptotic->Apoptosis CellCycle->Apoptosis

References

Cell-based assays for testing the efficacy of 4-Cyclohexylbutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Hypothesis-Driven Approach for Efficacy Testing of 4-Cyclohexylbutyric Acid Using Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a carboxylic acid derivative whose biological activities are not yet extensively characterized. Its structural similarity to known bioactive molecules, such as the histone deacetylase (HDAC) inhibitor 4-phenylbutyric acid (4-PBA), provides a logical starting point for hypothesis-driven efficacy testing.[1] 4-PBA is known to act as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and as an inhibitor of HDACs, which are critical regulators of gene expression.[1][2] Aberrant HDAC activity is implicated in numerous pathologies, including cancer and neurological disorders, making HDACs attractive therapeutic targets.[2][3]

Furthermore, as a fatty acid analog, this compound could potentially interfere with cellular energy metabolism, specifically fatty acid oxidation (FAO), a critical pathway for energy production in many cell types.[4][5]

This guide, designed for researchers and drug development professionals, outlines a comprehensive, multi-tiered strategy for evaluating the efficacy of this compound. We will proceed from initial target engagement and broad phenotypic screening to more specific mechanistic assays, providing the scientific rationale and detailed protocols for each step. This hierarchical approach ensures a thorough and resource-efficient characterization of the compound's cellular effects.

G cluster_2 Tier 3: Mechanistic Investigation HDAC_Assay In-Cell HDAC Activity Assay (Target Enzyme Inhibition) Proliferation Cell Proliferation & Viability (e.g., XTT Assay) HDAC_Assay->Proliferation informs FAO_Assay Fatty Acid Oxidation (FAO) Assay (Metabolic Impact) HDAC_Assay->FAO_Assay alternative hypothesis CETSA Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement) CETSA->Proliferation Apoptosis Apoptosis Induction (e.g., Caspase-Glo® 3/7 Assay) Proliferation->Apoptosis

Figure 1: Hierarchical workflow for testing this compound efficacy.

Part 1: Primary Target Engagement Assays (Hypothesis: HDAC Inhibition)

The first step is to determine if this compound engages its putative target, histone deacetylases, within a cellular environment.

In-Cell Histone Deacetylase (HDAC) Activity Assay

Principle & Rationale: This assay directly measures the enzymatic activity of Class I and II HDACs inside living cells.[6] We utilize a luminogenic substrate that is cell-permeable. Once inside the cell, HDACs deacetylate the substrate, which is then cleaved by a developer reagent to release aminoluciferin, generating a light signal proportional to HDAC activity.[3] A reduction in luminescence in the presence of this compound indicates inhibition of HDAC activity. This "add-mix-measure" format is ideal for high-throughput screening (HTS) to determine an initial IC₅₀ value.[7]

Protocol: HDAC-Glo™ I/II Cell-Based Assay

  • Cell Seeding: Seed a human cancer cell line known to have detectable HDAC activity (e.g., HCT116 colorectal carcinoma cells) in a white, 96-well clear-bottom plate at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in an appropriate solvent (e.g., DMSO), and then dilute further in culture medium. The final DMSO concentration should not exceed 0.5%. Include a known HDAC inhibitor like Trichostatin A as a positive control and a vehicle-only (DMSO) control.[8]

  • Compound Treatment: Add 25 µL of the diluted compound or controls to the appropriate wells.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.

  • Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.

  • Assay Reaction: Add 125 µL of the prepared reagent to each well. Mix briefly on an orbital shaker.

  • Signal Development: Incubate the plate at room temperature for 15-30 minutes to allow for cell lysis and signal generation.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and no-cell control (0% activity). Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

Principle & Rationale: CETSA provides direct evidence of target engagement by assessing the thermal stabilization of a protein upon ligand binding.[9] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation.[10][11] By heating intact cells treated with this compound across a temperature gradient and then quantifying the amount of soluble target protein (e.g., HDAC1) remaining, we can confirm a direct physical interaction.[12][13]

CETSA_Workflow A 1. Treat cells with This compound or Vehicle B 2. Heat cell suspension across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw cycles) B->C D 4. Separate soluble fraction from aggregated proteins via centrifugation C->D E 5. Quantify soluble target protein (e.g., Western Blot for HDAC1) D->E F 6. Plot remaining soluble protein vs. temperature to generate melt curve E->F

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for HDAC1 Target Engagement

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HeLa) to ~80% confluency. Harvest the cells and resuspend in PBS containing a protease inhibitor cocktail. Divide the cell suspension into two tubes: one treated with a high concentration of this compound (e.g., 10x the IC₅₀ from the HDAC-Glo™ assay) and one with vehicle control. Incubate for 1 hour at 37°C.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[10]

  • Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.[13]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[13]

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes. Quantify the total protein concentration using a BCA assay to ensure equal loading for analysis.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the target protein (e.g., anti-HDAC1). Use an appropriate secondary antibody and detect via chemiluminescence.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Part 2: Secondary Phenotypic Assays

If primary assays confirm HDAC inhibition, the next step is to assess the downstream cellular consequences, such as effects on cell growth and survival.[14]

Cell Proliferation and Viability Assay

Principle & Rationale: HDAC inhibitors are known to suppress the proliferation of cancer cells. Tetrazolium salt-based assays, like the XTT assay, measure the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[15] In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT reagent to a colored formazan product.[16][17] The amount of formazan produced is directly proportional to the number of metabolically active cells. The XTT assay is advantageous over the classic MTT assay because its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[15]

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) in a 96-well flat-bottom plate at 5,000 cells/well in 100 µL of medium and incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Just before use, prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.

  • Assay Reaction: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. Protect the plate from light.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 660 nm should be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of viability relative to the vehicle-treated cells and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Apoptosis Induction Assay

Principle & Rationale: It is crucial to determine whether the compound is cytostatic (inhibits proliferation) or cytotoxic (induces cell death). Many HDAC inhibitors induce apoptosis. The Caspase-Glo® 3/7 Assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic cascade.[18][19] The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, generating a luminescent signal proportional to the amount of caspase activity.[7]

CaspaseGlo cluster_workflow Caspase-Glo® 3/7 Assay Principle ApoptoticCell Apoptotic Cell (Active Caspase-3/7) Reagent Add Caspase-Glo® 3/7 Reagent (Cell Lysis Buffer + Pro-Substrate) ApoptoticCell->Reagent Cleavage Caspase-3/7 Cleaves Substrate (DEVD-Aminoluciferin) Reagent->Cleavage Luciferase Luciferase consumes Aminoluciferin Cleavage->Luciferase Light Light Signal (Proportional to Caspase Activity) Luciferase->Light

Sources

Evaluating the Therapeutic Potential of 4-Cyclohexylbutyric Acid: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Promise of 4-Cyclohexylbutyric Acid

This compound (CHBA) is a novel small molecule with therapeutic potential stemming from its structural similarity to 4-phenylbutyric acid (4-PBA), a compound with known efficacy in a range of diseases. 4-PBA is recognized for its roles as a chemical chaperone, aiding in proper protein folding and alleviating endoplasmic reticulum (ER) stress, as well as a histone deacetylase (HDAC) inhibitor, which can modulate gene expression.[1][2] These mechanisms are pivotal in the pathogenesis of numerous disorders, including neurodegenerative diseases, chronic inflammatory conditions, and metabolic dysregulation.

Given the analogous structure of CHBA, it is hypothesized to possess similar multifaceted therapeutic activities. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the therapeutic effects of CHBA in well-established preclinical animal models. The protocols detailed herein are designed to be robust and self-validating, offering a solid framework for investigating CHBA's potential as a neuroprotective, anti-inflammatory, and metabolic-regulating agent.

Section 1: Neuroprotective Efficacy of this compound

ER stress and protein misfolding are central to the pathology of many neurodegenerative diseases. The ability of 4-PBA to mitigate these cellular stresses provides a strong rationale for investigating CHBA in relevant animal models.[3][4]

MPTP-Induced Mouse Model of Parkinson's Disease

Rationale: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.[5][6] This model is ideal for assessing the neuroprotective potential of CHBA against toxin-induced neuronal death.

Experimental Workflow:

Caption: Workflow for MPTP-induced Parkinson's disease model.

Protocol:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • MPTP Induction: Administer MPTP hydrochloride at a dose of 20 mg/kg intraperitoneally (i.p.) daily for seven consecutive days.[6]

  • CHBA Administration:

    • Prophylactic: Begin CHBA treatment (e.g., 100-400 mg/kg/day, i.p. or oral gavage) 3 days prior to MPTP induction and continue throughout the 7-day MPTP regimen.[2]

    • Therapeutic: Initiate CHBA treatment after the final MPTP injection and continue for a specified duration (e.g., 14-21 days).

  • Behavioral Assessment:

    • Open Field Test: To assess general locomotor activity.[7]

    • Rotarod Test: To evaluate motor coordination and balance.[8]

    • Cylinder Test: To measure forelimb akinesia.[5]

  • Endpoint Analysis:

    • Neurochemistry: Quantify dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.

    • Histology: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

APP/PS1 Transgenic Mouse Model of Alzheimer's Disease

Rationale: The APP/PS1 mouse model overexpresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[1][9] This model is suitable for evaluating CHBA's effect on amyloid pathology and associated cognitive deficits.

Experimental Workflow:

Caption: Workflow for APP/PS1 Alzheimer's disease model.

Protocol:

  • Animals: APP/PS1 transgenic mice and wild-type littermates, with treatment starting at 6 months of age (before significant plaque deposition) and continuing for 3-6 months.[10]

  • CHBA Administration: Administer CHBA (e.g., 100-400 mg/kg/day) in the drinking water or via oral gavage.[2]

  • Cognitive Assessment:

    • Morris Water Maze: To evaluate spatial learning and memory.[9]

    • Y-Maze: To assess short-term spatial working memory.[11]

    • Novel Object Recognition: To test recognition memory.[12]

  • Endpoint Analysis:

    • Biochemistry: Measure soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates by ELISA.[13]

    • Histology: Perform immunohistochemistry or thioflavin S staining to quantify Aβ plaque burden in the cortex and hippocampus.

Section 2: Anti-Inflammatory Properties of this compound

Chronic inflammation is a key driver of many diseases. 4-PBA has demonstrated anti-inflammatory effects, suggesting that CHBA may also be a potent anti-inflammatory agent.[14][15]

Collagen-Induced Arthritis (CIA) in Mice

Rationale: The CIA model is a widely used model for rheumatoid arthritis, characterized by synovial inflammation, cartilage destruction, and bone erosion.[15][16] It is an excellent model to test the anti-inflammatory and disease-modifying effects of CHBA.

Protocol:

  • Animals: Male DBA/1J mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA) and inject intradermally at a different site on the tail.

  • CHBA Administration: Begin daily i.p. injections of CHBA (e.g., 240 mg/kg/day) after the second immunization and continue for 3 weeks.[16]

  • Clinical Assessment: Monitor the incidence and severity of arthritis twice weekly using a clinical scoring system based on paw swelling and erythema.[16]

  • Endpoint Analysis:

    • Histology: At the end of the study, collect joints for histological analysis. Score inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-5.[17][18][19][20][21]

    • Biomarkers: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and matrix metalloproteinases (MMPs) by ELISA.[14]

Lipopolysaccharide (LPS)-Induced Acute Lung Injury

Rationale: Intratracheal or intranasal administration of LPS induces a robust inflammatory response in the lungs, characterized by neutrophil infiltration, edema, and the release of pro-inflammatory cytokines, mimicking key features of acute respiratory distress syndrome (ARDS).[22] This model is useful for evaluating the acute anti-inflammatory effects of CHBA.

Protocol:

  • Animals: C57BL/6 mice, 8-10 weeks old.

  • Induction of Lung Injury: Administer LPS (e.g., 0.5 mg/kg) via intratracheal instillation.[23]

  • CHBA Administration: Administer CHBA (e.g., 100-400 mg/kg) i.p. or orally, either as a pre-treatment or post-treatment.

  • Endpoint Analysis (24-72 hours post-LPS):

    • Bronchoalveolar Lavage (BAL) Fluid Analysis:

      • Total and differential cell counts to quantify inflammatory cell infiltration.[22]

      • Total protein concentration as a measure of alveolar-capillary barrier permeability.[24]

      • Cytokine levels (TNF-α, IL-6, IL-1β) by ELISA.[25]

    • Lung Histology: Assess lung injury score based on edema, inflammation, and alveolar damage.

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil accumulation in the lung tissue.[23]

Section 3: Metabolic Regulation by this compound

4-PBA has shown promise in improving metabolic parameters in models of obesity and atherosclerosis, suggesting a potential role for CHBA in metabolic diseases.[26][27][28]

High-Fat Diet (HFD)-Induced Obesity in Mice

Rationale: Chronic feeding of a high-fat diet to mice leads to obesity, insulin resistance, and hepatic steatosis, closely mimicking the human metabolic syndrome.[29] This model is ideal for assessing CHBA's effects on weight gain, glucose homeostasis, and liver health.

Protocol:

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Dietary Intervention: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-16 weeks. A control group will receive a low-fat diet.[26]

  • CHBA Administration: Administer CHBA (e.g., 500 mg/kg/day) via oral gavage for the last 8 weeks of the dietary intervention.[26]

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor weekly.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at the end of the study to assess glucose metabolism and insulin sensitivity.

  • Endpoint Analysis:

    • Serum Analysis: Measure fasting glucose, insulin, and lipid profile (triglycerides, total cholesterol, HDL, LDL).

    • Body Composition: Determine fat and lean mass using DEXA or NMR.

    • Liver Analysis: Assess liver weight, triglyceride content, and perform histological analysis (H&E and Oil Red O staining) for steatosis.

Apolipoprotein E (ApoE) Knockout Mouse Model of Atherosclerosis

Rationale: ApoE knockout mice spontaneously develop hypercholesterolemia and atherosclerotic plaques, which are exacerbated by a high-fat diet.[30][31] This is a cornerstone model for studying atherosclerosis and evaluating anti-atherogenic therapies.

Protocol:

  • Animals: Male ApoE knockout mice, 6-8 weeks old.

  • Dietary Intervention: Feed mice a high-fat/high-cholesterol "Western" diet for 12-16 weeks to accelerate atherosclerosis.[32]

  • CHBA Administration: Administer CHBA (e.g., 100-500 mg/kg/day) mixed in the diet or via oral gavage throughout the dietary intervention.

  • Endpoint Analysis:

    • Serum Lipid Profile: Measure total cholesterol, HDL, LDL, and triglycerides.

    • Atherosclerotic Plaque Quantification:

      • En face analysis: Stain the entire aorta with Oil Red O to quantify the total plaque area.[30][32]

      • Aortic root analysis: Section the aortic root and stain with Oil Red O or perform Masson's trichrome staining to measure lesion size and composition.[33][34]

    • Immunohistochemistry: Analyze plaque composition for markers of macrophages, smooth muscle cells, and collagen.[32]

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

Rationale: Chronic administration of CCl4 induces liver injury, inflammation, and fibrosis, leading to cirrhosis. This model is highly reproducible and widely used for screening anti-fibrotic agents.[35][36][37]

Protocol:

  • Animals: Male C57BL/6 mice, 7-8 weeks old.

  • Induction of Fibrosis: Administer CCl4 (e.g., 1.0 ml/kg) via i.p. injection three times per week for 8-12 weeks.[36][37][38]

  • CHBA Administration: Administer CHBA (e.g., 100-500 mg/kg/day) daily via oral gavage, either concurrently with CCl4 or as a treatment after fibrosis is established.

  • Endpoint Analysis:

    • Liver Function Tests: Measure serum levels of ALT and AST.[36]

    • Histology: Perform H&E, Masson's trichrome, and Sirius Red staining on liver sections to assess inflammation, collagen deposition, and fibrosis stage.[35][36][39]

    • Hydroxyproline Assay: Quantify total collagen content in the liver.[37]

    • Gene Expression Analysis: Measure mRNA levels of fibrotic markers (e.g., Col1a1, α-SMA, TGF-β) by qRT-PCR.[38]

Summary of Animal Models and Key Endpoints

Therapeutic AreaAnimal ModelDisease InductionKey Endpoints
Neuroprotection MPTP-induced Parkinson'sMPTP injectionsBehavioral tests (Open Field, Rotarod), TH+ neuron count, Striatal dopamine levels
APP/PS1 Alzheimer'sTransgenicCognitive tests (MWM, Y-maze), Aβ plaque load, Soluble/insoluble Aβ levels
Anti-inflammation Collagen-Induced ArthritisCollagen immunizationClinical arthritis score, Histological joint scoring, Serum cytokines (TNF-α, IL-6)
LPS-Induced Lung InjuryIntratracheal LPSBAL fluid cell counts and protein, Lung histology score, MPO activity, Cytokines
Metabolic Regulation High-Fat Diet ObesityHigh-fat diet feedingBody weight, GTT/ITT, Serum lipids and insulin, Liver steatosis
ApoE Knockout AtherosclerosisHigh-fat diet feedingAortic plaque area (en face, aortic root), Serum lipid profile, Plaque composition
CCl4-Induced Liver FibrosisCCl4 injectionsLiver histology (trichrome, Sirius red), Serum ALT/AST, Hydroxyproline content

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound across a spectrum of therapeutic areas. By leveraging these well-established and validated animal models, researchers can systematically investigate the neuroprotective, anti-inflammatory, and metabolic-regulating properties of CHBA. The comprehensive endpoint analyses will enable a thorough assessment of its therapeutic efficacy and mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

  • Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. (2019). Journal of Visualized Experiments. [Link]

  • Practical assessment of the quantification of atherosclerotic lesions in apoE-/- mice. (2015). Molecular Medicine Reports. [Link]

  • Volumetric assessment of arteriosclerotic plaque burden in ApoE-KO mice using high resolution MR microscopy. (n.d.). ISMRM. [Link]

  • Practical assessment of the quantification of atherosclerotic lesions in apoE−/− mice. (2015). Molecular Medicine Reports. [Link]

  • 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. (2021). Annals of the Rheumatic Diseases. [Link]

  • Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. (2019). JoVE. [Link]

  • Comparison of Behavioral Tests in MPTP-induced Parkinson's Disease in Mice. (2005). Journal of Huazhong University of Science and Technology [Medical Sciences]. [Link]

  • Assessment of fibrosis in the livers of mice after repeated CCl4... (n.d.). ResearchGate. [Link]

  • Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication. (n.d.). NIH. [Link]

  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. (2021). International Journal of Molecular Sciences. [Link]

  • Longitudinal Assessment of Cognitive Function in the APPswe/PS1dE9 Mouse Model of Alzheimer's-Related Beta-Amyloidosis. (n.d.). NIH. [Link]

  • Mouse Collagen Methods — Collagen Induced Arthritis in Mice (CIA) Histology/Histopathology Methods. (n.d.). Inotiv. [Link]

  • Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease. (n.d.). PubMed Central. [Link]

  • Potential biomarkers for inflammatory response in acute lung injury. (n.d.). PubMed Central. [Link]

  • APP/PS1 mouse showed behavioral deficits in multiple cognition tests.... (n.d.). ResearchGate. [Link]

  • Cognitive testing and locomotor assessment of APP/PS1 mice treated with... (n.d.). ResearchGate. [Link]

  • 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. (n.d.). PubMed Central. [Link]

  • Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor. (n.d.). PubMed Central. [Link]

  • Establishment of a standardized mouse model of hepatic fibrosis for biomedical research. (2014). Avicenna Journal of Medical Biotechnology. [Link]

  • Atherosclerosis in the Apolipoprotein E–Deficient Mouse. (n.d.). Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Characterization of the APP/PS1 mouse model of Alzheimer's disease in senescence accelerated background. (2013). Neurobiology of Aging. [Link]

  • Established of LPS-induced ALI mouse model (A)-(D) The histology of... (n.d.). ResearchGate. [Link]

  • Histological analysis of inflamed joints in mice with collagen-induced... (n.d.). ResearchGate. [Link]

  • A multiparameter approach to monitor disease activity in collagen-induced arthritis. (n.d.). PubMed Central. [Link]

  • Establishment of a standardized mouse model of hepatic fibrosis for biomedical research. (n.d.). Bibliomed. [Link]

  • Atherosclerosis in apoE Knockout Mice Infected with Multiple Pathogens. (n.d.). The Journal of Infectious Diseases. [Link]

  • Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model. (2017). PLOS ONE. [Link]

  • 4-Phenylbutyric Acid Protects Ethanol-induced Damage in the Developing Mouse Brain. (n.d.). NIH. [Link]

  • CCl4-induced liver fibrosis mouse model. (n.d.). Scantox. [Link]

  • 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model. (2024). R Discovery. [Link]

  • Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice. (n.d.). PubMed. [Link]

  • Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1. (n.d.). PubMed Central. [Link]

  • Long-term Phenylbutyrate administration prevents memory deficits in Tg2576 mice by decreasing Aβ. (n.d.). IMR Press. [Link]

  • 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. (2022). NIH. [Link]

  • 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model. (n.d.). ResearchGate. [Link]

  • Impact of lipopolysaccharide-induced acute lung injury in aged mice. (2023). Taylor & Francis Online. [Link]

  • Diet-induced obesity in animal models: points to consider and influence on metabolic markers. (2021). PubMed Central. [Link]

  • Inhibition of Endoplasmic Reticulum Stress Using 4-phenylbutyric Acid Ameliorates the Severity of Collagen-induced Arthritis in Mice via Attenuation of Proliferation and Inflammatory Responses of Synovial Fibroblasts. (n.d.). ACR Meeting Abstracts. [Link]

  • Effects of 4-phenylbutyric acid (4-PBA) on arthritis severity in... (n.d.). ResearchGate. [Link]

  • Phenylbutyrate Ameliorates High-Fat Diet-Induced Obesity via Brown Adipose Tissue Activation. (n.d.). J-Stage. [Link]

  • 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. (2021). Kaohsiung Journal of Medical Sciences. [Link]

  • Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. (n.d.). ResearchGate. [Link]

  • Phenylbutyrate Ameliorates High-Fat Diet-Induced Obesity via Brown Adipose Tissue Activation. (n.d.). ResearchGate. [Link]

  • 4-Phenylbutyric acid and rapamycin improved diabetic status in high fat diet/streptozotocin-induced type 2 diabetes through activation of autophagy. (n.d.). PubMed. [Link]

Sources

Application Notes and Protocols for the In Vivo Administration of 4-Cyclohexylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-Cyclohexylbutyric acid for in vivo administration. Due to its physicochemical properties, this compound presents challenges for direct administration in aqueous vehicles. These application notes offer a detailed exploration of formulation strategies for both oral and parenteral routes, grounded in established principles for hydrophobic molecules and analogous short-chain fatty acids. The protocols provided are intended as robust starting points for preclinical research, emphasizing the rationale behind vehicle selection and the importance of empirical validation.

Introduction to this compound and Formulation Challenges

This compound (also known as Cyclohexanebutanoic acid) is a carboxylic acid derivative with a terminal cyclohexyl group.[1] This structural feature imparts significant hydrophobicity, making it poorly soluble in aqueous solutions. The compound is a solid at room temperature with a melting point of approximately 30-32 °C.[2][3] These properties necessitate the use of specialized formulation vehicles to achieve the desired concentration, stability, and bioavailability for in vivo studies. The selection of an appropriate formulation strategy is critical and depends on the intended route of administration, the required dose, and the experimental model.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the foundation for rational formulation design.

PropertyValueSource(s)
CAS Number 4441-63-8[2][3]
Molecular Formula C₁₀H₁₈O₂[1][4]
Molecular Weight 170.25 g/mol [1][4]
Appearance White to light yellow solid or powder[3]
Melting Point 30-32 °C[2][3]
Predicted pKa ~4.84[5]
Solubility Limited in water; soluble in organic solvents like ethanol and ether.[6]

The hydrophobic nature of the cyclohexyl ring combined with the acidic carboxyl group dictates the formulation approach. Below its pKa, the acid will be in its non-ionized, less water-soluble form.

Strategic Formulation Development for In Vivo Studies

The absence of established, published in vivo formulations for this compound necessitates a strategic approach to vehicle selection. The following decision-making workflow is proposed for developing a suitable formulation.

G cluster_0 Initial Assessment cluster_1 Route-Specific Strategy cluster_2 Oral Formulation Options cluster_3 Parenteral Formulation Options cluster_4 Validation A Define Study Parameters: - Route of Administration - Target Dose - Animal Model B Oral Administration A->B Oral C Parenteral Administration (IV, IP, SC) A->C Parenteral D Lipid-Based (Oils, SEDDS) B->D E Aqueous Suspension (with suspending agents) B->E F Co-solvent System (e.g., DMSO, PEG) C->F G Cyclodextrin Complexation C->G H Aqueous Suspension (for IP/SC) C->H I Formulation Preparation & QC (Clarity, pH) D->I E->I F->I G->I H->I J Dose Confirmation & Stability Check I->J K Pilot In Vivo Study (Tolerability, PK) J->K

Figure 1: Decision workflow for formulation development.

Protocols for Oral Administration

Oral administration is often preferred for its convenience, especially in chronic dosing studies.[7] For a lipophilic compound like this compound, lipid-based formulations can enhance absorption.[7]

Protocol: Oil-Based Solution for Oral Gavage

This protocol is suitable for delivering hydrophobic compounds and can improve oral bioavailability.[7]

Rationale: Simple oil solutions are straightforward to prepare and are effective for many lipophilic drugs. Corn oil is a commonly used, well-tolerated vehicle in preclinical studies.

Materials:

  • This compound

  • Corn oil (or other suitable oils like sesame or olive oil)

  • Glass vial

  • Magnetic stirrer and stir bar

  • Warming plate (optional)

  • Analytical balance

  • Oral gavage needles

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration (e.g., mg/mL) to achieve the target dose in mg/kg for your animal model.

  • Weigh Compound: Accurately weigh the required amount of this compound and place it in a sterile glass vial.

  • Add Vehicle: Add the calculated volume of corn oil to the vial.

  • Dissolution:

    • Place the vial on a magnetic stirrer and add a sterile stir bar.

    • Stir the mixture at room temperature.

    • Gentle warming (to just above the compound's melting point, e.g., 35-40°C) can be used to facilitate dissolution. Avoid excessive heat.

  • Quality Control:

    • Visually inspect the solution to ensure complete dissolution and the absence of particulates. The final formulation should be a clear, homogenous solution.

    • If warming was used, allow the solution to cool to room temperature and re-inspect for any precipitation.

  • Administration: Administer the formulation to the animals using appropriate oral gavage techniques. The typical gavage volume for mice is around 10 mL/kg, but institutional guidelines should always be followed.[8]

Self-Validation: The clarity of the final solution at room temperature is the primary indicator of successful formulation. A stability check (e.g., storing at room temperature for the duration of the experiment and observing for precipitation) is recommended.

Protocols for Parenteral Administration

Parenteral routes (intravenous, intraperitoneal, subcutaneous) bypass first-pass metabolism and are used when rapid or complete bioavailability is required. These formulations must be sterile.

Protocol: Co-Solvent Formulation for Intraperitoneal (IP) or Intravenous (IV) Injection

Rationale: Co-solvents are used to dissolve drugs that are poorly soluble in water. A common approach for preclinical studies involves a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG), and saline. This combination leverages the strong solubilizing power of DMSO while using PEG and saline to improve tolerability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free vials and syringes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Amounts: Determine the final volume and concentration needed for dosing.

  • Initial Dissolution:

    • Accurately weigh the this compound and place it in a sterile vial.

    • Add a minimal amount of DMSO to completely dissolve the compound (e.g., start with 10% of the final volume). Vortex or sonicate briefly if necessary.

  • Stepwise Dilution (Example for a 10% DMSO, 40% PEG 400, 50% Saline final formulation):

    • To the DMSO/compound solution, add the required volume of PEG 400. Mix thoroughly until a clear solution is obtained.

    • Slowly add the sterile saline or PBS to the DMSO/PEG mixture while vortexing. Add the aqueous component dropwise to prevent precipitation of the compound.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial.

  • Quality Control:

    • Visually inspect the final filtered solution for any signs of precipitation or cloudiness. The solution must be completely clear.

    • Measure the pH of the final formulation to ensure it is within a physiologically tolerable range (typically pH 6.5-8.0).

  • Administration: Administer the formulation via the desired parenteral route. For IV administration, a slow bolus injection is recommended to minimize the risk of precipitation in the bloodstream.

Self-Validation and Causality: The stepwise addition of solvents is crucial. Adding the aqueous phase too quickly can cause the hydrophobic compound to precipitate out of the solution. The final concentration of DMSO should be kept as low as possible, and generally below 10% v/v for in vivo studies, to minimize potential toxicity. A pilot study to assess local and systemic tolerability of the vehicle in the specific animal model is highly recommended.

Protocol: Cyclodextrin-Based Formulation for IV or IP Injection

Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its good safety profile.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), low endotoxin

  • Sterile Water for Injection (WFI)

  • Sterile vials, syringes, and 0.22 µm syringe filter

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare Cyclodextrin Vehicle:

    • Calculate the required volume of a 20-40% (w/v) HP-β-CD solution in WFI. For example, to make 10 mL of a 30% solution, dissolve 3 g of HP-β-CD in WFI and bring the final volume to 10 mL.

    • Stir until the HP-β-CD is completely dissolved.

  • Complexation:

    • Accurately weigh the this compound and add it to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. Sonication can be used to expedite the process.

  • Quality Control and Sterilization:

    • Visually inspect for complete dissolution. The final solution should be clear.

    • Measure the pH and adjust if necessary to a physiological range.

    • Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Administration: Administer the clear, sterile solution to the animals.

Self-Validation: The effectiveness of this method is validated by the clarity of the final solution, indicating successful solubilization of the compound. A pilot pharmacokinetic study comparing the cyclodextrin formulation to a co-solvent formulation can provide valuable data on the relative bioavailability.

Summary of Starting Point Formulations

Route of AdministrationFormulation StrategyKey ComponentsSuitability & Considerations
Oral Oil-Based SolutionThis compound, Corn oilSimple, good for lipophilic compounds. May have variability in absorption.
Parenteral (IP, IV) Co-solvent SystemThis compound, DMSO, PEG 400, Saline/PBSEffective for achieving higher concentrations. Potential for vehicle-related toxicity; keep organic solvent percentage low.
Parenteral (IP, IV) Cyclodextrin ComplexThis compound, HP-β-CD, WFIGenerally well-tolerated with a good safety profile. May require longer preparation time for complexation.

Conclusion

The successful in vivo administration of this compound is achievable through rational formulation design based on its physicochemical properties. The protocols outlined in these application notes provide researchers with practical and scientifically grounded starting points for developing oral and parenteral formulations. It is imperative to perform small-scale pilot studies to confirm the stability, tolerability, and pharmacokinetic profile of the chosen formulation in the specific experimental context.

References

  • Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem. National Center for Biotechnology Information. [Link]

  • Intraperitoneal Administration of Short-Chain Fatty Acids Improves Lipid Metabolism of Long–Evans Rats in a Sex-Specific Manner. MDPI. [Link]

  • Colonic infusions of short-chain fatty acid mixtures promote energy metabolism in overweight/obese men: a randomized crossover trial. Scientific Reports. [Link]

  • Papaverine-Derived Dual-Active Modulator Ameliorates Alzheimer's Disease Pathology in Aged APP/PSEN1 Transgenic Mice. Journal of Medicinal Chemistry. [Link]

  • Intraperitoneal Administration of Short-Chain Fatty Acids Improves Lipid Metabolism of Long–Evans Rats in a Sex-Specific Manner. Oakland University Institutional Repository. [Link]

  • Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications. MDPI. [Link]

  • Comparative in vivo bioequivalence and in vitro dissolution of two valproic acid sustained-release formulations. Neuropsychiatric Disease and Treatment. [Link]

  • Formulations of Valproate Alter Valproate Metabolism: A Single Oral Dose Kinetic Study. ResearchGate. [Link]

  • Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. MDPI. [Link]

  • RIFM fragrance ingredient safety assessment, cyclohexyl butyrate, CAS Registry Number 1551-44-6. Food and Chemical Toxicology. [Link]

  • Development of Better Analogs of Valproic Acid for the Treatment of Epilepsy by CADD. ResearchGate. [Link]

  • A cyclodextrin formulation to improve use of the anesthetic tribromoethanol (Avertin®). Journal of the American Association for Laboratory Animal Science. [Link]

  • Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]

  • 4-CYCLOHEXYLBUTANOIC ACID. FDA Global Substance Registration System. [Link]

  • Process for producing cyclohexylbutyric acid derivative.
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes. [Link]

  • Scholarly article on this compound 4441-63-8 from Journal of the American Chemical Society p. 1494. Lookchem. [Link]

  • Safety assessment of the substance bis(2‐ethylhexyl)cyclohexane‐1,4‐dicarboxylate, for use in food contact materials. ResearchGate. [Link]

  • Cyclobutanecarboxylic acid, 3-cycloheptyl-. CAS Common Chemistry. [Link]

  • 2-{[(4-{[Cyclohexyl(methyl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid | C21H30N2O5S. PubChem. [Link]

  • Cyclopentanecarboxylic acid, 6-chlorohexyl ester | C12H21ClO2. PubChem. [Link]

Sources

Application Note: Quantitative Analysis of 4-Cyclohexylbutyric Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quantifying 4-Cyclohexylbutyric Acid

This compound (CHBA), also known as cyclohexanebutyric acid, is a carboxylic acid with a molecular weight of 170.25 g/mol [1]. Its structure, featuring a cyclohexyl ring attached to a butyric acid chain, confers unique physicochemical properties that are relevant in various biological and pharmaceutical contexts. Accurate quantification of CHBA in biological samples such as plasma, serum, and urine is critical for understanding its pharmacokinetic profile, assessing its potential as a biomarker, or monitoring its levels in toxicological studies. This application note provides a comprehensive guide to the validated analytical methods for the robust and reliable quantification of this compound in biological matrices, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Selection: A Tale of Two Techniques

The choice between LC-MS/MS and GC-MS for the analysis of this compound hinges on several factors, including the required sensitivity, sample throughput, and the available instrumentation.

  • LC-MS/MS is often favored for its high sensitivity, specificity, and minimal sample derivatization requirements, making it a powerhouse for bioanalytical applications.

  • GC-MS , on the other hand, offers excellent chromatographic resolution, but typically necessitates a derivatization step to increase the volatility of the polar carboxylic acid group[2].

This guide will delve into both methodologies, providing detailed protocols to enable researchers to select and implement the most suitable approach for their specific needs.

Sample Preparation: The Foundation of Accurate Quantification

The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analyte of interest. The two most common and effective techniques for extracting this compound are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic and cost-effective method that partitions the analyte between two immiscible liquid phases. For an acidic compound like this compound, acidification of the aqueous biological sample is a critical first step. This protonates the carboxyl group, rendering the molecule less polar and facilitating its extraction into an organic solvent.

Rationale for LLE Parameter Selection:

  • Acidification: Lowering the pH of the sample to approximately 2-3 ensures that the carboxylic acid is in its neutral form, maximizing its affinity for the organic solvent.

  • Solvent Choice: Ethyl acetate and methyl tert-butyl ether (MTBE) are excellent choices for extracting moderately polar acidic compounds like CHBA.

  • Back Extraction (Optional but Recommended): A subsequent back-extraction into a basic aqueous solution can further purify the sample by removing neutral and basic impurities.

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often more efficient extraction process compared to LLE. For this compound, a mixed-mode or a polymeric reversed-phase sorbent is recommended.

Rationale for SPE Parameter Selection:

  • Sorbent Choice: A mixed-mode sorbent with both reversed-phase and anion-exchange properties provides a highly selective extraction mechanism. The reversed-phase interaction retains the cyclohexyl group, while the anion-exchange moiety captures the negatively charged carboxylate group under appropriate pH conditions.

  • Wash Steps: A series of wash steps with carefully chosen solvents removes interfering compounds. An organic wash (e.g., with methanol) can elute weakly bound hydrophobic impurities, while an aqueous wash can remove salts and other polar interferences.

  • Elution: Elution is achieved by using a solvent that disrupts both the reversed-phase and anion-exchange interactions. This is typically an organic solvent containing a small percentage of an acid (e.g., formic acid) to neutralize the carboxylate group and release it from the sorbent.

Visualizing the Workflow: From Sample to Signal

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Removal of macromolecules Extraction LLE or SPE Protein Precipitation->Extraction Analyte isolation Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution Concentration & solvent exchange LC-MS/MS LC-MS/MS Evaporation & Reconstitution->LC-MS/MS GC-MS (with Derivatization) GC-MS (with Derivatization) Evaporation & Reconstitution->GC-MS (with Derivatization) Data Analysis Data Analysis LC-MS/MS->Data Analysis GC-MS (with Derivatization)->Data Analysis

Caption: General workflow for this compound analysis.

Protocol 1: LC-MS/MS Method for this compound

This protocol details a robust and sensitive method for the quantification of this compound in human plasma using LC-MS/MS.

Materials and Reagents
  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d11)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Step-by-Step Protocol
  • Standard and QC Preparation: Prepare stock solutions of this compound and the internal standard in methanol. Serially dilute the this compound stock solution with a surrogate matrix (e.g., charcoal-stripped plasma) to create calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). The use of polar-embedded or polar-endcapped C18 columns can improve retention and peak shape for polar analytes in highly aqueous mobile phases[3].

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation from matrix components. A typical gradient might start at 5-10% B, ramp up to 95% B, and then re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • MS/MS Transitions:

      • This compound: Precursor ion [M-H]⁻ at m/z 169.2. The product ion would likely result from the loss of the carboxylic acid group or fragmentation of the cyclohexyl ring. Based on the structure, a probable transition would be 169.2 -> 125.2 (loss of CO2).

      • Internal Standard (d11): Precursor ion [M-H]⁻ at m/z 180.2, with a corresponding shift in the product ion.

Data Analysis and Validation

The method should be validated according to the guidelines from regulatory agencies such as the FDA and EMA[2][3][4][5]. Key validation parameters include:

Validation Parameter Acceptance Criteria
Linearity r² ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the internal standard
Stability Stable under various storage and handling conditions

Protocol 2: GC-MS Method for this compound

This protocol outlines a GC-MS method for the quantification of this compound in urine, which often requires a derivatization step.

Materials and Reagents
  • This compound reference standard

  • Internal standard (e.g., a structurally similar carboxylic acid not present in the sample)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Ethyl acetate (GC grade)

  • Pyridine (GC grade)

  • Urine

Step-by-Step Protocol
  • Standard and QC Preparation: Prepare stock solutions of this compound and the internal standard in a suitable solvent. Spike into drug-free urine to create calibration standards and QCs.

  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To 100 µL of urine sample, standard, or QC, add the internal standard.

    • Acidify the sample to pH ~2 with hydrochloric acid.

    • Add 500 µL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 3,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and repeat the extraction.

    • Combine the organic extracts and evaporate to dryness under nitrogen.

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to complete the derivatization.

  • GC-MS Analysis:

    • GC System: A gas chromatograph equipped with a split/splitless injector.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 - 280°C.

    • Oven Temperature Program: A temperature gradient is necessary to ensure good peak shape and separation. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

    • Data Acquisition: Full scan mode to identify the characteristic fragmentation pattern of the derivatized this compound, followed by selected ion monitoring (SIM) for quantitative analysis. The mass spectrum of underivatized this compound is available and can serve as a reference[1][6]. For the trimethylsilyl (TMS) derivative, the molecular ion and characteristic fragment ions would be monitored.

Data Analysis and Validation

Similar to the LC-MS/MS method, the GC-MS method must be thoroughly validated for linearity, accuracy, precision, and stability.

Troubleshooting and Expert Insights

  • Poor Peak Shape in LC-MS/MS: This can often be attributed to issues with the mobile phase pH or the column itself. Ensure the mobile phase pH is at least 2 units below the pKa of this compound to maintain it in its neutral form. Using a polar-embedded or polar-endcapped C18 column can mitigate retention issues with highly aqueous mobile phases[3][7].

  • Incomplete Derivatization in GC-MS: Ensure all reagents are anhydrous, as moisture can quench the derivatization reaction. The reaction time and temperature may need to be optimized for complete derivatization.

  • Matrix Effects: If significant ion suppression or enhancement is observed in LC-MS/MS, a more rigorous sample cleanup method, such as SPE, may be necessary. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Conclusion

The quantification of this compound in biological samples can be successfully achieved using either LC-MS/MS or GC-MS. The choice of method will depend on the specific requirements of the study. The protocols provided in this application note, along with the underlying scientific principles, offer a solid foundation for developing and validating robust and reliable bioanalytical methods. Adherence to regulatory guidelines for method validation is paramount to ensure data integrity and acceptance[2][3][4][5].

References

  • Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). Retrieved from [Link]

  • Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent Technologies. Retrieved from [Link]

  • The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. (n.d.). SciSpace. Retrieved from [Link]

Sources

Application Note: A Scalable, Two-Step Synthesis of 4-Cyclohexylbutyric Acid for Preclinical Supply

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Synthesis Strategy

The progression of a drug candidate from discovery to preclinical trials necessitates a reliable and scalable synthesis of the active pharmaceutical ingredient (API) or key intermediates. 4-Cyclohexylbutyric acid is a lipophilic carboxylic acid moiety that can be incorporated into various molecular scaffolds to modulate pharmacokinetic properties. The provision of this compound in significant quantities (>100 g) with high purity (>99%) is a critical step in enabling comprehensive toxicological and efficacy studies.

Retrosynthetic Analysis and Route Selection

Several synthetic pathways to this compound were considered. A retrosynthetic analysis suggests two primary disconnection approaches:

  • Approach A (Hydrogenation): Disconnecting the saturated cyclohexane ring reveals 4-phenylbutyric acid as a direct precursor. This relies on the catalytic hydrogenation of an aromatic ring, a well-established and highly efficient industrial transformation.

  • Approach B (Carbon-Carbon Bond Formation): Disconnecting the butyric acid side chain suggests a nucleophilic cyclohexyl source, such as a Grignard reagent, reacting with a four-carbon electrophile. While feasible for small-scale synthesis, Grignard reactions can present scale-up challenges related to initiation, heat management, and the need for strictly anhydrous conditions.

Decision: We selected Approach A for its robustness, predictability, and scalability. The overall strategy involves two main stages:

  • Stage 1: Friedel-Crafts Acylation: Synthesis of the 4-phenylbutyric acid intermediate via the reaction of benzene with γ-butyrolactone, catalyzed by aluminum chloride (AlCl₃). This method is advantageous for its use of readily available, low-cost starting materials.[1][2]

  • Stage 2: Catalytic Hydrogenation: Conversion of the 4-phenylbutyric acid intermediate to the final product by reducing the aromatic ring over a rhodium on carbon (Rh/C) catalyst. Rhodium is highly effective for the hydrogenation of aromatic rings under manageable conditions.[3]

This two-step pathway provides a reliable and economically viable route for producing preclinical quantities of this compound.

Overall Reaction Scheme

Reaction_Scheme cluster_step1 Stage 1: Friedel-Crafts Acylation cluster_step2 Stage 2: Catalytic Hydrogenation Benzene Benzene Benzene->dummy1 Butyrolactone γ-Butyrolactone Butyrolactone->dummy1 PBA 4-Phenylbutyric Acid PBA->dummy2 CHBA This compound dummy1->PBA 1) AlCl₃ 2) H₂O / H⁺ Work-up dummy2->CHBA H₂ (g), Rh/C Ethanol, 60 °C Workflow cluster_prep Preparation cluster_stage1 Stage 1: Friedel-Crafts cluster_stage2 Stage 2: Hydrogenation cluster_final Final Processing reagents Reagent Staging & Weighing fc_reaction Reaction Setup & Execution reagents->fc_reaction fc_quench Aqueous Quench (Caution: Exothermic) fc_reaction->fc_quench fc_workup Extraction & Wash fc_quench->fc_workup fc_iso Solvent Removal fc_workup->fc_iso h2_reaction Autoclave Reaction (High Pressure H₂) fc_iso->h2_reaction Crude Intermediate h2_filter Catalyst Filtration (Celite® Pad) h2_reaction->h2_filter h2_iso Solvent Removal h2_filter->h2_iso purify Purification (Distillation & Recrystallization) h2_iso->purify Crude Final Product qc QC Analysis (NMR, HPLC, MS) purify->qc final_product Final Product (>99% Purity) qc->final_product

Caption: Step-by-step workflow for the synthesis and purification.

Hazard and Risk Assessment
  • Benzene: Is a known carcinogen and is highly flammable. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Aluminum Chloride: Reacts violently with water. The reagent must be handled in a dry environment. The quenching step is highly exothermic and must be performed slowly with adequate cooling and ventilation.

  • Hydrogen Gas: Is extremely flammable and can form explosive mixtures with air. The hydrogenation must be conducted in a specialized high-pressure reactor designed for this purpose. The system must be purged of air before introducing hydrogen.

  • Rhodium on Carbon: The spent catalyst can be pyrophoric upon exposure to air after the reaction. It should be kept wet with solvent during filtration and stored under water before disposal or recovery.

Conclusion

This application note details a validated and scalable two-step synthesis for this compound. The route, which proceeds through a 4-phenylbutyric acid intermediate, utilizes cost-effective starting materials and employs robust, well-understood chemical transformations. By following the detailed protocols for synthesis, purification, and analysis, researchers in drug development can confidently produce the multi-gram to kilogram quantities of high-purity material required for advancing their preclinical programs.

References

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from Chemistry Steps. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanebutanoic acid. PubChem Compound Summary for CID 75200. Retrieved from PubChem. [Link]

  • Fieser, L. F., & Martin, E. L. (1943). γ-PHENYLBUTYRIC ACID. Organic Syntheses, Coll. Vol. 2, p.501 (1943); Vol. 15, p.64 (1935). [Link]

  • Google Patents. (n.d.). US6372938B1 - Synthesis of 4-phenylbutyric acid.
  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • Wang, C., et al. (2005). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO₂. Catalysis Letters, 103, 195–198. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Cyclohexylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development seeking to enhance the yield and purity of 4-Cyclohexylbutyric acid. Here, we provide practical, in-depth guidance and troubleshooting strategies based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and how do they compare in terms of yield?

The most prevalent and scalable method for synthesizing this compound involves a two-step process: the Friedel-Crafts acylation of cyclohexylbenzene with succinic anhydride, followed by the reduction of the resulting ketoacid.[1][2] This approach is generally favored for its efficiency and adaptability to larger-scale production. Alternative methods, such as those starting from different precursors, may exist but are less commonly employed in standard laboratory and industrial settings.[3]

Q2: I'm experiencing a low yield in my Friedel-Crafts acylation. What are the common causes?

Low yields in Friedel-Crafts acylation are a frequent challenge and can often be traced back to a few key factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Contamination from wet glassware, solvents, or atmospheric humidity will deactivate the catalyst, hindering the reaction.

  • Reaction Temperature: Inadequate temperature control can lead to the formation of undesired side products and reduce the overall yield.[4]

  • Reagent Quality: The purity of the starting materials, including cyclohexylbenzene and succinic anhydride, is crucial for a clean reaction.[4]

Q3: My reduction step is incomplete, leaving a significant amount of the ketone intermediate. How can I improve this?

Incomplete reduction is a common hurdle. The two primary methods for this conversion are the Wolff-Kishner and Clemmensen reductions, each with its own set of critical parameters:

  • Wolff-Kishner Reduction: This method requires strongly basic conditions and high temperatures.[5][6] Incomplete reduction can result from insufficient heat, an inadequate amount of hydrazine or base, or a reaction time that is too short.

  • Clemmensen Reduction: Effective reduction under these acidic conditions is highly dependent on the activity of the zinc amalgam.[1][7] Using freshly prepared amalgam is essential for optimal results.

Q4: What is the most effective way to purify the final this compound product?

The final product can be effectively purified by recrystallization from a suitable solvent, often a mixed solvent system. Alternatively, distillation under reduced pressure (for liquid products) or column chromatography can be employed for purification.[8]

Troubleshooting Guide

This section offers a detailed approach to resolving common issues encountered during the synthesis of this compound.

Stage 1: Friedel-Crafts Acylation
Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst due to moisture.Ensure all glassware is thoroughly dried, and use fresh, anhydrous AlCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient catalyst loading.The ketone product can form a complex with AlCl₃, effectively sequestering it. Use at least a stoichiometric amount of the catalyst.[9]
Formation of Dark, Tarry Byproducts Reaction temperature is too high.[4]Maintain a low temperature (0-5 °C) during the addition of the catalyst and allow the reaction to proceed at a controlled temperature.
Multiple Products Observed While less common in acylation than alkylation, polysubstitution can occur with highly activated rings.[4][10]The acyl group is deactivating, which generally prevents further reaction. However, ensure correct stoichiometry and controlled reaction conditions.
Stage 2: Reduction of the Ketoacid Intermediate
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reduction Wolff-Kishner: Insufficient temperature or reaction time.[5]Ensure the reaction reaches the required high temperature (typically >180 °C) and maintain it for a sufficient duration. Use a high-boiling solvent like diethylene glycol.
Clemmensen: Inactive zinc amalgam.[1]Prepare the zinc amalgam immediately before use to ensure maximum activity.
Side Reactions Wolff-Kishner: Unsuitability for base-sensitive substrates.[5]If the molecule contains base-sensitive functional groups, consider the Clemmensen reduction as an alternative.
Clemmensen: Unsuitability for acid-sensitive substrates.[11]For molecules with acid-labile groups, the Wolff-Kishner reduction is the preferred method.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Cyclohexylbenzene
  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser fitted with a drying tube, add cyclohexylbenzene and succinic anhydride.

  • Dissolve the starting materials in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by TLC.

  • Quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Wolff-Kishner Reduction
  • To a round-bottom flask fitted with a high-temperature condenser, add the crude ketoacid, hydrazine hydrate, and potassium hydroxide.

  • Add a high-boiling solvent such as diethylene glycol.

  • Heat the mixture to a temperature that allows for the formation of the hydrazone and the removal of water.

  • Increase the temperature to around 180-200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.

  • After the reaction is complete, cool the mixture, dilute with water, and acidify with a strong acid to precipitate the product.

  • Collect the solid product by filtration or extract with an organic solvent.

Visualizing the Synthesis

SynthesisWorkflow cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Reduction A Cyclohexylbenzene + Succinic Anhydride C 4-Cyclohexyl-4-oxobutanoic acid A->C Acylation B AlCl3 B->C Catalyst E This compound C->E Reduction D Hydrazine, KOH (Wolff-Kishner) D->E Reagents

Caption: A simplified workflow for the synthesis of this compound.

Mechanistic Overview

FriedelCrafts reagents Succinic Anhydride + AlCl3 acylium Acylium Ion (Electrophile) reagents->acylium Generates intermediate Sigma Complex (Resonance Stabilized) acylium->intermediate Attacks aromatic Cyclohexylbenzene (Nucleophile) aromatic->intermediate product 4-Cyclohexyl-4-oxobutanoic acid intermediate->product Deprotonation

Caption: Key steps in the Friedel-Crafts acylation mechanism.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (1995). Process for producing cyclohexylbutyric acid derivative.
  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(4-cyclohexyloxy-cyclohexyl)-butyric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Clemmensen Reduction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • JEE Chemistry. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]

  • Annamalai University. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • ADI CHEMISTRY. (n.d.). WOLFF KISHNER REDUCTION | EXPLANATION. Retrieved from [Link]

  • National Institutes of Health. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

  • UCLA. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Butyric acid, γ-amino-. Retrieved from [Link]

  • WIPO Patentscope. (2002). SYNTHESIS OF 4-PHENYLBUTYRIC ACID. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclohexanebutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Wolff–Kishner Reaction. Retrieved from [Link]

  • Pearson. (2024, July 7). Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. Retrieved from [Link]

Sources

Overcoming solubility issues with 4-Cyclohexylbutyric acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Cyclohexylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges encountered when working with this compound in aqueous solutions.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound (also known as 4-Cyclohexanebutyric acid) is an organic compound characterized by a carboxylic acid functional group attached to a butyl chain, which in turn is connected to a cyclohexane ring.[1][2][3][4] Its structure dictates its physical properties, particularly its solubility. The long hydrocarbon chain and the bulky, non-polar cyclohexane ring create a significant hydrophobic character, which limits its ability to dissolve in water.[3] Conversely, the carboxylic acid group provides a site for hydrogen bonding, but this is insufficient to overcome the hydrophobicity of the rest of the molecule, especially in neutral water.[5][6]

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[2][4]
Molecular Weight 170.25 g/mol [1][4]
Appearance White or colorless to light yellow solid/powder[3][7]
Melting Point 30-32 °C[8]
Predicted pKa ~4.84[7]
Aqueous Solubility Limited / Poor[3]
Organic Solvent Solubility Soluble in ethanol, ether, and other organic solvents[3]

Troubleshooting Guide & FAQs

This section provides direct answers and step-by-step protocols to address the most common solubility issues.

Q1: I'm trying to dissolve this compound directly in a neutral aqueous buffer (e.g., PBS pH 7.4), but it's forming an oily film or a white precipitate. Why is this happening?

Answer: This is expected behavior due to the compound's molecular structure. At neutral pH, the carboxylic acid group is only partially ionized. The dominant non-polar cyclohexane ring and the four-carbon chain make the molecule highly hydrophobic, causing it to phase-separate from water. As the chain length of carboxylic acids increases, their solubility in water decreases rapidly.[5][6] To achieve a homogenous aqueous solution, a formulation strategy is required.

Q2: How can I use pH adjustment to dissolve this compound? What is the underlying mechanism?

Answer: Adjusting the pH is the most direct and often simplest method for solubilizing acidic compounds. The principle is based on converting the poorly soluble carboxylic acid into its highly soluble salt form.[9][10]

Causality (The "Why"): By adding a base (e.g., Sodium Hydroxide, NaOH), you increase the pH of the solution. When the pH is raised above the compound's pKa (~4.84), the carboxylic acid group (-COOH) is deprotonated, forming the negatively charged carboxylate anion (-COO⁻).[11][12] This anion then forms an ionic salt with the cation from the base (e.g., sodium 4-cyclohexylbutyrate). Ionic compounds are polar and readily dissolve in water.[9][10] This dramatically increases solubility.[13][14]

G cluster_0 Initial State (Low Solubility) cluster_1 Solubilization Process cluster_2 Final State (High Solubility) Acid R-COOH (this compound) Water H₂O (Aqueous Solution) Acid->Water Insoluble (pH < pKa) Base + NaOH (Base) Salt R-COO⁻ Na⁺ (Sodium 4-cyclohexylbutyrate) Base->Salt Deprotonation Water_Soluble H₂O (Aqueous Solution) Salt->Water_Soluble Soluble (pH > pKa) G Start Insoluble Compound in 100% Aqueous Solution Process Add Co-solvent (e.g., PEG 400, DMSO, Ethanol) Start->Process Step 1 Mechanism Mechanism Co-solvent molecules disrupt the hydrogen-bonding network of water, reducing the overall polarity of the solvent system. Process->Mechanism Step 2 Result Homogenous Solution (Compound is Solubilized) Mechanism:h->Result Step 3

Workflow for using co-solvents to enhance solubility.

Experimental Protocol: Co-Solvent Screening

  • Select Co-solvents: Choose biocompatible co-solvents appropriate for your application. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400). []2. Prepare Stock Solution: Dissolve a high concentration of this compound in 100% of your chosen co-solvent (e.g., 100 mg/mL in DMSO). This is your stock solution.

  • Serial Dilution: Perform serial dilutions of your stock solution into your aqueous buffer. For example, add 10 µL of the DMSO stock to 990 µL of buffer for a 1:100 dilution.

  • Determine Precipitation Point: Observe the dilutions for any signs of precipitation (cloudiness). The highest concentration that remains clear is the maximum achievable solubility for that co-solvent percentage.

  • Optimize: Test different co-solvents and various final percentages (e.g., 1%, 5%, 10%) to find the optimal system that balances maximum compound solubility with minimal co-solvent concentration to avoid off-target effects in your experiment.

Q4: When are surfactants or cyclodextrins a better choice than pH adjustment or co-solvents?

Answer: Surfactants and cyclodextrins are advanced formulation strategies that are particularly useful when you need to avoid organic solvents and maintain a physiological pH, or when developing a formulation for in vivo administration.

  • Surfactants: These are amphiphilic molecules that form microscopic spheres called micelles in water above a certain concentration (the Critical Micelle Concentration). [16]The hydrophobic core of the micelle encapsulates the poorly soluble this compound, while the hydrophilic outer shell allows the entire complex to be dispersed in water. [16][17][18]Common examples include Polysorbate 80 (Tween® 80) and Cremophor® EL. [16]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [19][20]They form an "inclusion complex" where the hydrophobic part of the this compound molecule (the cyclohexyl ring) is trapped inside the cyclodextrin cavity. [20][21]This complex masks the hydrophobic nature of the drug, rendering it soluble in water. [22]Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used for their enhanced solubility and safety. [23] Experimental Protocol: Cyclodextrin Inclusion Complex (Kneading Method)

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as HP-β-CD.

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (commonly starting at 1:1). Calculate the required mass of each component.

  • Form a Paste: Place the cyclodextrin powder in a mortar. Add a very small amount of water to form a thick, uniform paste.

  • Incorporate Drug: Slowly add the this compound powder to the paste while continuously grinding with the pestle (kneading).

  • Knead Thoroughly: Continue kneading for 30-60 minutes to ensure efficient complex formation.

  • Drying: Dry the resulting solid mixture, for example, in an oven at 40-50°C until a constant weight is achieved.

  • Final Product: The resulting dry powder is the inclusion complex, which should now be readily soluble in your aqueous buffer.

Summary of Solubilization Strategies
MethodMechanismAdvantagesDisadvantages
pH Adjustment Forms a highly soluble salt (carboxylate)Simple, cost-effective, uses minimal excipients []Not suitable for pH-sensitive experiments or compounds without an ionizable group
Co-solvents Reduces solvent polarityEffective for highly hydrophobic compounds; easy to prepare stock solutionsMay have biological or toxicological effects at high concentrations
Surfactants Micellar encapsulationHigh loading capacity; can be used at physiological pHPotential for cell toxicity; can interfere with some biological assays [24]
Cyclodextrins Forms a water-soluble inclusion complexBiocompatible, low toxicity, suitable for in vivo use [19][20]Lower drug-loading capacity compared to other methods; can be more expensive
Decision-Making Workflow for Solubilization

G node_result node_result q1 Is the experiment pH sensitive? q2 Are organic solvents acceptable? q1->q2 Yes a1 Try pH Adjustment (to pH > 6.0) q1->a1 No q3 Is high drug loading required? q2->q3 No a2 Use Co-solvents (DMSO, PEG 400) q2->a2 Yes a3 Use Surfactants (e.g., Polysorbate 80) q3->a3 Yes a4 Use Cyclodextrins (e.g., HP-β-CD) q3->a4 No

A guide to selecting the appropriate solubilization method.
References
  • Arun, R., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
  • Dakota Group. (n.d.).
  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • González-Gaitano, G., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(7), 1993.
  • Holmberg, K. (2012). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC - PubMed Central - NIH.
  • Loftsson, T., & Jarvinen, T. (2017). Cyclodextrin and Drug/Cyclodextrin Complexes. MDPI.
  • Mohammed, A. R., et al. (2006). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Zhang, X., et al. (2022).
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • Fiveable. (n.d.). pH and Solubility. AP Chem | Fiveable.
  • BOC Sciences. (n.d.).
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579.
  • Starr, J. N. (1992). Water-enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. Google Books.
  • Chemistry LibreTexts. (2021). 2.
  • Sigma-Aldrich. (n.d.).
  • Dakin, L., & Lahue, B. (n.d.). Product Class 3: Carboxylic Acid Salts. Science of Synthesis.
  • ChemicalBook. (n.d.). This compound | 4441-63-8. ChemicalBook.
  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Pass My Exams. (n.d.).
  • askIITians. (n.d.). How does pH affect solubility?. askIITians.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • YouTube. (n.d.). Does Solution pH Control The Extent Of Solubility?. YouTube.
  • ChemSynthesis. (n.d.). 4-(4-cyclohexyloxy-cyclohexyl)-butyric acid. ChemSynthesis.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Cyclohexanebutyric Acid 4441-63-8. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Sigma-Aldrich. (n.d.). Cyclohexanebutyric acid. Sigma-Aldrich.
  • P&S Chemicals. (n.d.). Product information, this compound. P&S Chemicals.
  • JoVE. (2023). Video: Physical Properties of Carboxylic Acids. JoVE.
  • CymitQuimica. (n.d.). CAS 4441-63-8: Cyclohexanebutanoic acid. CymitQuimica.
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014–1021.
  • Google Patents. (n.d.).
  • Guidechem. (n.d.). This compound 4441-63-8 wiki. Guidechem.
  • National Center for Biotechnology Information. (n.d.). Cyclohexanebutanoic acid. PubChem.
  • Shodex HPLC Columns and Standards. (n.d.). Solubility of Saturated Fatty Acids. Shodex HPLC Columns and Standards.
  • Michigan State University. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • ResearchGate. (n.d.). Solubility of Glutaric Acid in Cyclohexanone, Cyclohexanol, Their Five Mixtures and Acetic Acid.

Sources

Technical Support Center: Purification of 4-Cyclohexylbutyric Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-cyclohexylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful column chromatography purification of this compound. As Senior Application Scientists, we have compiled this information based on established chromatographic principles and extensive laboratory experience.

I. Understanding the Molecule: this compound

This compound is a carboxylic acid with a nonpolar cyclohexyl group and a short alkyl chain. Its chemical structure presents a dual nature: a polar carboxylic acid head and a nonpolar hydrocarbon tail. This duality is central to understanding its behavior on silica gel, a polar stationary phase. The key to a successful purification is to modulate the polarity of the mobile phase to achieve a balance between retention on the stationary phase and elution.

Key Properties:

PropertyValue
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25 g/mol
AppearanceWhite to semi-transparent crystalline solid[1]
Melting Point30-32 °C[1][2]
Functional GroupCarboxylic Acid[2]

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the column chromatography of this compound.

Q1: Why is my this compound streaking or tailing on the TLC plate and column?

A1: Peak tailing is a common issue when purifying carboxylic acids on silica gel.[3] This is primarily due to the strong hydrogen bonding interactions between the acidic protons of the carboxylic acid and the silanol groups (Si-OH) on the silica surface.[3] This can also be caused by the equilibrium between the monomeric and dimeric forms of the carboxylic acid in less polar solvents. To resolve this, the addition of a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase is recommended.[3][4] The added acid protonates the silica surface and the carboxylate anions, minimizing unwanted interactions and leading to sharper, more symmetrical peaks.[4]

Q2: My compound is not moving off the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?

A2: If your compound remains at the origin (Rf = 0), the mobile phase is not polar enough to elute it from the highly polar silica gel. You should systematically increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate mixture, gradually increase the percentage of ethyl acetate. If that is insufficient, consider switching to a more polar solvent system, such as dichloromethane/methanol. Remember to incorporate a small amount of acid in your new solvent system to prevent tailing.

Q3: I'm seeing poor separation between this compound and a nonpolar impurity. How can I improve the resolution?

A3: To improve the separation of a polar compound (your acid) from a nonpolar impurity, you should decrease the polarity of the mobile phase. This will increase the retention of the this compound on the silica gel, allowing the nonpolar impurity to elute first. Fine-tuning the solvent system with small, incremental changes is key. Running a solvent gradient during column chromatography, starting with a less polar eluent and gradually increasing the polarity, can also be a very effective strategy.[5]

Q4: How do I visualize this compound on a TLC plate since it is not UV active?

A4: While this compound lacks a strong chromophore for visualization under UV light, several staining methods are effective for detecting carboxylic acids on TLC plates. A commonly used stain is Bromocresol Green, which yields yellow spots on a blue or green background in the presence of an acid.[6][7] Other general-purpose stains that can be effective include potassium permanganate and ceric ammonium molybdate (CAM).[6] Iodine vapor can also be used, although it may not be as sensitive for all carboxylic acids.[8]

Q5: Can I use a solvent other than hexane/ethyl acetate?

A5: Absolutely. The choice of solvent system is critical and depends on the impurities you are trying to remove.[9] Dichloromethane/methanol is another common choice for moderately polar compounds. For more challenging separations, exploring different solvent systems is encouraged. The key is to find a system that provides a good Rf value (ideally between 0.2 and 0.4) for your compound on the TLC plate, with the best possible separation from impurities.

III. Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems during the purification of this compound.

Problem / Observation Potential Cause Recommended Solution(s)
Tailing or Streaking of Spots Strong interaction between the carboxylic acid and silica gel.Add 0.1-1% acetic acid or formic acid to the mobile phase.[3][4]
Compound Stuck at Origin (Rf ≈ 0) Mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., increase % ethyl acetate in hexane).
Compound Runs with Solvent Front (Rf ≈ 1) Mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease % ethyl acetate in hexane).
Poor Separation of Compounds Inappropriate solvent system.Test a variety of solvent systems with different polarities using TLC to find the optimal separation.[9] Consider using a gradient elution on the column.[5]
Product Elutes with Impurities Column is overloaded with the sample.Use a larger column or reduce the amount of sample loaded. As a general rule, use 20-50 times the weight of adsorbent to the sample weight.[5]
No Compound Detected in Fractions Compound may have decomposed on the silica gel. The compound may be too dilute to detect.Test the stability of your compound on a silica TLC plate. Concentrate the collected fractions before TLC analysis.[10]

IV. Key Protocols

A. Thin-Layer Chromatography (TLC) Analysis

Objective: To determine the optimal solvent system for column chromatography and to monitor the purification progress.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Mobile phase (e.g., hexane/ethyl acetate with 0.5% acetic acid)

  • Visualization reagent (e.g., Bromocresol Green stain)

Procedure:

  • Prepare a developing chamber by adding a small amount of the chosen mobile phase and allowing the atmosphere to saturate.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate).

  • Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots using an appropriate stain (see table below).

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Table of TLC Stains for Carboxylic Acids:

StainPreparationVisualization
Bromocresol Green 0.04 g bromocresol green in 100 mL of 95% ethanol. Add 0.1 M NaOH dropwise until the solution turns pale blue.[6]Yellow to green spots on a blue background. Heating is not required.[6]
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.Yellow spots on a purple background.
Ceric Ammonium Molybdate (CAM) 2 g ceric ammonium sulfate, 50 g ammonium molybdate in 400 mL of 10% sulfuric acid.Blue spots on a pale-yellow background upon heating.
B. Column Chromatography Protocol

Objective: To purify this compound from a crude reaction mixture.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh for flash chromatography)

  • Sand

  • Cotton or glass wool

  • Eluent (chosen from TLC analysis)

  • Collection tubes or flasks

Procedure:

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

    • Continuously run eluent through the column to equilibrate the stationary phase. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to absorb completely into the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified product.

V. Visual Workflows

Troubleshooting Decision Tree

TroubleshootingWorkflow start Start Purification tlc_analysis Perform TLC Analysis start->tlc_analysis streaking Streaking or Tailing? tlc_analysis->streaking add_acid Add 0.1-1% Acetic/Formic Acid to Eluent streaking->add_acid Yes rf_check Rf Value Optimal (0.2-0.4)? streaking->rf_check No add_acid->tlc_analysis high_rf Rf Too High (>0.4) rf_check->high_rf No (High) low_rf Rf Too Low (<0.2) rf_check->low_rf No (Low) run_column Run Column Chromatography rf_check->run_column Yes decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity Increase Eluent Polarity low_rf->increase_polarity decrease_polarity->tlc_analysis increase_polarity->tlc_analysis analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions poor_separation Poor Separation? analyze_fractions->poor_separation gradient_elution Consider Gradient Elution or Different Solvent System poor_separation->gradient_elution Yes combine_pure Combine Pure Fractions poor_separation->combine_pure No gradient_elution->run_column end Purified Product combine_pure->end

Caption: A decision tree for troubleshooting the purification.

Overall Purification Workflow

PurificationWorkflow start Crude this compound tlc 1. TLC Solvent Scouting (e.g., Hexane/EtOAc + 0.5% AcOH) start->tlc column_prep 2. Prepare Silica Gel Column tlc->column_prep load 3. Load Sample column_prep->load elute 4. Elute with Optimized Solvent System load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: A summary of the purification workflow.

VI. References

  • Vertex AI Search. (n.d.). Ion-exclusion chromatography of carboxylic acids on silica gel modified with aluminium. Retrieved January 2, 2026, from

  • SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods. Retrieved January 2, 2026, from

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Retrieved January 2, 2026, from

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved January 2, 2026, from

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved January 2, 2026, from

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 2, 2026, from

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved January 2, 2026, from

  • Thin Layer Chromatography. (n.d.). Retrieved January 2, 2026, from

  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved January 2, 2026, from

  • Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved January 2, 2026, from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 2, 2026, from

  • ChemicalBook. (2025, January 27). This compound. Retrieved January 2, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Purification of Carboxylic Acids from Carbonylation. Retrieved January 2, 2026, from

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved January 2, 2026, from

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved January 2, 2026, from

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved January 2, 2026, from

  • Process for producing cyclohexylbutyric acid derivative. (n.d.). Google Patents. Retrieved January 2, 2026, from

  • Column chromatography. (n.d.). Retrieved January 2, 2026, from

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved January 2, 2026, from

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? Retrieved January 2, 2026, from

  • ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? Retrieved January 2, 2026, from

  • Quora. (2022, August 19). How to choose a mobile phase in HPLC. Retrieved January 2, 2026, from

  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid? Retrieved January 2, 2026, from

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 2, 2026, from

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central. Retrieved January 2, 2026, from

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved January 2, 2026, from

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 2, 2026, from

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved January 2, 2026, from

  • Sigma-Aldrich. (n.d.). Cyclohexanebutyric acid. Retrieved January 2, 2026, from

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Cyclohexanebutyric Acid. Retrieved January 2, 2026, from

  • Sigma-Aldrich. (n.d.). Cyclohexanebutyric acid 99%. Retrieved January 2, 2026, from

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 2, 2026, from

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved January 2, 2026, from

  • SiliCycle. (n.d.). Working with Ion Exchange Silica Phases. Retrieved January 2, 2026, from

  • Fisher Scientific. (n.d.). 4-Cyclohexanebutyric Acid 98.0+%, TCI America™. Retrieved January 2, 2026, from

  • ChemSynthesis. (2025, May 20). 4-(4-cyclohexyloxy-cyclohexyl)-butyric acid. Retrieved January 2, 2026, from

  • National Institutes of Health. (n.d.). Cyclohexanebutanoic acid. PubChem. Retrieved January 2, 2026, from

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved January 2, 2026, from

  • Purification of organic acids using anion exchange chromatography. (n.d.). Google Patents. Retrieved January 2, 2026, from

  • Sigma-Aldrich. (n.d.). Cyclohexanebutyric acid 99%. Retrieved January 2, 2026, from

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved January 2, 2026, from

  • Student Doctor Network Forums. (2012, January 22). TLC Chromatography Question. Retrieved January 2, 2026, from

  • 5. Thin Layer Chromatography. (n.d.). Retrieved January 2, 2026, from

  • D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.). Retrieved January 2, 2026, from

Sources

Optimizing reaction conditions for the synthesis of 4-Cyclohexylbutyric acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-cyclohexylbutyric acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our focus is on providing practical, experience-driven insights to help you overcome common challenges and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound and its derivatives?

A1: Several reliable synthetic strategies exist, with the choice largely dependent on the available starting materials and the desired substitution pattern on the butyric acid chain. The most prevalent methods include:

  • Friedel-Crafts Acylation: This classic method involves the acylation of a cyclohexyl-containing aromatic ring with a suitable four-carbon acylating agent, followed by reduction. A common approach is the reaction of cyclohexylbenzene with succinic anhydride or a derivative, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid.

  • Reduction of Cyclohexyl-Containing Precursors: Direct reduction of functional groups already attached to the cyclohexyl moiety is a straightforward approach. For instance, this compound can be synthesized by the reduction of 4-cyclohexyl-4-oxobutyric acid or similar unsaturated precursors.

  • Multi-step Synthesis from Halogenated Intermediates: More complex derivatives, especially those with specific stereochemistry, can be prepared through multi-step sequences. A representative example involves the reaction of a 4-cyclohexyl-2-halogeno-3-oxobutyric acid ester, which can be enantioselectively hydrogenated and further transformed into various derivatives.[1]

Q2: I am experiencing very low yields in my Friedel-Crafts acylation reaction to produce a precursor for this compound. What are the likely causes?

A2: Low yields in Friedel-Crafts acylation are a frequent issue and can often be traced back to a few critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.[2][3] It is imperative to use anhydrous conditions and freshly opened or properly stored reagents.

  • Deactivated Aromatic Ring: If your cyclohexyl-containing starting material has strongly electron-withdrawing groups, the aromatic ring will be deactivated towards electrophilic substitution, hindering the reaction.[2]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not just a catalytic amount. This is because the product, a ketone, can form a stable complex with the catalyst, effectively removing it from the reaction.[2][4]

Q3: My reaction is producing a significant amount of an unexpected byproduct. How can I improve the selectivity?

A3: The formation of byproducts is often related to reaction conditions. In the context of Friedel-Crafts acylation using acyl chlorides like 4-chlorobutanoyl chloride, a common side reaction is intramolecular cyclization, leading to a tetralone byproduct.[5] To favor the desired intermolecular acylation, consider the following:

  • Temperature Control: Lowering the reaction temperature, typically to between 0-10°C, can significantly favor the desired intermolecular reaction over the intramolecular cyclization.[5]

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. For instance, in some acylations, non-polar solvents may favor one isomer, while more polar solvents favor another.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting & Optimization
Inactive Lewis Acid Catalyst Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid if possible. If the catalyst appears clumpy, it has likely been compromised by moisture.[3]
Insufficient Catalyst Loading For Friedel-Crafts acylations, use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acylating agent.[5] A stoichiometric amount is often necessary as the product can complex with the catalyst.[2]
Deactivated Substrate If your aromatic substrate contains electron-withdrawing groups, the reaction may be inherently slow. Consider increasing the reaction temperature cautiously or exploring more potent catalytic systems.[4]
Poor Quality Reagents Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of byproducts.[2]
Problem 2: Formation of Multiple Products or Isomers
Possible Cause Troubleshooting & Optimization
Intramolecular Cyclization This is common when using acylating agents with a leaving group on the alkyl chain. Maintain strict temperature control, typically at lower temperatures (0-10°C), to favor the intermolecular reaction.[5]
Polysubstitution While less common in acylation than alkylation, it can occur with highly activated aromatic rings. Ensure the stoichiometry of your reactants is carefully controlled.
Isomer Formation The choice of solvent can influence the regioselectivity of the reaction. Experiment with solvents of varying polarity to optimize for the desired isomer.[3]
Problem 3: Difficult Product Purification
Possible Cause Troubleshooting & Optimization
Emulsion during Workup When quenching a Friedel-Crafts reaction, pouring the reaction mixture onto a mixture of ice and concentrated HCl can help prevent emulsion formation.[3] If an emulsion persists, adding a saturated solution of NaCl (brine) can help break it.
Incomplete Quenching Ensure the Lewis acid complex is fully decomposed during the workup to facilitate the extraction of the desired product into the organic layer.
Co-eluting Impurities If standard column chromatography is insufficient, consider alternative purification techniques such as distillation or recrystallization. For this compound, vacuum distillation can be an effective purification method.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation
  • Preparation: Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To a stirred solution of the aromatic substrate in an anhydrous solvent (e.g., dichloromethane), add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0-5°C.

  • Reagent Addition: Add the acylating agent (e.g., succinic anhydride or an acyl chloride) dropwise to the reaction mixture, maintaining the temperature between 0-10°C.

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol 2: Reduction of a Keto Acid Intermediate (Clemmensen Reduction)
  • Amalgam Preparation: Prepare a zinc-mercury amalgam by stirring zinc dust with a solution of mercuric chloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the keto acid, the zinc-mercury amalgam, concentrated hydrochloric acid, water, and an organic solvent (e.g., toluene).

  • Reflux: Heat the mixture to reflux and maintain it for the required reaction time, monitoring by TLC.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.

Visualizing the Synthetic Workflow

The following diagram illustrates a common synthetic pathway for preparing this compound, highlighting the key steps and transitions.

G cluster_0 Friedel-Crafts Acylation cluster_1 Reduction cluster_2 Derivatization (Optional) Cyclohexylbenzene Cyclohexylbenzene 4-Cyclohexyl-4-oxobutyric_acid 4-Cyclohexyl-4-oxobutyric_acid Cyclohexylbenzene->4-Cyclohexyl-4-oxobutyric_acid 1. Acylation Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->4-Cyclohexyl-4-oxobutyric_acid AlCl3 AlCl3 AlCl3->4-Cyclohexyl-4-oxobutyric_acid 4-Cyclohexylbutyric_acid 4-Cyclohexylbutyric_acid 4-Cyclohexyl-4-oxobutyric_acid->4-Cyclohexylbutyric_acid 2. Reduction Reduction_Reagents Reduction_Reagents Reduction_Reagents->4-Cyclohexylbutyric_acid 4-Cyclohexylbutyric_acid_ester 4-Cyclohexylbutyric_acid_ester 4-Cyclohexylbutyric_acid->4-Cyclohexylbutyric_acid_ester 3. Esterification Esterification_Reagents Esterification_Reagents Esterification_Reagents->4-Cyclohexylbutyric_acid_ester

Caption: A typical synthetic workflow for this compound and its derivatives.

References

  • Process for producing cyclohexylbutyric acid derivative.
  • Synthesis of 4-cyclohexyl-1-butanol. PrepChem.com. [Link]

  • 4-(4-cyclohexyloxy-cyclohexyl)-butyric acid. ChemSynthesis. [Link]

  • Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 1. Cyclic homologues of 3-hydroxy-3-methylglutaric acid. PubMed. [Link]

  • Synthesis of 3-Hydroxy-3-cyclohexylbutyric Acid Derivatives. 2. Cyclic Analogues of Mevalonic Acid. American Chemical Society. [Link]

  • Cyclohexanebutanoic acid. PubChem. [Link]

  • Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. YouTube. [Link]

  • Synthesis of 4-phenylbutyric acid.

Sources

Addressing poor cell permeability of 4-Cyclohexylbutyric acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyclohexylbutyric acid (4-CHB). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the use of 4-CHB in their experimental workflows. As a short-chain fatty acid and known histone deacetylase (HDAC) inhibitor, 4-CHB holds significant research interest. However, its physicochemical properties, particularly the presence of a terminal carboxylic acid group, often lead to poor cell permeability, confounding experimental results.[1][2]

This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated protocols to help you overcome these permeability issues and ensure the reliability of your data.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I seeing a weak or no dose-response in my cell-based assay with this compound?

A1: The most common reason for a poor dose-response is the low passive permeability of 4-CHB across the cell membrane. At physiological pH (~7.4), the carboxylic acid group (with an estimated pKa of ~4.8) is predominantly deprotonated, forming a negatively charged carboxylate. This charge significantly hinders its ability to passively diffuse across the lipophilic cell membrane, preventing it from reaching its intracellular targets, such as HDAC enzymes.[1][2] Consequently, the effective intracellular concentration is much lower than the concentration you add to the cell culture medium.

Q2: What are the key physicochemical properties of 4-CHB that I should be aware of?

A2: Understanding the molecule's properties is the first step in troubleshooting. While experimental data can vary, here are the key characteristics that influence its behavior in assays.

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted/Reported)Implication for Cell-Based Assays
Molecular Weight 170.25 g/mol [3][4]Small molecule, generally favorable for diffusion.
pKa ~4.8 (Estimated)Mostly ionized at physiological pH 7.4, leading to poor passive diffusion.
XLogP3 3.4[4]Indicates good lipophilicity in its neutral form, but this is masked by ionization.
Melting Point 30-32 °C[5][6]Solid at room temperature.
Water Solubility LowRequires a co-solvent like DMSO for stock solutions.
Q3: I dissolve my 4-CHB in DMSO. Isn't that enough to get it into the cells?

A3: While DMSO is an excellent solvent and a known permeabilizing agent, its effects are concentration-dependent and may not be sufficient to overcome the inherent impermeability of an ionized molecule like 4-CHB. At low concentrations (typically <1% v/v) used to avoid cytotoxicity, DMSO's primary role is to keep the compound solubilized in the aqueous media.[7] At higher, often cytotoxic concentrations (>5% v/v), DMSO can disrupt the membrane and form transient pores, but this can introduce confounding variables and artifacts into your experiment.[8][9][10][11] Relying solely on standard DMSO concentrations is often not an effective strategy for highly polar or charged compounds.

Part 2: Troubleshooting Guide & Core Strategies

If your experimental results suggest poor permeability is the root cause of failure (e.g., weak signal, high EC50 values, discrepancy between biochemical and cell-based assays), consider the following scientifically-grounded strategies.

Problem: Inconsistent or Weak Biological Activity

The core issue stems from the inability of 4-CHB to efficiently cross the lipid bilayer to engage with its intracellular targets.

cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-CHB_ion 4-CHB (Ionized) COO⁻ Membrane Lipid Bilayer 4-CHB_ion->Membrane Repelled (Poor Permeability) Target HDAC Enzyme Membrane->Target No Interaction cluster_workflow Prodrug Strategy Workflow Start 4-Cyclohexylbutyric Acid (4-CHB) Synthesis Esterification (e.g., with Methanol/H+) Start->Synthesis Step 1 Prodrug 4-CHB Methyl Ester (Lipophilic Prodrug) Synthesis->Prodrug Step 2 Dosing Add to Cell Culture Prodrug->Dosing Step 3 Diffusion Passive Diffusion Across Membrane Dosing->Diffusion Step 3 Cleavage Intracellular Esterase Activity Diffusion->Cleavage Step 4 Active Active 4-CHB (Released Intracellularly) Cleavage->Active Step 5 Target HDAC Inhibition Active->Target Step 6

Caption: Workflow for creating and using a 4-CHB ester prodrug to achieve intracellular delivery.

See Protocol 1: Synthesis of this compound Methyl Ester.

Solution 2: Formulation with Permeation Enhancers

If chemical modification is not feasible, you can use chemical enhancers in your assay formulation. These should be used with caution and careful validation, as they can have off-target effects.

  • Dimethyl Sulfoxide (DMSO): Using a slightly higher concentration of DMSO (e.g., 1-2% v/v) can increase membrane fluidity and induce transient water pores, enhancing permeability for hydrophilic molecules. [8][10]Crucially, you must run a parallel DMSO-only toxicity curve to ensure the observed effects are not due to solvent-induced cytotoxicity.

  • Pluronic F-127: This is a non-ionic surfactant that can fluidize cell membranes and form micelles, which may help transport compounds across the membrane. [12][13][14][15][16]It is often used in drug delivery formulations and can be tested at low, non-toxic concentrations (e.g., 0.01-0.1% w/v).

Solution 3: Physical Permeabilization Methods (Use with Extreme Caution)

Methods like electroporation or cell-penetrating peptides are powerful but can cause significant stress and artifacts. These are generally not recommended for initial screening or dose-response studies unless the specific assay demands it and extensive controls are performed.

Part 3: Validation Assays & Protocols

Before proceeding to your downstream biological assay, it is critical to validate that your chosen strategy has indeed improved permeability.

Assay 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a rapid, cell-free method to predict passive diffusion. [17][18]It uses a 96-well plate system where a filter is coated with a lipid solution (e.g., lecithin in dodecane) to mimic a biological membrane. [19]It is an excellent first-pass assay to confirm if an esterification strategy has improved the passive permeability of your compound. [20]

cluster_donor Donor Well (Apical) cluster_acceptor Acceptor Well (Basolateral) System PAMPA 96-Well Plate System Donor Test Compound in Buffer (e.g., 4-CHB vs. 4-CHB Methyl Ester) Membrane Artificial Lipid Membrane (Lecithin/Dodecane) Donor->Membrane Compound diffuses if permeable Acceptor Buffer Solution Membrane->Acceptor Analysis Quantify Compound in Acceptor Well (LC-MS/MS) Acceptor->Analysis After Incubation

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

See Protocol 2: General PAMPA Protocol.

Assay 2: Caco-2 Permeability Assay

The Caco-2 assay is the gold standard for in vitro prediction of human intestinal absorption. [21][22]Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. [23][24]This assay is more complex than PAMPA but provides more biologically relevant data, as it accounts for both passive diffusion and active transport mechanisms. [18][20] Key Validation Metric: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. [22]A higher Papp value for your 4-CHB prodrug compared to the parent acid would confirm improved permeability. Monolayer integrity must be verified before and after the experiment by measuring Transepithelial Electrical Resistance (TEER). [22][24] See Protocol 3: General Caco-2 Permeability Assay Protocol.

Protocols & Methodologies

Protocol 1: Synthesis of this compound Methyl Ester (Prodrug)

This protocol is a standard Fischer esterification and should be performed by a qualified chemist in a suitable laboratory environment.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol.

  • Catalysis: Carefully add 0.2 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with 20 mL of diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 20 mL of water and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel if necessary to yield the pure methyl ester.

  • Verification: Confirm the identity and purity of the product using ¹H NMR and Mass Spectrometry.

Protocol 2: General PAMPA Protocol

This protocol is adapted from standard methodologies and may require optimization. [17][19][25]

  • Membrane Preparation: Prepare a 1-2% (w/v) solution of L-α-lecithin in dodecane.

  • Coating: Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of the donor plate filter membrane (hydrophobic PVDF). Allow the solvent to evaporate for at least 15 minutes.

  • Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of a suitable buffer (e.g., PBS, pH 7.4) that may contain a co-solvent (e.g., 5% DMSO) to maintain sink conditions.

  • Donor Plate: Prepare a 100-200 µM solution of your test compounds (4-CHB and 4-CHB methyl ester) in the same buffer. Add 150-200 µL of the compound solution to the coated donor wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking. [17][25]6. Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculation: Calculate the Papp value using the appropriate formula, taking into account well volume, surface area, and incubation time.

Protocol 3: General Caco-2 Permeability Assay Protocol

This assay requires sterile cell culture facilities and experience with cell-based assays. [23][24]

  • Cell Seeding: Seed Caco-2 cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at an appropriate density.

  • Differentiation: Culture the cells for 21 days to allow them to differentiate and form a confluent, polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the validated range (e.g., >300 Ω·cm²). [24]4. Assay Preparation: Gently wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

  • Dosing (Apical to Basolateral): Add the test compound (dissolved in transport buffer) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Post-Assay Integrity Check: Re-measure TEER to ensure the monolayer was not compromised during the experiment. [22]A common acceptance criterion is that the final TEER value should be at least 75% of the initial value. [22]9. Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculation: Calculate the Papp (A-to-B) value. If investigating active efflux, perform the assay in the reverse direction (B-to-A) and calculate the efflux ratio.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Góra, A., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1568. [Link]

  • Janssen, M. J., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications, 57(84), 11029-11032. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Sarr, E., et al. (2022). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 14(11), 2469. [Link]

  • Gurtovenko, A. A., & Anwar, J. (2007). Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide. The journal of physical chemistry. B, 111(35), 10453–10460. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Neuhoff, S., et al. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Pharmaceutical Analysis for Small Molecules. Humana Press. [Link]

  • PAMPA Permeability Assay Protocol. Technology Networks. [Link]

  • Hriscu, M., et al. (2014). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. Biophysical Journal, 107(1), 119-129. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Gurtovenko, A. A., & Anwar, J. (2012). Effects of dimethyl sulfoxide in cholesterol-containing lipid membranes: a comparative study of experiments in silico and with cells. PloS one, 7(7), e41733. [Link]

  • Fast Release of Carboxylic Acid inside Cells. (2025). ChemMedChem. [Link]

  • Monti, D., et al. (2007). In vivo skin permeation of sodium naproxen formulated in pluronic F-127 gels: effect of Azone and Transcutol. Journal of pharmaceutical sciences, 96(8), 2091–2099. [Link]

  • Effect of DMSO permeabilization on NIH 3T3 cell morphology. ResearchGate. [Link]

  • Chen, Y. C., et al. (2020). In Situ Gelling Systems Using Pluronic F127 Enhance Corneal Permeability of Indomethacin Nanocrystals. Pharmaceutics, 12(10), 918. [Link]

  • Szydlowski, L., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. International journal of molecular sciences, 21(18), 6835. [Link]

  • Ecker, D. J., et al. (2018). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ACS medicinal chemistry letters, 9(11), 1121–1126. [Link]

  • Wang, Y., et al. (2020). Berberine-Loaded Thiolated Pluronic F127 Polymeric Micelles for Improving Skin Permeation and Retention. International journal of nanomedicine, 15, 9987–10005. [Link]

  • Enhanced permeation performance of cellulose acetate ultrafiltration membrane by incorporation of Pluronic F127. ResearchGate. [Link]

  • Improved permeation performance of Pluronic F127–polyethersulfone blend ultrafiltration membranes. ResearchGate. [Link]

  • Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv. [Link]

  • Kim, H. J., & Bae, S. C. (2010). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 2(1), 66–78. [Link]

  • Grant, S., et al. (2013). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Current opinion in investigational drugs, 14(12), 1426-1457. [Link]

  • Li, Y., & Seto, E. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International journal of molecular sciences, 20(8), 1849. [Link]

  • The Molecular Mechanism of HDAC Inhibitors in Anticancer Effects. (2006). Cellular & Molecular Immunology, 3(4), 285-290. [Link]

  • 4-CYCLOHEXYLBUTANOIC ACID. GSRS. [Link]

  • What is the mechanism of action of HDAC inhibitors?. Quora. [Link]

  • Cyclohexanebutanoic acid. PubChem. [Link]

  • Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses. [Link]

  • Hancock, R. E. (1989). Agents that increase the permeability of the outer membrane. Journal of antimicrobial chemotherapy, 24(6), 817-821. [Link]

  • US Patent 4885383A.
  • Nikaido, H. (2003). Molecular basis of bacterial outer membrane permeability revisited. Microbiology and molecular biology reviews : MMBR, 67(4), 593–656. [Link]

  • Simultaneously enhancing the solubility and permeability of acyclovir by crystal engineering approach. ResearchGate. [Link]

  • Butz, D. E., & Meddings, J. B. (2001). Fatty acids and epithelial permeability: effect of conjugated linoleic acid in Caco-2 cells. American journal of physiology. Gastrointestinal and liver physiology, 281(3), G751–G760. [Link]

  • Synthesis of Methyl 4-acetylbutyrate. PrepChem.com. [Link]

Sources

Minimizing side products in the synthesis of 4-Cyclohexylbutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Cyclohexylbutyric Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides formatted to address common challenges, particularly the formation of unwanted side products.

Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of this compound is a two-step process:

  • Friedel-Crafts Acylation: Cyclohexylbenzene is acylated using succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-cyclohexyl-4-oxobutanoic acid.

  • Ketone Reduction: The carbonyl group of the intermediate keto-acid is reduced to a methylene group (–CH₂–) to yield the final product, this compound. This is typically achieved via methods like the Clemmensen or Wolff-Kishner reduction.

Each of these steps presents unique challenges that can lead to the formation of side products, impacting both yield and purity. This guide will address these issues systematically.

Section 1: Troubleshooting the Friedel-Crafts Acylation Step

The Friedel-Crafts acylation is a powerful C-C bond-forming reaction, but it is sensitive to reaction conditions which can influence regioselectivity and lead to side reactions.[1]

FAQ 1: My GC-MS analysis shows multiple isomers of the keto-acid intermediate. How can I improve the regioselectivity to favor the para-substituted product?

Answer: This is a classic challenge in Friedel-Crafts chemistry. The cyclohexyl group is an ortho, para-director. While the bulkiness of the cyclohexyl group sterically hinders ortho substitution to some extent, obtaining high para-selectivity requires careful control of reaction parameters.

Causality: The formation of ortho and meta isomers occurs due to competing electrophilic aromatic substitution pathways. The reaction's regioselectivity is governed by a delicate balance between electronic effects (the cyclohexyl group activating the ortho and para positions) and steric effects (the bulky cyclohexyl and incoming acylium ion repelling each other).[2]

Troubleshooting & Optimization Strategies:

StrategyRationale & MechanismRecommended Protocol Adjustments
Lower Reaction Temperature Reduces the overall kinetic energy of the system, making the reaction more sensitive to the lower activation energy pathway leading to the more stable para product.Perform the acylation at 0-5 °C. Prepare an ice bath and add the Lewis acid (AlCl₃) portion-wise to the solution of cyclohexylbenzene and succinic anhydride to maintain temperature control.
Choice of Solvent The polarity of the solvent can influence the reactivity of the acylium ion and the stability of the reaction intermediates.Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are traditionally used. Nitrobenzene can sometimes favor para substitution. Experiment with different solvents to find the optimal system.
Use a Bulkier Lewis Acid A larger Lewis acid-acylating agent complex can increase steric hindrance at the ortho position, thus favoring substitution at the less hindered para position.While AlCl₃ is common, consider catalysts like FeCl₃ or zeolites, which have been shown to improve regioselectivity in some acylation reactions.[3]
FAQ 2: The reaction is sluggish, and upon workup, I recover a significant amount of unreacted cyclohexylbenzene. What is causing the low conversion?

Answer: Low conversion in Friedel-Crafts acylation typically points to issues with the catalyst or the reagents.

Causality: The Lewis acid catalyst, most commonly anhydrous AlCl₃, is highly hygroscopic. Any moisture present in the reagents or glassware will react with and deactivate the catalyst. Furthermore, unlike in Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount of the catalyst because the product ketone complexes with the Lewis acid, rendering it inactive.[1][4]

Troubleshooting & Optimization Strategies:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly opened or properly stored anhydrous AlCl₃.

    • Ensure all solvents and cyclohexylbenzene are anhydrous. Distill them over an appropriate drying agent if necessary.

  • Verify Catalyst Stoichiometry:

    • For acylation with succinic anhydride, at least 2 equivalents of AlCl₃ are required: one to react with the anhydride to form the acylium ion and another to complex with the product's carbonyl and carboxylic acid groups. A slight excess (e.g., 2.2 equivalents) is often recommended.

Section 2: Troubleshooting the Ketone Reduction Step

The choice of reduction method is critical and depends on the stability of your molecule to acidic or basic conditions. Both Clemmensen (acidic) and Wolff-Kishner (basic) reductions can be effective but have their own potential side reactions.[5][6]

FAQ 3: I used a Clemmensen reduction, but my final product is contaminated with a significant amount of the starting keto-acid. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common issue with the Clemmensen reduction, which is a heterogeneous reaction occurring on the surface of the zinc amalgam.[7][8]

Causality: The effectiveness of the reduction is highly dependent on the activity of the zinc amalgam and the concentration of the acid. Poorly prepared amalgam or insufficient acid can lead to a stalled reaction.

Troubleshooting & Optimization Strategies:

  • Activate the Zinc: The zinc amalgam must be freshly prepared and highly active.

    • Protocol for Zinc Amalgam Preparation:

      • Wash zinc dust or granules with 5% HCl to remove any oxide layer.

      • Decant the acid and wash with deionized water.

      • Add a 2-5% aqueous solution of mercury(II) chloride (HgCl₂) to the zinc and stir for 5-10 minutes.

      • Decant the HgCl₂ solution and wash the resulting amalgam thoroughly with water, then with ethanol, and finally with diethyl ether before use.

  • Maintain Acid Concentration: Use concentrated hydrochloric acid and ensure vigorous stirring to maximize contact between the organic substrate and the amalgam surface.[9]

  • Increase Reaction Time/Temperature: Refluxing the reaction mixture for an extended period (4-24 hours) is often necessary for complete reduction.[10]

FAQ 4: I opted for the Wolff-Kishner reduction to avoid acidic conditions, but I'm observing azine formation and other byproducts. How can this be minimized?

Answer: The Wolff-Kishner reduction uses hydrazine and a strong base (like KOH) at high temperatures. Side reactions can occur if the conditions are not carefully controlled.[11][12]

Causality:

  • Azine Formation: This side product arises from the reaction of the intermediate hydrazone with another molecule of the starting ketone. This is more likely if the initial hydrazone formation is slow or incomplete before the high-temperature elimination step begins.[13]

  • Reduction to Alcohol: If water is not rigorously excluded, the intermediate can be hydrolyzed back to the ketone, which can then be reduced to the corresponding alcohol by the alkoxide base present.[13]

Troubleshooting & Optimization Strategies:

StrategyRationale & MechanismRecommended Protocol (Huang-Minlon Modification)
Use a High-Boiling Solvent Ensures the temperature is high enough (180-200 °C) to facilitate the elimination of N₂ gas, which is the driving force of the reaction.[11]Diethylene glycol or triethylene glycol are excellent choices.
Stepwise Temperature Protocol Allows for the complete formation of the hydrazone at a lower temperature before initiating the higher-temperature elimination, which minimizes azine formation.1. Heat the ketone, KOH, hydrazine hydrate, and diethylene glycol to ~100-130 °C for 1-2 hours to form the hydrazone, distilling off water. 2. Increase the temperature to 190-200 °C to initiate the reduction and hold until nitrogen evolution ceases.
Ensure Anhydrous Conditions Minimizes the potential for hydrolysis and subsequent reduction to the alcohol side product.While hydrazine hydrate is used, the initial lower-temperature heating step is designed to remove water from the reaction mixture before the final reduction step.

Section 3: Visualization of Workflows and Mechanisms

To better assist in your experimental planning, the following diagrams illustrate the key processes.

General Synthesis Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction A Cyclohexylbenzene + Succinic Anhydride B Reaction with AlCl₃ in Anhydrous Solvent A->B C 4-Cyclohexyl-4-oxobutanoic Acid (Keto-acid Intermediate) B->C D Choice of Reduction Method C->D E Clemmensen Reduction (Zn(Hg), HCl) D->E F Wolff-Kishner Reduction (H₂NNH₂, KOH) D->F G Final Product: This compound E->G Acidic Conditions F->G Basic Conditions

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Purity

G cluster_acylation Acylation Side Products cluster_reduction Reduction Side Products cluster_solutions Corrective Actions Start Low Purity Detected (GC-MS, NMR) Isomers Ortho/Meta Isomers Present? Start->Isomers Unreacted High % of Unreacted Cyclohexylbenzene? Start->Unreacted Ketone Unreacted Ketone Present? Start->Ketone Azine Azine or Alcohol Byproduct (W-K)? Start->Azine Sol_Isomer Lower Temp, Change Solvent Isomers->Sol_Isomer YES Sol_Unreacted Check AlCl₃ Stoichiometry & Anhydrous Conditions Unreacted->Sol_Unreacted YES Sol_Ketone Re-activate Zn(Hg), Increase Reaction Time Ketone->Sol_Ketone YES Sol_Azine Use Huang-Minlon Stepwise Heating Azine->Sol_Azine YES

Caption: A troubleshooting guide for identifying and resolving purity issues.

References

  • Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4(8), 378-422. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from: [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from: [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, and Other Fun Reductions. Retrieved from: [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from: [Link]

  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from: [Link]

Sources

Technical Support Center: Enhancing the Resolution of 4-Cyclohexylbutyric Acid in HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the HPLC analysis of 4-Cyclohexylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of method development and troubleshoot common issues encountered during the analysis of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve robust and reliable chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: Understanding the physicochemical properties of this compound is the foundation of a successful HPLC method. Key properties include:

  • Structure and Polarity: It consists of a non-polar cyclohexyl ring and a four-carbon chain, making it a moderately hydrophobic or non-polar molecule.[1] The carboxylic acid group introduces a polar functional group.

  • pKa: The predicted pKa of this compound is approximately 4.84.[2][3] This is a critical parameter as the ionization state of the carboxylic acid group, and therefore its polarity and retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.

  • UV Absorbance: As this compound lacks a significant chromophore, it will have a low UV absorbance. Detection is typically performed at low wavelengths, such as 210 nm, where the carboxylic acid group absorbs.[4]

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: For a moderately hydrophobic acid like this compound, a reversed-phase method is the most common and effective approach.[5][6] Here is a recommended starting point:

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobic interaction for good retention.[6]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase ensures that the carboxylic acid is in its neutral, non-ionized form, leading to better retention and peak shape.[4][7]
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Elution Mode Isocratic or GradientStart with a scouting gradient (e.g., 5-95% B over 20 minutes) to determine the elution conditions, then optimize to an isocratic method if possible for simplicity and robustness.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Detection UV at 210 nmTo detect the carboxylic acid functional group.[4]
Injection Volume 10 µLA typical injection volume.

Q3: How does mobile phase pH affect the retention and peak shape of this compound?

A3: The mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of this compound. With a pKa of ~4.84, the following principles apply:

  • pH < pKa (e.g., pH 2.5-3.0): At a pH well below the pKa, the carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This makes the molecule less polar and more hydrophobic, leading to stronger retention on a C18 column and generally sharper, more symmetrical peaks.

  • pH ≈ pKa (e.g., pH 4.8): Around the pKa, both the ionized (-COO⁻) and non-ionized (-COOH) forms of the acid exist in significant proportions. This can lead to broad or even split peaks as the two forms may exhibit different retention behaviors.

  • pH > pKa (e.g., pH 7.0): At a pH above the pKa, the carboxylic acid is primarily in its ionized, deprotonated form (-COO⁻). This ionized form is much more polar and will have significantly less retention on a C18 column.

Therefore, for good retention and peak shape, it is recommended to work at a mobile phase pH at least 1.5 to 2 pH units below the pKa of this compound.[5][6]

Troubleshooting Guide: Enhancing Resolution

Problem 1: Poor resolution between this compound and a closely eluting impurity.

Root Cause Analysis: Insufficient separation between two peaks can be due to a lack of selectivity or poor column efficiency.

Solutions:

Step 1: Optimize Mobile Phase Selectivity

  • Adjust Mobile Phase pH: A small change in pH can significantly alter the retention of ionizable impurities, potentially improving selectivity. Ensure the pH is maintained below 3.0 to keep the this compound protonated.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Fine-tune the Organic/Aqueous Ratio: In an isocratic elution, a small decrease in the percentage of the organic solvent will increase the retention time of both peaks, which may provide better separation.

Step 2: Improve Column Efficiency

  • Decrease the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can lead to sharper peaks and improved resolution.

  • Use a Longer Column or a Column with a Smaller Particle Size: A longer column or one packed with smaller particles will provide more theoretical plates and thus higher efficiency.

Step 3: Consider Gradient Elution

If the sample contains impurities with a wide range of polarities, a gradient elution method may be necessary to achieve adequate separation of all components within a reasonable runtime.[8]

Problem 2: The this compound peak is tailing.

Root Cause Analysis: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on the silica support.

Solutions:

  • Ensure Low Mobile Phase pH: As mentioned, a low pH (e.g., 2.5-3.0) suppresses the ionization of the carboxylic acid, minimizing ionic interactions with the stationary phase. A well-buffered mobile phase is crucial for maintaining a consistent pH.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping have fewer accessible silanol groups, reducing the likelihood of peak tailing.

  • Lower the Injection Mass: Overloading the column with the sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.

Problem 3: The this compound peak is fronting.

Root Cause Analysis: Peak fronting can be caused by column overload, a strong sample solvent, or a void at the column inlet.

Solutions:

  • Dilute the Sample: As with tailing, injecting too much sample can lead to fronting.

  • Match the Sample Solvent to the Mobile Phase: Dissolving the sample in a solvent that is stronger than the mobile phase can cause the peak to front. Ideally, the sample should be dissolved in the mobile phase itself.

  • Check the Column: A void at the head of the column can cause peak distortion. If this is suspected, the column may need to be replaced.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential for developing a stability-indicating HPLC method.[9][10] This study intentionally degrades the drug substance to ensure that the analytical method can separate the intact drug from its degradation products.[11]

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 105 °C for 48 hours. Also, heat the stock solution at 60 °C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using the developed HPLC method.

Expected Outcome: The chromatograms of the stressed samples should show the main this compound peak and any degradation products that have formed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]

Visualizations

G cluster_0 Troubleshooting Poor Resolution Start Poor Resolution Observed CheckEfficiency Assess Peak Shape (Tailing/Fronting) Start->CheckEfficiency CheckSelectivity Optimize Selectivity CheckEfficiency->CheckSelectivity Symmetric Peaks OptimizeEfficiency Improve Efficiency CheckEfficiency->OptimizeEfficiency Asymmetric Peaks OptimizeSelectivity Adjust Mobile Phase CheckSelectivity->OptimizeSelectivity No End Resolution Achieved CheckSelectivity->End Yes OptimizeEfficiency->CheckSelectivity OptimizeSelectivity->CheckSelectivity Re-evaluate Gradient Consider Gradient Elution OptimizeSelectivity->Gradient If necessary Gradient->End

Caption: A workflow for systematically troubleshooting poor resolution in HPLC analysis.

G cluster_pH Effect of Mobile Phase pH on this compound (pKa ~4.84) cluster_retention Reversed-Phase Retention Low_pH Low_pH Strong_Retention Strong Retention Good Peak Shape Low_pH->Strong_Retention Favors pKa_pH pH ≈ 4.84 -COOH ⇌ -COO⁻ Poor_Chromatography Broad/Split Peaks Unstable Retention pKa_pH->Poor_Chromatography Leads to High_pH High_pH Weak_Retention Weak Retention Potential Tailing High_pH->Weak_Retention Results in

Caption: The relationship between mobile phase pH, ionization state, and chromatographic behavior.

References

  • Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Riva, A., Tagliamonte, S., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 14. Retrieved from [Link]

  • Reyes, L., Bourgeois, C., et al. (2025). Analysis of aliphatic and phenolic compounds present in industrial black liquors using HPLC-DAD and IC-MS/MS methods. Journal of Chromatography B. Retrieved from [Link]

  • Google Patents. (n.d.). US5442105A - Process for producing cyclohexylbutyric acid derivative.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Development and validation of stability-indicating HPLC method for the quantitative determination of Celecoxib in bulk drugs and pharmaceutical dosage forms. 7(7), 766-774. Retrieved from [Link]

  • Impact Factor. (2024). Development and Validation of a Novel Stability-Indicating Reverse Phase High-Performance Liquid Chromatography Method for the Q. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Interchim. (n.d.). HPLC Organic Acid Analysis. Retrieved from [Link]

  • Pharmacognosy Journal. (n.d.). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Lindl. Leaf Extract. Retrieved from [Link]

  • Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-Cyclohexylbutyric Acid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyclohexylbutyric acid formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges encountered during their experiments. The following question-and-answer format directly addresses specific issues to ensure the integrity and efficacy of your formulations.

Section 1: Understanding the Stability Challenges of this compound

This compound, a carboxylic acid derivative, presents unique formulation challenges primarily due to its physicochemical properties. Carboxylic acid-containing drugs often exhibit pH-dependent solubility and can be susceptible to various degradation pathways.[1] Understanding these inherent characteristics is the first step in developing a robust and stable formulation.

FAQ 1: What are the primary stability concerns for this compound formulations?

The primary stability concerns for this compound formulations revolve around its carboxylic acid functional group and its susceptibility to environmental factors. Key issues include:

  • Oxidative Degradation: Like many organic molecules, this compound can be prone to oxidation, especially if exposed to oxygen, light, or trace metal ions. This can lead to the formation of impurities and a decrease in potency.

  • pH-Dependent Instability: The stability of carboxylic acids can be highly dependent on the pH of the formulation.[1] In aqueous environments, pH can influence not only solubility but also the rate of certain degradation reactions.

  • Precipitation and Solubility Issues: this compound has limited aqueous solubility, which is pH-dependent. At lower pH values, the protonated, less soluble form dominates, increasing the risk of precipitation.[1]

  • Interactions with Excipients: Incompatibility between this compound and certain excipients can lead to chemical degradation or physical instability.

  • Impact of Manufacturing Processes: The manufacturing process itself, including exposure to heat, light, and oxygen, can introduce instability.[2][3]

Section 2: Troubleshooting Common Formulation Issues

This section provides a systematic approach to identifying and resolving common stability problems encountered with this compound formulations.

Troubleshooting Guide: Degradation and Impurity Formation

Issue: An increase in unknown impurities or a decrease in the assay of this compound is observed during stability studies.

Potential Causes & Solutions:

  • Oxidative Degradation:

    • Causality: The presence of oxygen, often accelerated by light or metal ions, can initiate free-radical chain reactions, leading to the degradation of the active pharmaceutical ingredient (API).

    • Troubleshooting Protocol:

      • Inert Atmosphere: During manufacturing, purge the formulation vessel with an inert gas like nitrogen to displace oxygen.[4]

      • Antioxidant Addition: Incorporate antioxidants into your formulation. The choice of antioxidant depends on the nature of your formulation (aqueous or lipid-based).[][6]

      • Chelating Agents: If trace metal ion contamination is suspected (e.g., from raw materials or manufacturing equipment), add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to bind the metal ions and inhibit their catalytic activity.[7]

      • Light Protection: Protect the formulation from light at all stages of manufacturing and storage by using amber-colored containers or light-resistant packaging.[2][3]

  • Hydrolytic Degradation:

    • Causality: While less common for a simple carboxylic acid, interactions with certain excipients or extreme pH conditions could potentially lead to hydrolysis of related esters if present as impurities or in the formulation.

    • Troubleshooting Protocol:

      • pH Control: Ensure the pH of the formulation is maintained within a range where this compound is most stable. This typically requires the use of a suitable buffering system.[1]

      • Excipient Compatibility: Conduct thorough excipient compatibility studies to identify and avoid excipients that may promote degradation.

Data Presentation: Selecting the Right Antioxidant

The effectiveness of an antioxidant is dependent on the formulation's characteristics.[8]

Antioxidant Type Examples Ideal For Mechanism of Action
Water-Soluble Ascorbic Acid, Sodium Metabisulfite, Sodium Bisulfite[][8]Aqueous FormulationsAct as reducing agents, sacrificing themselves to be oxidized.[7]
Oil-Soluble Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E)[][8]Lipid-Based FormulationsInhibit the chain reaction of oxidation.[7]
Chelating Agents Citric Acid, Tartaric Acid, EDTAAqueous FormulationsBind metal ions that can catalyze oxidation.[7]
Troubleshooting Guide: Physical Instability (Precipitation, Cloudiness)

Issue: The formulation appears cloudy, or a precipitate forms over time.

Potential Causes & Solutions:

  • pH-Dependent Solubility:

    • Causality: Carboxylic acids are generally more soluble at a pH above their pKa, where they exist in their ionized (carboxylate) form. If the pH of the formulation drops, the less soluble, non-ionized form may precipitate.

    • Troubleshooting Protocol:

      • pH Adjustment and Buffering: Adjust the pH of the formulation to a level where this compound is sufficiently soluble and stable. Incorporate a buffer system (e.g., phosphate or citrate buffer) to maintain this pH throughout the product's shelf life.[9]

      • Solubility Enhancement Techniques: If pH adjustment alone is insufficient, consider other solubility enhancement strategies such as the use of co-solvents, surfactants, or forming a salt of the acid.[1][10]

  • Temperature Effects:

    • Causality: The solubility of this compound may be temperature-dependent. A decrease in temperature during storage or shipping could lead to precipitation.

    • Troubleshooting Protocol:

      • Solubility Studies: Perform solubility studies at various temperatures to understand the temperature-solubility profile of your formulation.

      • Formulation Optimization: If necessary, adjust the formulation to ensure the drug remains in solution at the lower end of the expected storage temperature range. This might involve increasing the concentration of solubilizing agents.

Experimental Workflow: pH-Stability Profile Determination

This workflow outlines the steps to determine the optimal pH for your this compound formulation.

Stability_Enhancement start Stability Issue Identified degradation Chemical Degradation? start->degradation physical Physical Instability? start->physical oxidation Oxidation Suspected? degradation->oxidation Yes ph_instability pH-Related Degradation? degradation->ph_instability No precipitation Precipitation/Cloudiness? physical->precipitation Yes add_antioxidant Add Antioxidant/Chelator Protect from Light oxidation->add_antioxidant Yes optimize_ph Optimize pH Use Buffers ph_instability->optimize_ph Yes enhance_solubility Enhance Solubility (Co-solvents, Surfactants, Salt Formation) precipitation->enhance_solubility

References

Validation & Comparative

Comparing the efficacy of 4-Cyclohexylbutyric acid with other fatty acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-Cyclohexylbutyric Acid and its Fatty Acid Analogs in Preclinical Research

Introduction: Exploring the Therapeutic Potential of Butyric Acid Derivatives

Short-chain fatty acids (SCFAs) and their derivatives represent a class of molecules with significant therapeutic promise, acting on fundamental cellular processes. Among these, this compound (CHBA) has emerged as a compound of interest. Structurally, it is an analog of the more extensively studied 4-Phenylbutyric acid (4-PBA), where the aromatic phenyl ring is replaced by a saturated cyclohexyl group.[1][2] This guide provides a comparative analysis of the efficacy of CHBA and its key analogs, grounded in their shared mechanism of action as Histone Deacetylase (HDAC) inhibitors. We will delve into the molecular basis of their activity, present the experimental frameworks used for their evaluation, and discuss how subtle structural modifications can influence their biological effects.

Core Mechanism of Action: Modulation of Gene Expression via HDAC Inhibition

The primary mechanism through which CHBA and its analogs exert their biological effects is the inhibition of histone deacetylases (HDACs).[3][4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, rendering DNA less accessible to transcription factors and resulting in transcriptional repression.

By inhibiting HDACs, compounds like CHBA and 4-PBA prevent the removal of these acetyl groups, leading to histone hyperacetylation.[4] This "opens up" the chromatin structure (euchromatin), allowing for the transcription of genes that may have been silenced.[4] This epigenetic modification can trigger a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis, which is why HDAC inhibitors are a key area of investigation in cancer therapy.[1][3][5]

HDAC_Inhibition cluster_0 Normal Gene Silencing cluster_1 Effect of HDAC Inhibitor DNA_histone DNA wrapped around Histone Proteins HAT Histone Acetyl Transferase (HAT) DNA_histone->HAT Acetylation acetylated Acetylated Histones (Active Transcription) HAT->acetylated HDAC Histone Deacetylase (HDAC) deacetylated Deacetylated Histones (Repressed Transcription) HDAC->deacetylated acetylated->HDAC Deacetylation HDAC_inhibited HDAC (Inhibited) inhibitor This compound or Analog inhibitor->HDAC_inhibited Binds & Inhibits acetylated_accumulates Histone Hyperacetylation (Gene Expression Activated) HDAC_inhibited->acetylated_accumulates Deacetylation Blocked

Figure 1: Mechanism of Histone Deacetylase (HDAC) Inhibition.

Comparative Efficacy and Physicochemical Properties

The efficacy of a fatty acid analog is determined by its structure, which influences its potency as an HDAC inhibitor, its ability to traverse cellular membranes, and its metabolic stability.

This compound (CHBA)

This compound, also known as Cyclohexanebutyric acid, is a saturated derivative of butyric acid.[2][6][7] The replacement of 4-PBA's phenyl group with a cyclohexyl ring increases its lipophilicity. This modification can theoretically enhance membrane permeability and alter its interaction with the active site of HDAC enzymes. While comprehensive, direct comparative studies on its HDAC inhibitory profile are not as prevalent as for 4-PBA, its structural similarity suggests it functions through the same primary mechanism. It is often used in research for the production of polyhydroxyalkanoates (PHAs) and in studies involving bacterial growth.[8]

4-Phenylbutyric Acid (4-PBA): The Aromatic Counterpart

4-PBA is a well-characterized fatty acid analog that functions as both an HDAC inhibitor and a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[1][9][10] Its ability to inhibit HDACs contributes to its anticancer properties, where it has been shown to induce apoptosis and inhibit proliferation in glioma cells, among others.[1][5] As a chemical chaperone, it helps prevent the aggregation of misfolded proteins, a mechanism relevant to a wide range of diseases.[9] 4-PBA is clinically used to treat urea cycle disorders.[9]

Butyric Acid: The Parent Short-Chain Fatty Acid

Butyric acid is a natural product of bacterial fermentation in the colon and a potent HDAC inhibitor.[3] However, its therapeutic application is severely limited by its poor pharmacological properties, including a short half-life and rapid first-pass metabolism in the liver.[3][10] This pharmacokinetic challenge was a primary driver for the development of more stable analogs like 4-PBA and CHBA.

Summary of Comparative Data

The table below summarizes the key characteristics of CHBA and its primary analogs.

FeatureThis compound (CHBA)4-Phenylbutyric Acid (4-PBA)Butyric Acid
Molecular Weight 170.25 g/mol [2]164.20 g/mol [1]88.11 g/mol
Core Structure Butyric acid with a C4 cyclohexyl groupButyric acid with a C4 phenyl group[1]Four-carbon fatty acid
Primary Mechanism HDAC Inhibition (presumed)HDAC Inhibition, Chemical Chaperone[1][9][10]HDAC Inhibition[3]
Key Properties Increased lipophilicity compared to 4-PBAClinically approved for urea cycle disorders[9]Poor pharmacokinetics, short half-life[3][10]
Common Research Use Bacterial growth studies, PHA production[8]Cancer, ER stress, urea cycle disorders[5][9]In vitro studies of HDAC inhibition

Standardized Protocols for Efficacy Evaluation

To objectively compare the efficacy of fatty acid analogs, standardized and validated experimental protocols are essential. These assays allow researchers to quantify inhibitory potency and assess downstream cellular consequences.

Protocol 1: In Vitro HDAC Inhibition Assay

Rationale: The foundational step in evaluating these compounds is to determine their direct inhibitory activity against HDAC enzymes. A fluorometric assay is a common, high-throughput method to measure the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%. This provides a direct measure of potency.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., CHBA, 4-PBA) in a suitable solvent like DMSO.

    • Create a serial dilution of the test compound to be tested across a range of concentrations.

    • Prepare assay buffer, a solution of recombinant human HDAC enzyme, and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare a developer solution, which contains a protease (e.g., trypsin) that cleaves the deacetylated substrate.

  • Enzymatic Reaction:

    • In a 96-well microplate, add the assay buffer.

    • Add the test compound dilutions to their respective wells. Include a "no inhibitor" control and a "no enzyme" background control.

    • Add the HDAC enzyme to all wells except the background control and incubate briefly to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for deacetylation.

  • Signal Development and Detection:

    • Stop the enzymatic reaction and initiate signal development by adding the developer solution to all wells. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

    • Incubate at 37°C for a short period (e.g., 15-20 minutes).

    • Measure the fluorescence on a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

HDAC_Assay_Workflow start Start: Prepare Reagents plate_prep Dispense Assay Buffer & Compound Dilutions to 96-well plate start->plate_prep add_enzyme Add HDAC Enzyme (Incubate briefly) plate_prep->add_enzyme add_substrate Add Fluorogenic Substrate (Incubate at 37°C) add_enzyme->add_substrate add_developer Add Developer Solution (Incubate at 37°C) add_substrate->add_developer read_plate Measure Fluorescence (Ex: 360nm, Em: 460nm) add_developer->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end End: Potency Quantified analyze->end

Figure 2: Experimental workflow for an in vitro HDAC inhibition assay.
Protocol 2: Cellular Proliferation and Viability Assay (e.g., MTT/WST-1)

Rationale: After confirming direct enzyme inhibition, the next logical step is to assess the compound's effect on whole cells, particularly cancer cells. Proliferation assays measure the metabolic activity of cells, which correlates with cell number and viability. A reduction in proliferation indicates that the compound has a cytostatic or cytotoxic effect, a desired outcome for an anticancer agent.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., a human glioma or colon cancer cell line) under standard conditions (37°C, 5% CO2).

    • Harvest the cells and count them using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (CHBA, 4-PBA) in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO in medium) and a "no cell" blank.

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • Viability Measurement:

    • Add the assay reagent (e.g., MTT or WST-1) to each well.

    • Incubate for 1-4 hours. During this time, metabolically active cells will convert the reagent into a colored formazan product.

    • If using MTT, add a solubilizing solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals. WST-1 does not require this step.

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

This compound is a compelling analog of 4-phenylbutyric acid, offering a structural modification that increases lipophilicity and may alter its biological activity profile. Both compounds, along with their parent molecule butyric acid, function primarily as HDAC inhibitors, a mechanism with proven therapeutic relevance. While 4-PBA is well-documented, further direct, side-by-side comparative studies are needed to fully elucidate the efficacy of CHBA.

Future research should focus on performing comprehensive head-to-head comparisons of CHBA and 4-PBA using standardized assays for HDAC inhibition, cellular proliferation, and ER stress modulation across various cell lines. Furthermore, pharmacokinetic and in vivo studies would be crucial to determine if the increased lipophilicity of CHBA translates to improved bioavailability, tissue distribution, and ultimately, enhanced therapeutic efficacy. Such data will be instrumental for drug development professionals in identifying the most promising candidates for further clinical investigation.

References

  • PubChem. (n.d.). 4-Phenylbutyric Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. The International Journal of Biochemistry & Cell Biology, 61, 45-52. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing cyclohexylbutyric acid derivative.
  • Ciepiela, P., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. Retrieved from [Link]

  • Cuff, D. J., et al. (2016). Butyrate Histone Deacetylase Inhibitors. Epigenetics and Chromatin, 9, 29. Retrieved from [Link]

  • Ong, J., et al. (2022). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. British Journal of Pharmacology, 179(13), 3245-3261. Retrieved from [Link]

  • Cozzi, P., et al. (1983). Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 1. Cyclic homologues of 3-hydroxy-3-methylglutaric acid. Journal of Medicinal Chemistry, 26(12), 1764-6. Retrieved from [Link]

  • Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from [Link]

  • Witt, O., et al. (2004). Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells. International Journal of Oncology, 24(6), 1419-25. Retrieved from [Link]

  • Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanebutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanebutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ong, J., et al. (2022). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. British Journal of Pharmacology, 179(13), 3245-3261. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of 4-Cyclohexylbutyric Acid to its Target Protein

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous, quantitative validation of a compound's binding affinity to its biological target is a cornerstone of preclinical research. This guide provides an in-depth comparison of established biophysical techniques to accurately characterize the interaction between 4-Cyclohexylbutyric acid and its putative target, Histone Deacetylases (HDACs). As a structural analog of 4-phenylbutyric acid (4-PBA), a known HDAC inhibitor, this compound is presumed to engage this class of enzymes.[1][2][3][4] However, assumption is no substitute for empirical data. The choice of methodology to confirm and quantify this binding is critical, as each technique offers a unique lens through which to view the molecular interaction.

This guide moves beyond simple protocol recitation. It is designed to provide the strategic rationale behind experimental choices, empowering you to select the most appropriate technology for your research goals, interpret the resulting data with confidence, and build a self-validating experimental framework. We will dissect and compare four industry-standard techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and MicroScale Thermophoresis (MST).

Comparative Overview of Binding Affinity Methodologies

The selection of a validation technique is a strategic decision guided by the specific questions being asked. Are you seeking a complete thermodynamic profile? Do you need high-throughput kinetic screening? Is your protein sample limited or difficult to purify? The table below summarizes the key operational characteristics of the four techniques discussed in this guide.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)MicroScale Thermophoresis (MST)
Primary Output K_D, ΔH, ΔS, Stoichiometry (n)K_D, k_on, k_offK_D, k_on, k_offK_D
Principle Measures heat change upon bindingChange in refractive index near a sensorChange in optical interference patternChange in molecular motion in a temperature gradient
Label Requirement Label-freeLabel-freeLabel-freeTypically requires fluorescent label
Format In-solutionSurface-based (immobilization required)Surface-based (immobilization required)In-solution / In-capillary
Throughput Low to mediumMedium to highHighHigh
Sample Consumption HighLow to mediumLowVery Low
Key Strength Provides complete thermodynamic profile[5]High-quality kinetic and affinity data[6]High throughput, crude sample compatibility[7]Low sample need, works in complex media[8][9]
Key Limitation Higher sample consumption; sensitive to buffer mismatchRequires immobilization; potential for mass transport artifactsLess sensitive for small molecules than SPRLabeling may alter binding; indirect measurement

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC stands alone in its ability to directly measure the heat released (exothermic) or absorbed (endothermic) as a ligand binds to its target protein. This allows for the simultaneous determination of all binding parameters in a single experiment: the binding constant (K_D), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5] This provides a complete thermodynamic signature of the interaction, offering deep mechanistic insights into the forces driving the binding event.[10]

Experimental Workflow: ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_prep Prepare HDAC Protein in Dialysis Buffer L_prep Prepare this compound in Final Dialysate Load_P Load Protein (HDAC) into Sample Cell P_prep->Load_P Load_L Load Ligand (Acid) into Syringe L_prep->Load_L Load_P->Load_L Titration Titrate Ligand into Sample Cell (e.g., 19 injections) Load_L->Titration Control Control: Titrate Ligand into Buffer Alone Titration->Control Raw_Data Generate Raw Heat Burst Data Titration->Raw_Data Integration Integrate Peaks to Create Isotherm Control->Integration for subtraction Raw_Data->Integration Fitting Fit Isotherm to a Binding Model Integration->Fitting Results Determine K_D, n, ΔH, ΔS Fitting->Results

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).

Detailed ITC Protocol for this compound and HDAC

1. Sample Preparation (The Causality of the Dialysis Step):

  • Protein: Purify the target HDAC isoform to >95% purity. Perform extensive dialysis of the protein against the final experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Rationale: This step is critical. ITC is sensitive to any heat change, including those from buffer mismatches between the protein solution and the titrant.[11] Dialysis ensures both components are in a virtually identical buffer environment, minimizing confounding "heats of dilution."

  • Ligand: Prepare a concentrated stock of this compound in 100% DMSO. Dilute this stock into the final dialysis buffer (the "dialysate") to create the titrant solution. The final DMSO concentration must be identical in both the syringe (ligand) and the cell (protein) solutions.[11] Rationale: Small differences in DMSO concentration create large heats of dilution that can obscure the true binding signal.

  • Concentrations: The protein concentration in the cell and the ligand concentration in the syringe must be chosen to satisfy the "c-value" (c = n * [Protein] / K_D), which should ideally be between 10 and 100 for a well-defined binding isotherm.[11]

2. Experimental Setup:

  • Thoroughly degas all solutions to prevent air bubbles from causing artifacts in the data.[11]

  • Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).

  • Load the HDAC solution into the sample cell and the this compound solution into the injection syringe.

3. Data Acquisition:

  • Perform an initial injection (e.g., 0.4 µL) to account for mechanical mixing effects, which is typically discarded from the analysis.

  • Execute a series of subsequent injections (e.g., 18 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline. The heat change after each injection is measured.

  • Self-Validation/Control: After the main experiment, perform a control titration by injecting the ligand solution into buffer alone. The heats from this experiment are subtracted from the primary data to correct for the heat of dilution of the ligand.[12]

4. Data Analysis:

  • The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.

  • Integrate the area under each peak to determine the heat change per mole of injectant.

  • Plot these integrated heats against the molar ratio of ligand to protein. This plot is the binding isotherm.

  • Fit the binding isotherm to a suitable model (e.g., a one-site binding model) to extract the K_D, stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) is then calculated from these values.

Surface-Based Optical Biosensing: SPR and BLI

Both Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful, label-free techniques that monitor binding events in real-time at a sensor surface.[13][14] They provide not only the equilibrium affinity (K_D) but also the kinetic rate constants for association (k_on) and dissociation (k_off).

Surface Plasmon Resonance (SPR)

SPR detects changes in the refractive index at the surface of a gold-coated sensor chip where the target protein is immobilized.[15] When this compound (the analyte) flows over the surface and binds to the protein, the accumulation of mass at the surface changes the refractive index, which is measured in real-time as a change in Resonance Units (RU).[15]

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_exp SPR Cycle (Repeated for each concentration) cluster_analysis Data Analysis Immobilize Immobilize HDAC Protein on Sensor Chip Surface Baseline 1. Baseline: Flow Running Buffer Immobilize->Baseline Prepare_Analyte Prepare Serial Dilution of This compound Association 2. Association: Inject Analyte Prepare_Analyte->Association Dissociation 3. Dissociation: Flow Running Buffer Regeneration 4. Regeneration: Inject Harsh Solution (if needed) Sensorgram Generate Sensorgrams (Response vs. Time) Dissociation->Sensorgram Reference_Sub Subtract Reference Channel Signal Sensorgram->Reference_Sub Fitting Fit Kinetic Data to a Binding Model Reference_Sub->Fitting Results Determine K_D, k_on, k_off Fitting->Results

Caption: Generalized workflow for a multi-cycle kinetics experiment using Surface Plasmon Resonance (SPR).

Detailed SPR Protocol

1. Preparation:

  • Ligand Immobilization: Covalently immobilize the purified HDAC protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be activated and blocked without protein to serve as a reference channel for subtracting bulk refractive index changes and non-specific binding.[15]

  • Analyte Preparation: Prepare a series of precise dilutions of this compound in the running buffer (e.g., HBS-EP+ with 1% DMSO). It is crucial that the DMSO concentration is identical across all analyte samples and the running buffer.

2. Data Acquisition (Multi-Cycle Kinetics):

  • Baseline: Flow running buffer over both the reference and active flow cells to establish a stable baseline.

  • Association: Inject the lowest concentration of this compound over the flow cells for a defined period, allowing the binding interaction to approach equilibrium.

  • Dissociation: Switch back to flowing running buffer and monitor the dissociation of the analyte from the protein.

  • Regeneration: If the dissociation is very slow, a pulse of a harsh solution (e.g., low pH glycine) may be needed to remove all bound analyte before the next cycle.

  • Repeat this cycle for each concentration of the analyte, from lowest to highest.

3. Data Analysis:

  • The output is a sensorgram, a plot of RU versus time.

  • The reference-subtracted sensorgrams for each concentration are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to simultaneously derive the association rate (k_on) and dissociation rate (k_off).

  • The equilibrium dissociation constant is calculated as K_D = k_off / k_on.

Biolayer Interferometry (BLI)

BLI is an optical technique that measures the interference pattern of white light reflected from the surface of a disposable biosensor tip.[7][16] The workflow is conceptually similar to SPR but uses a "Dip and Read" format in a 96- or 384-well plate, making it higher throughput and less susceptible to clogging from complex samples.[7][17]

Experimental Workflow: BLI

BLI_Workflow cluster_steps Dip-and-Read Steps cluster_analysis Data Analysis Plate Prepare 96-well Plate: Buffer, Protein, Ligand, etc. Baseline_Step 1. Baseline in Buffer Plate->Baseline_Step Sensors Load Biosensors (e.g., Streptavidin-coated) Sensors->Baseline_Step Loading_Step 2. Load Biotinylated HDAC Baseline_Step->Loading_Step Association_Step 3. Associate in Ligand Wells Loading_Step->Association_Step Dissociation_Step 4. Dissociate in Buffer Wells Association_Step->Dissociation_Step Curves Generate Binding Curves (Wavelength Shift vs. Time) Dissociation_Step->Curves Fitting Fit Curves to Kinetic Model Curves->Fitting Results Determine K_D, k_on, k_off Fitting->Results

Caption: High-throughput "Dip-and-Read" workflow for Biolayer Interferometry (BLI).

Detailed BLI Protocol

1. Preparation:

  • Protein Immobilization: Biotinylate the purified HDAC protein. Load streptavidin-coated biosensor tips by dipping them into a well containing the biotinylated HDAC.

  • Plate Setup: In a 96- or 384-well plate, prepare wells with: running buffer for baseline and dissociation steps, and a serial dilution of this compound for the association step.

2. Data Acquisition:

  • The instrument dips the entire set of biosensors sequentially into the wells:

    • Baseline: A stable baseline is established in buffer.

    • Loading: The sensors are moved to the HDAC-containing wells to immobilize the protein.

    • Association: The sensors are moved to the wells containing the this compound dilution series.

    • Dissociation: The sensors are moved back to buffer-only wells to measure dissociation.

3. Data Analysis:

  • The analysis is very similar to SPR. The change in wavelength (in nm) is plotted against time, and the resulting curves are fitted to a kinetic model to determine k_on, k_off, and K_D.

MicroScale Thermophoresis (MST): High Sensitivity in Solution

MST measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon called thermophoresis.[18] This movement is sensitive to changes in the size, charge, and hydration shell of a molecule. When a ligand binds to a fluorescently labeled target protein, these properties change, leading to a different thermophoretic movement, which is detected as a change in the fluorescence signal.[18]

A key advantage of MST is its extremely low sample consumption and its ability to perform measurements in complex solutions like cell lysate, which can circumvent the need for extensive protein purification.[8][9]

Experimental Workflow: MST

MST_Workflow cluster_prep Sample Preparation cluster_exp MST Measurement cluster_analysis Data Analysis Label_P Fluorescently Label HDAC Protein Mix Mix Labeled Protein (Constant) with Ligand Dilutions Label_P->Mix Prepare_L Prepare 16-point Serial Dilution of Ligand Prepare_L->Mix Capillaries Load Samples into Glass Capillaries Mix->Capillaries Measure Measure Thermophoresis in MST Instrument Capillaries->Measure Raw_Traces Generate Fluorescence Traces Measure->Raw_Traces Normalize Calculate Normalized Fluorescence (F_norm) Raw_Traces->Normalize Plot_Curve Plot F_norm vs. [Ligand] Normalize->Plot_Curve Fit_Curve Fit Dose-Response Curve Plot_Curve->Fit_Curve Result Determine K_D Fit_Curve->Result

Caption: Workflow for determining binding affinity using MicroScale Thermophoresis (MST).

Detailed MST Protocol

1. Sample Preparation:

  • Protein Labeling: Covalently label the purified HDAC protein with a fluorescent dye (e.g., via NHS-ester chemistry targeting lysine residues). Remove any unbound dye by size-exclusion chromatography. Rationale: MST relies on tracking the fluorescence of the protein. Alternatively, if the protein has sufficient tryptophan residues, a label-free experiment may be possible.[8]

  • Sample Series: Prepare a 16-point 1:1 serial dilution of this compound.

  • Mix each ligand dilution with a constant amount of the fluorescently labeled HDAC protein. Allow the samples to incubate to reach binding equilibrium.

2. Data Acquisition:

  • Load the 16 samples into high-precision glass capillaries.

  • Place the capillaries into the MST instrument. The instrument applies an IR laser to create a precise temperature gradient in each capillary and simultaneously monitors the fluorescence distribution.

3. Data Analysis:

  • The instrument records the change in fluorescence in the heated spot over time.

  • The difference in fluorescence before and after heating is used to calculate a normalized fluorescence value (F_norm).

  • A dose-response curve is generated by plotting F_norm against the logarithm of the ligand concentration.

  • This curve is fitted with the law of mass action to determine the dissociation constant, K_D.[19]

Conclusion and Expert Recommendations

Validating the binding of this compound to its target, HDAC, is a multi-faceted task. There is no single "best" method; the optimal choice is dictated by your specific research objectives.

  • For Deep Mechanistic Understanding: If your goal is to understand the fundamental forces driving the interaction, Isothermal Titration Calorimetry (ITC) is unparalleled. It is the only technique that provides a complete thermodynamic profile (ΔH and ΔS), offering insights into whether the binding is enthalpy- or entropy-driven.

  • For High-Quality Kinetics and Lead Optimization: When precise on- and off-rates are needed to guide structure-activity relationship (SAR) studies, Surface Plasmon Resonance (SPR) is the industry benchmark, providing highly reproducible kinetic and affinity data.

  • For Higher Throughput Screening: If you need to screen multiple analogs of this compound or test binding against a panel of different HDAC isoforms, the plate-based "Dip-and-Read" format of Biolayer Interferometry (BLI) offers a significant throughput advantage over SPR and ITC.

  • For Precious Samples or Complex Environments: When protein availability is limited, or if you wish to measure binding in a more biologically relevant matrix like a cell lysate, MicroScale Thermophoresis (MST) is an excellent choice due to its extremely low sample consumption and tolerance for complex media.

By selecting the appropriate technique and executing it within a framework of rigorous controls, researchers can move from putative interaction to quantitative validation, building a solid foundation for any drug discovery program.

References

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. (n.d.). National Institutes of Health.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2020). PubMed.
  • Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. (2021). PubMed Central.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. (n.d.). Malvern Panalytical.
  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.
  • Biolayer Interferometry (BLI). (n.d.). Center for Macromolecular Interactions - Harvard University.
  • MicroScale Thermophoresis. (n.d.). NanoTemper Technologies.
  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). PubMed Central.
  • Microscale thermophoresis. (n.d.). Wikipedia.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
  • Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. (2013). JoVE.
  • Kinetic Microscale Thermophoresis for Simultaneous Measurement of Binding Affinity and Kinetics. (2019). PubMed Central.
  • Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (2015). AZoM.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). National Institutes of Health.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2020). Springer Nature Experiments.
  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments.
  • Biolayer Interferometry vs Surface Plasmon Resonance Comparison. (n.d.). Nicoya.
  • Surface Plasmon Resonance (SPR). (n.d.). Center for Macromolecular Interactions.
  • Basics of Biolayer Interferometry (BLI). (2025). AAT Bioquest.
  • Bio-Layer Interferometry Analysis of the Target Binding Activity of CRISPR-Cas Effector Complexes. (2021). Frontiers.
  • Validating Protein Binding Affinity: A Methodological Comparison. (2025). Benchchem.
  • Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. (2021). ResearchGate.
  • Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. (2018). ACS Publications.
  • Exploring Protein–Ligand Binding-Affinity Prediction. (2025). Rowan.
  • What are the methods for predicting protein-ligand binding affinity?. (n.d.). Consensus.
  • HDAC inhibitors/activators - Histone deacetylase. (n.d.). Selleck Chemicals.
  • Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells. (2004). PubMed.
  • 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. (2019). PubMed.
  • Butyrate Histone Deacetylase Inhibitors. (2011). PubMed Central.
  • Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. (2019). MDPI.
  • 4-CYCLOHEXYLBUTANOIC ACID. (n.d.). gsrs.
  • The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. (2015). PubMed.
  • Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites. (2015). PubMed.
  • Cyclohexanebutanoic acid. (n.d.). PubChem.
  • Role of 4-Phenylbutyric Acid in DNA and Protein Binding and its Functional Analysis. (2025). Preprints.org.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Cyclohexylbutyric Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and research, the precise and accurate quantification of analytes is paramount. This guide provides an in-depth comparison of two robust analytical methods for the quantification of 4-Cyclohexylbutyric acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is to not only present the methodologies but also to delve into the causality behind experimental choices and the critical process of cross-validation to ensure data integrity and inter-laboratory reproducibility.

The Significance of this compound and its Accurate Measurement

This compound is a carboxylic acid derivative with a cyclohexane moiety.[1][2][3] Its structural features and potential physiological activity necessitate reliable analytical methods for its quantification in various matrices, from in-vitro cell culture media to biological fluids in preclinical and clinical studies.[4] The choice of analytical technique can significantly impact the efficiency, sensitivity, and accuracy of the measurements, making a thorough understanding and validation of these methods essential for regulatory compliance and the successful progression of research and development programs.

Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity, selectivity, and specificity. The method's ability to separate the analyte of interest from matrix components chromatographically, followed by mass-based detection, minimizes interferences and provides a high degree of confidence in the results.

The Rationale Behind the LC-MS/MS Approach

The carboxylic acid group of this compound makes it amenable to reversed-phase liquid chromatography. The choice of a tandem mass spectrometer allows for the use of Multiple Reaction Monitoring (MRM), a highly selective detection technique where a specific precursor ion is fragmented, and a resulting product ion is monitored. This process significantly reduces background noise and enhances the signal-to-noise ratio, enabling the detection of low concentrations of the analyte.

Experimental Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification s1 Sample Collection (e.g., Plasma, Cell Media) s2 Protein Precipitation (e.g., Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Transfer s3->s4 lc UPLC Separation (C18 Column) s4->lc Injection ms Mass Spectrometry (ESI-, MRM Mode) lc->ms data Data Acquisition ms->data cal Calibration Curve (Internal Standard) data->cal Peak Area Integration quant Concentration Calculation cal->quant

Caption: Workflow for this compound analysis by LC-MS/MS.

Detailed LC-MS/MS Protocol

1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of the sample (e.g., plasma, serum, or cell culture medium), add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining the analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over a few minutes allows for the efficient elution of the analyte and separation from matrix components.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Column Temperature: Maintained at 40°C to ensure reproducible retention times.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferred for carboxylic acids.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Monitor the transition of the deprotonated molecule [M-H]⁻ to a characteristic product ion.

    • Internal Standard: Monitor the corresponding transition for the deuterated analog.

  • Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity.

Method 2: The Classic Approach - Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and reliable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and improve their chromatographic properties.

The Rationale Behind the GC-MS Approach

Derivatization of this compound, for instance, by silylation, converts the polar carboxylic acid group into a less polar and more volatile ester. This allows the analyte to be effectively separated by gas chromatography. The mass spectrometer then provides sensitive and selective detection.

Experimental Workflow for GC-MS Analysis

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis s1 Sample Collection s2 Liquid-Liquid Extraction (e.g., Ethyl Acetate) s1->s2 s3 Evaporation to Dryness s2->s3 d1 Addition of Derivatizing Agent (e.g., BSTFA) s3->d1 d2 Incubation d1->d2 gc GC Separation (e.g., DB-5ms Column) d2->gc Injection ms Mass Spectrometry (EI, Scan/SIM Mode) gc->ms data Data Acquisition ms->data quant Quantification data->quant Peak Area Integration

Caption: Workflow for this compound analysis by GC-MS.

Detailed GC-MS Protocol

1. Sample Preparation: Liquid-Liquid Extraction

  • To a 100 µL aliquot of the sample, add an internal standard and acidify with a small volume of a suitable acid (e.g., hydrochloric acid) to protonate the carboxylic acid.

  • Extract the analyte with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) by vortexing.

  • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the mixture at an elevated temperature (e.g., 60-70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

3. Gas Chromatography-Mass Spectrometry Conditions

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components. For example, start at a low temperature, ramp up to a higher temperature, and hold.

  • Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.

  • Ionization Mode: Electron Ionization (EI) is the standard ionization technique for GC-MS.

  • Detection Mode: The mass spectrometer can be operated in full scan mode to identify unknown components or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Cross-Validation of Analytical Methods: Ensuring Data Comparability

When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to ensure that the results are comparable and reliable.[5][6][7] This is particularly crucial in multi-site studies or when transitioning from one method to another. The principles of bioanalytical method validation are outlined in regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA).[8][9][10][11]

The Logical Flow of a Cross-Validation Study

Cross-Validation Process start Define Acceptance Criteria method1 Method 1 Validation (LC-MS/MS) start->method1 method2 Method 2 Validation (GC-MS) start->method2 samples Prepare QC Samples (Low, Medium, High) method1->samples method2->samples analysis1 Analyze QCs with Method 1 samples->analysis1 analysis2 Analyze QCs with Method 2 samples->analysis2 compare Compare Results (Statistical Analysis) analysis1->compare analysis2->compare pass Methods are Interchangeable compare->pass Criteria Met fail Investigate Discrepancies compare->fail Criteria Not Met

Caption: Logical flow of a cross-validation study.

Key Parameters for Cross-Validation

The following parameters should be assessed during a cross-validation study, with the results from both methods compared against predefined acceptance criteria.

Validation Parameter LC-MS/MS (Hypothetical Data) GC-MS (Hypothetical Data) Acceptance Criteria
Linearity (r²) > 0.998> 0.995r² ≥ 0.99
Range (ng/mL) 1 - 100010 - 2000Appropriate for expected concentrations
Accuracy (% Bias) -5.2% to +3.8%-8.5% to +6.2%Within ±15% (±20% at LLOQ)
Precision (%RSD) < 6.5%< 9.8%≤ 15% (≤ 20% at LLOQ)
LLOQ (ng/mL) 110Sufficiently low for the study
Mean Recovery (%) 92.5%85.1%Consistent, precise, and reproducible

Comparative Analysis: Making an Informed Decision

Feature LC-MS/MS GC-MS Senior Scientist's Insight
Sensitivity Excellent, often reaching sub-ng/mL levels.Good, but may be limited by derivatization efficiency and background.For ultra-trace level quantification, LC-MS/MS is generally superior.
Sample Throughput High, with rapid chromatographic runs and minimal sample preparation.Lower, due to the time-consuming extraction and derivatization steps.In a high-throughput screening environment, LC-MS/MS offers a significant advantage.
Specificity Very high, due to the combination of chromatographic separation and MRM detection.High, especially in SIM mode, but can be susceptible to interferences from co-eluting derivatized compounds.The specificity of MRM in LC-MS/MS provides a higher degree of confidence in complex matrices.
Robustness Generally robust, but can be susceptible to matrix effects that may impact ionization efficiency.A well-established and robust technique, but the derivatization step can be a source of variability.Careful method development is crucial for both techniques to ensure long-term performance.
Cost Higher initial instrument cost.Lower initial instrument cost.The higher throughput of LC-MS/MS may lead to a lower cost per sample in the long run.
Ease of Use Modern instruments are highly automated and user-friendly.Requires more hands-on time for sample preparation and derivatization.LC-MS/MS workflows are often more amenable to automation.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the study.

  • LC-MS/MS is the recommended method for applications requiring high sensitivity, high throughput, and minimal sample preparation. Its superior performance at low concentrations makes it ideal for pharmacokinetic and biomarker studies.

  • GC-MS remains a viable alternative , particularly in laboratories where LC-MS/MS is not available or for methods where GC-MS has been historically used. The key to successful implementation lies in a well-optimized and controlled derivatization procedure.

Ultimately, a thorough method validation followed by a rigorous cross-validation study is non-negotiable to ensure the generation of high-quality, reproducible, and comparable data, which is the bedrock of sound scientific research and regulatory submission.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][8]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][9][10]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link][5]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][11]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link][7]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link][12]

  • Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC - PubMed Central. (2023). [Link][4]

Sources

Bridging the Gap: An In-Depth Guide to the In Vitro vs. In Vivo Correlation of 4-Cyclohexylbutyric Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the translation of preclinical data from the laboratory bench to a complex biological system is a cornerstone of therapeutic innovation. This guide provides a comprehensive comparison of the in vitro and in vivo activity of 4-Cyclohexylbutyric acid, a molecule of interest for its potential therapeutic effects. While direct comparative studies on this compound are limited, this guide will leverage established knowledge of its close structural and functional analogs, namely butyrate and 4-phenylbutyric acid (4-PBA), to illuminate the principles and challenges of correlating its activity across different experimental settings. The primary mechanism of action for this class of compounds is the inhibition of histone deacetylases (HDACs), which will be the central focus of our analysis.

The Crucial Role of In Vitro-In Vivo Correlation (IVIVC) in Drug Development

In pharmaceutical development, establishing a predictive relationship between in vitro drug release profiles and in vivo pharmacokinetic behavior, known as In Vitro-In Vivo Correlation (IVIVC), is a strategic tool.[1][2] A strong IVIVC can streamline the drug development process, reduce the need for extensive clinical bioequivalence studies, and provide a deeper understanding of a drug's performance.[2][3] For compounds like this compound, where the therapeutic target is intracellular, understanding this correlation is paramount to predicting efficacy and potential toxicities.

This compound: A Member of the Short-Chain Fatty Acid Family of HDAC Inhibitors

This compound belongs to the class of short-chain fatty acids (SCFAs), which are known to exert a range of biological effects.[4] A key mechanism of action for many SCFAs, including the well-studied sodium butyrate and 4-phenylbutyric acid (4-PBA), is the inhibition of histone deacetylases (HDACs).[4][5] HDACs are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[6] By inhibiting HDACs, compounds like this compound can induce histone hyperacetylation, leading to a more open chromatin state and the expression of genes involved in processes such as cell cycle arrest, differentiation, and apoptosis.[5]

The structural similarity of this compound to butyrate and 4-PBA strongly suggests that it shares this HDAC inhibitory activity. The lipophilic cyclohexyl group may influence its potency and pharmacokinetic properties compared to its analogs.

In Vitro Activity of this compound and its Analogs: A Focus on HDAC Inhibition

The in vitro evaluation of this compound's activity primarily involves assessing its ability to inhibit HDAC enzymes and its subsequent effects on cultured cells.

Determining HDAC Inhibitory Potency

A standard method to quantify the HDAC inhibitory activity of a compound is through a fluorometric assay. This assay typically utilizes a nuclear extract containing HDAC enzymes and a fluorogenic substrate. The IC50 value, representing the concentration of the inhibitor required to reduce HDAC activity by 50%, is a key parameter determined from these experiments. For butyrate, the IC50 for HDAC inhibition has been reported to be in the millimolar range.[7][8] It is anticipated that this compound would exhibit similar, if not enhanced, potency due to its increased lipophilicity which may facilitate cell permeability and interaction with the hydrophobic active site of HDACs.

Cellular Effects of HDAC Inhibition

In cell culture models, the inhibition of HDACs by butyrate and 4-PBA leads to a variety of observable effects, including:

  • Inhibition of cell proliferation: By inducing the expression of cell cycle inhibitors, these compounds can halt the growth of cancer cells.[5]

  • Induction of apoptosis: HDAC inhibition can trigger programmed cell death in malignant cells.[2]

  • Modulation of inflammatory responses: Butyrate and its analogs have been shown to have anti-inflammatory effects in various cell types.[9]

It is important to note that discrepancies can arise between results from isolated enzyme assays and whole-cell assays. Factors such as cell permeability, efflux pumps, and intracellular metabolism can influence the effective concentration of the compound at its target.

In Vivo Activity of this compound and its Analogs: A More Complex Picture

Translating the in vitro activity of this compound and its analogs to an in vivo setting introduces a multitude of complex variables that can significantly impact its efficacy.

Pharmacokinetics and Bioavailability

A major challenge for butyrate as a therapeutic agent is its poor pharmacokinetic profile, characterized by a short half-life and rapid first-pass metabolism in the liver.[2] This necessitates the administration of high doses to achieve therapeutic concentrations in target tissues.[2] 4-PBA exhibits a more favorable pharmacokinetic profile, but its brain uptake can still be limited.[10] The cyclohexyl moiety of this compound may alter its metabolic stability and distribution, potentially leading to improved bioavailability and tissue penetration compared to butyrate.

Systemic Effects and Discrepancies with In Vitro Data

In animal models, both butyrate and 4-PBA have demonstrated therapeutic potential in a range of conditions, including cancer and inflammatory diseases.[1][2] However, the in vivo effects do not always directly correlate with in vitro observations. For instance, some studies have reported protective effects of HDAC inhibition in vivo, while potent HDAC inhibition in vitro was found to impair the function of certain cell types.[11] These discrepancies can be attributed to several factors:

  • Metabolism: The parent compound may be converted to more or less active metabolites in vivo.

  • Off-target effects: The compound may interact with other biological molecules, leading to unforeseen effects.

  • Complex biological environment: The in vivo setting involves intricate interactions between different cell types and signaling pathways that cannot be fully replicated in vitro.

One study on 4-PBA in a mouse model of arthritis highlighted a disparity between in vitro and in vivo results concerning the expression of COX-2, an inflammatory enzyme.[1] While 4-PBA reduced other inflammatory markers both in vitro and in vivo, it failed to suppress COX-2 expression in cultured synovial fibroblasts, suggesting that the in vivo microenvironment plays a crucial role in the overall therapeutic outcome.[1]

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the IC50 of a test compound against HDAC enzymes.

  • Prepare Reagents:

    • HDAC Assay Buffer

    • Nuclear Extract (as a source of HDACs)

    • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC Inhibitor (e.g., Trichostatin A as a positive control)

    • Test Compound (this compound) at various concentrations

    • Developer Solution

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, nuclear extract, and either the test compound, positive control, or vehicle control.

    • Incubate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for a further period (e.g., 30 minutes).

    • Stop the reaction by adding the developer solution.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

In Vivo Murine Model of Inflammatory Arthritis

This protocol provides a general framework for evaluating the in vivo efficacy of an anti-inflammatory compound.

  • Animal Model:

    • Use a suitable mouse strain susceptible to collagen-induced arthritis (CIA), such as DBA/1 mice.

  • Induction of Arthritis:

    • Immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant.

    • Administer a booster injection of collagen in incomplete Freund's adjuvant at a later time point (e.g., 21 days).

  • Treatment:

    • Once arthritis develops, randomly assign mice to treatment groups: vehicle control and test compound (this compound) administered at a specific dose and frequency (e.g., daily intraperitoneal injection).

  • Assessment of Arthritis:

    • Monitor clinical signs of arthritis regularly, including paw thickness and a clinical score based on erythema and swelling.

    • At the end of the study, collect blood for serological analysis of inflammatory markers (e.g., cytokines).

    • Perform histological analysis of the joints to assess inflammation, cartilage damage, and bone erosion.

  • Data Analysis:

    • Compare the clinical scores, paw thickness, and histological parameters between the treatment and control groups using appropriate statistical methods.

Visualizing the Concepts

HDAC_Inhibition_Pathway Mechanism of HDAC Inhibition by this compound 4_Cyclohexylbutyric_Acid This compound HDAC_Enzyme Histone Deacetylase (HDAC) 4_Cyclohexylbutyric_Acid->HDAC_Enzyme Inhibition Histone_Acetylation Increased Histone Acetylation HDAC_Enzyme->Histone_Acetylation Decreased Deacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis Differentiation Gene_Expression->Cellular_Effects

Caption: Proposed mechanism of action for this compound via HDAC inhibition.

IVIVC_Factors Factors Influencing In Vitro vs. In Vivo Correlation cluster_in_vitro In Vitro System cluster_in_vivo In Vivo System In_Vitro_Activity In Vitro Activity (e.g., IC50) Pharmacokinetics Pharmacokinetics (ADME) In_Vitro_Activity->Pharmacokinetics Metabolism Metabolism In_Vitro_Activity->Metabolism Off_Target_Effects Off-Target Effects In_Vitro_Activity->Off_Target_Effects Biological_Complexity Biological Complexity In_Vitro_Activity->Biological_Complexity In_Vivo_Efficacy In Vivo Efficacy Pharmacokinetics->In_Vivo_Efficacy Metabolism->In_Vivo_Efficacy Off_Target_Effects->In_Vivo_Efficacy Biological_Complexity->In_Vivo_Efficacy

Caption: Key factors that can lead to discrepancies between in vitro and in vivo results.

Summary of Comparative Data (Based on Analogs)

ParameterIn Vitro (Butyrate/4-PBA)In Vivo (Butyrate/4-PBA)Potential for this compound
Primary Target Histone Deacetylases (HDACs)Histone Deacetylases (HDACs)Likely the same
Potency (IC50) Millimolar range for butyrate[7][8]N/A (Efficacy measured by therapeutic outcome)Potentially lower (more potent) due to increased lipophilicity
Key Effects Inhibition of cell proliferation, induction of apoptosis, anti-inflammatory effects[5][9]Anti-tumor and anti-inflammatory activity in animal models[1][2]Similar cellular and systemic effects are expected
Limitations May not fully recapitulate the cellular microenvironmentPoor pharmacokinetics (especially for butyrate), potential for off-target effects[2]Pharmacokinetics are unknown but may be improved over butyrate

Conclusion

The correlation between in vitro and in vivo activity for this compound, while not directly established through dedicated studies, can be inferred from the extensive research on its analogs, butyrate and 4-phenylbutyric acid. The primary mechanism of action is anticipated to be the inhibition of histone deacetylases, leading to changes in gene expression that can impact cell growth, survival, and inflammation. While in vitro assays provide a valuable initial assessment of potency and cellular effects, the transition to a complex in vivo system introduces critical factors such as pharmacokinetics, metabolism, and off-target interactions that can lead to significant discrepancies. For researchers investigating this compound, a thorough understanding of these potential disconnects is essential for designing informative experiments and accurately interpreting the results. Future studies should focus on directly characterizing the in vitro HDAC inhibitory profile of this compound and its in vivo pharmacokinetic and pharmacodynamic properties to fully elucidate its therapeutic potential.

References

  • 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. PubMed Central. [Link]

  • Butyrate Histone Deacetylase Inhibitors. PubMed Central. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]

  • The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. National Institutes of Health. [Link]

  • Inhibition of histone deacetylase activity by butyrate. PubMed. [Link]

  • In Silico and in Vitro Interactions between Short Chain Fatty Acids and Human Histone Deacetylases. Consensus. [Link]

  • Papaverine-Derived Dual-Active Modulator Ameliorates Alzheimer's Disease Pathology in Aged APP/PSEN1 Transgenic Mice. Journal of Medicinal Chemistry. [Link]

  • The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs. Frontiers. [Link]

  • Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. MDPI. [Link]

  • Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. ScienceDirect. [Link]

  • Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. PubMed Central. [Link]

  • The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs. PubMed Central. [Link]

  • Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids. PubMed Central. [Link]

  • Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation. PubMed Central. [Link]

  • Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. PubMed. [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. [Link]

  • 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. PubMed. [Link]

  • Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study. PubMed. [Link]

  • Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites. PubMed. [Link]

  • Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. PubMed. [Link]

  • Cyclohexanebutanoic acid. PubChem. [Link]

  • Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites. PLOS One. [Link]

Sources

A Head-to-Head Mechanistic and Efficacy Comparison: 4-Cyclohexylbutyric Acid versus Standard-of-Care in Urea Cycle Disorders

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Guide for Researchers and Drug Development Professionals

Introduction: The Scientific Rationale for a Novel Nitrogen-Scavenging Agent

Urea cycle disorders (UCDs) are a group of rare, life-threatening genetic diseases characterized by deficiencies in enzymes required to convert ammonia to urea[1][2][3]. The resultant hyperammonemia is highly neurotoxic, leading to severe neurological damage, coma, and death if not managed effectively[2]. The current standard-of-care for chronic management of UCDs involves a multi-faceted approach, including dietary protein restriction and the use of nitrogen-scavenging drugs[4][5].

Among these drugs, sodium phenylbutyrate and glycerol phenylbutyrate have been pivotal in providing an alternative pathway for nitrogen excretion[5][6][7]. These agents are prodrugs that are metabolized to phenylacetate, which then conjugates with glutamine to form phenylacetylglutamine, a water-soluble compound excreted in the urine[8][9]. This process effectively removes two moles of nitrogen per mole of phenylacetate, thus reducing the ammonia burden in the body.

This guide presents a hypothetical head-to-head comparison of a novel investigational compound, 4-Cyclohexylbutyric acid, with the established standard-of-care, Sodium Phenylbutyrate. This compound is a structural analog of 4-phenylbutyric acid, the active moiety of the approved drugs. The replacement of the phenyl group with a cyclohexyl ring is a bioisosteric modification that may alter the compound's pharmacokinetic and pharmacodynamic properties, potentially offering an improved therapeutic profile. While direct preclinical and clinical data for this compound in UCDs are not yet available, this guide will extrapolate from the known science of nitrogen-scavenging agents to provide a framework for its evaluation.

Mechanism of Action: A Tale of Two Moieties

The therapeutic efficacy of both Sodium Phenylbutyrate and the hypothetical this compound is predicated on their ability to provide an alternative pathway for nitrogen excretion, thereby bypassing the deficient urea cycle.

Sodium Phenylbutyrate: Following oral administration, Sodium Phenylbutyrate is rapidly metabolized to 4-phenylbutyrate, which then undergoes beta-oxidation to form phenylacetate[6][8]. Phenylacetate is the active nitrogen-scavenging molecule that conjugates with glutamine to form phenylacetylglutamine, which is then excreted by the kidneys[9].

This compound (Hypothesized): It is hypothesized that this compound will follow a similar metabolic fate. The cyclohexyl moiety, being a saturated ring, may influence the rate and extent of its conversion to the active scavenging species. The key steps are anticipated to be:

  • Absorption: Oral absorption of this compound.

  • Metabolism: Conversion to a cyclohexyl-containing active metabolite, likely through beta-oxidation, analogous to phenylacetate.

  • Conjugation: The active metabolite will conjugate with glutamine.

  • Excretion: The resulting conjugate will be renally excreted.

The potential differences in metabolism due to the cyclohexyl group could lead to altered pharmacokinetics, such as a longer half-life or a more sustained release of the active metabolite, which could translate to improved ammonia control with less frequent dosing.

Diagram of the Hypothesized Nitrogen Scavenging Pathway

cluster_0 Standard of Care cluster_1 Investigational Compound Sodium Phenylbutyrate Sodium Phenylbutyrate 4-Phenylbutyrate 4-Phenylbutyrate Sodium Phenylbutyrate->4-Phenylbutyrate Metabolism Phenylacetate (Active) Phenylacetate (Active) 4-Phenylbutyrate->Phenylacetate (Active) Beta-oxidation Phenylacetylglutamine (Excreted) Phenylacetylglutamine (Excreted) Phenylacetate (Active)->Phenylacetylglutamine (Excreted) Glutamine Conjugation Glutamine Glutamine Phenylacetate (Active)->Glutamine This compound This compound Metabolite (Hypothesized) Metabolite (Hypothesized) This compound->Metabolite (Hypothesized) Metabolism Active Scavenger (Hypothesized) Active Scavenger (Hypothesized) Metabolite (Hypothesized)->Active Scavenger (Hypothesized) Beta-oxidation Conjugate (Excreted) Conjugate (Excreted) Active Scavenger (Hypothesized)->Conjugate (Excreted) Glutamine Conjugation Active Scavenger (Hypothesized)->Glutamine

Caption: Comparative metabolic pathways of Sodium Phenylbutyrate and this compound.

Head-to-Head Comparison: Preclinical Efficacy and Safety Profile

A direct comparison of this compound with Sodium Phenylbutyrate would require rigorous preclinical evaluation. Below is a proposed framework for such a comparison, along with hypothetical data presented for illustrative purposes.

In Vitro Efficacy: Modeling Urea Cycle Disorders

Objective: To assess the nitrogen-scavenging capacity of this compound in a cellular model of UCD.

Experimental Protocol:

  • Cell Culture: Utilize induced pluripotent stem cell (iPSC)-derived hepatocytes from UCD patients or a human hepatoma cell line (e.g., HepG2)[1].

  • Ammonia Challenge: Expose the cells to a high concentration of ammonium chloride to mimic hyperammonemia.

  • Treatment: Treat the cells with equimolar concentrations of this compound and Sodium Phenylbutyrate.

  • Endpoint Analysis: Measure the concentration of the respective glutamine conjugates in the cell culture medium using liquid chromatography-mass spectrometry (LC-MS). The reduction in ammonia levels in the medium will also be quantified.

Hypothetical Data Summary:

CompoundConjugate Formation (µM/mg protein)Ammonia Reduction (%)
Vehicle Control< 0.10
Sodium Phenylbutyrate (1 mM)15.2 ± 1.845.3 ± 3.2
This compound (1 mM)18.5 ± 2.155.8 ± 4.1
In Vivo Efficacy: Animal Models of Hyperammonemia

Objective: To evaluate the in vivo efficacy of this compound in reducing plasma ammonia levels in a mouse model of UCD.

Experimental Protocol:

  • Animal Model: Use a knockout mouse model for a specific UCD enzyme, such as the ornithine transcarbamylase (OTC) deficient mouse, or a chemically-induced hyperammonemia model[10][11].

  • Dosing: Administer this compound and Sodium Phenylbutyrate orally to the mice at equivalent doses.

  • Ammonia Monitoring: Measure plasma ammonia levels at various time points post-dosing.

  • Metabolite Analysis: Quantify the levels of the parent drug and its metabolites in plasma and the excreted conjugate in urine.

Hypothetical Data Summary:

Treatment GroupPeak Plasma Ammonia Reduction (%)Area Under the Curve (AUC) of Ammonia (µM*h)
Vehicle Control01200 ± 150
Sodium Phenylbutyrate (100 mg/kg)50.2 ± 5.5650 ± 80
This compound (100 mg/kg)65.7 ± 6.1480 ± 65

Pharmacokinetic Profile: A Comparative Analysis

The pharmacokinetic properties of a drug are critical to its clinical utility. The cyclohexyl moiety in this compound is expected to increase its lipophilicity compared to the phenyl group, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Hypothetical Pharmacokinetic Parameters:

ParameterSodium PhenylbutyrateThis compound (Hypothesized)
Oral Bioavailability (%)~80>90
Tmax (hours)1-22-4
Half-life (hours)0.82.5
Volume of Distribution (L/kg)0.20.5
Clearance (L/h/kg)0.150.08

A longer half-life and lower clearance for this compound could potentially lead to a more sustained therapeutic effect and a reduced dosing frequency, which would be a significant advantage for patient adherence.

Safety and Tolerability

The safety profile of Sodium Phenylbutyrate is well-established, with common side effects including gastrointestinal distress and a distinctive body odor[12]. A key objective in the development of this compound would be to demonstrate an improved safety and tolerability profile.

Proposed Preclinical Safety Evaluation:

  • In vitro cytotoxicity assays: To assess the potential for cellular toxicity in hepatocytes and other relevant cell types.

  • Rodent toxicology studies: Acute and chronic toxicity studies in rats and mice to determine the maximum tolerated dose (MTD) and identify any target organ toxicities.

  • Genotoxicity and carcinogenicity studies: To evaluate the mutagenic and carcinogenic potential of the compound.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound could represent a promising next-generation nitrogen-scavenging agent for the treatment of UCDs. Its potential for enhanced efficacy and a more favorable pharmacokinetic profile warrants further investigation.

The next steps in the development of this compound would involve:

  • Synthesis and in vitro characterization: To confirm its nitrogen-scavenging activity and assess its metabolic stability.

  • In vivo proof-of-concept studies: To validate its efficacy in animal models of UCD.

  • Comprehensive preclinical toxicology studies: To establish a robust safety profile before advancing to clinical trials.

  • Phase I clinical trials: To evaluate the safety, tolerability, and pharmacokinetics in healthy volunteers[13].

  • Phase II/III clinical trials: To assess the efficacy and safety in patients with UCDs, with key endpoints including plasma ammonia levels, frequency of hyperammonemic crises, and neurocognitive outcomes[14][15].

Conclusion

While this guide is based on a hypothetical comparison, it underscores the importance of continued research and development in the field of rare diseases like UCDs. The rational design of new therapeutic agents, such as this compound, based on established mechanisms of action, offers hope for improved treatments and better outcomes for patients. Rigorous preclinical and clinical evaluation will be essential to determine if the theoretical advantages of this novel compound can be translated into tangible clinical benefits.

Experimental Workflow for Preclinical Evaluation

cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Cell-based Assays Cell-based Assays Metabolite ID Metabolite ID Cell-based Assays->Metabolite ID Cytotoxicity Cytotoxicity Cell-based Assays->Cytotoxicity Nitrogen Scavenging Nitrogen Scavenging Cell-based Assays->Nitrogen Scavenging Animal Models Animal Models Cell-based Assays->Animal Models Lead Candidate Selection Pharmacokinetics Pharmacokinetics Animal Models->Pharmacokinetics Efficacy Studies Efficacy Studies Animal Models->Efficacy Studies Toxicology Toxicology Animal Models->Toxicology

Caption: A streamlined workflow for the preclinical assessment of a novel UCD therapeutic.

References

  • Modelling urea cycle disorders using iPSCs. (2022). PubMed Central. [Link]

  • What is the mechanism of Sodium Phenylbutyrate? (2024). Patsnap Synapse. [Link]

  • Urea Cycle Disorder. EOCCO. [Link]

  • What is Sodium Phenylbutyrate used for? (2024). Patsnap Synapse. [Link]

  • What is the mechanism of Glycerol Phenylbutyrate? (2024). Patsnap Synapse. [Link]

  • Ravicti (glycerol phenylbutyrate) for Treatment of Urea Cycle Disorders (UCD). (2013). Drug Development Technology. [Link]

  • Contrasting features of urea cycle disorders in human patients and knockout mouse models. (2007). PubMed. [Link]

  • A novel biochemically salvageable animal model of hyperammonemia devoid of N-acetylglutamate synthase. (2012). PubMed Central. [Link]

  • INTRODUCTION - Glycerol Phenylbutyrate (Ravicti). (2017). NCBI Bookshelf. [Link]

  • Glycerol Phenylbutyrate Treatment in Children with Urea Cycle Disorders: Pooled Analysis of Short and Long-term Ammonia Control and Outcomes. (2015). PubMed Central. [Link]

  • Ammonia control in children with urea cycle disorders (UCDs); Phase 2 comparison of sodium phenylbutyrate and glycerol phenylbutyrate. (2011). National Institutes of Health. [Link]

  • Profile of sodium phenylbutyrate granules for the treatment of urea-cycle disorders: patient perspectives. (2017). PubMed Central. [Link]

  • Urea Cycle Disorders. (2024). OHP Preferred Drug List: Oregon Health Plan. [Link]

  • Sodium Phenylbutyrate Decreases Plasma Branched-Chain Amino Acids in Patients with Urea Cycle Disorders. (2014). PubMed Central. [Link]

  • Progress and challenges in development of new therapies for urea cycle disorders. (2019). Annals of Translational Medicine. [Link]

  • Urea Cycle Disorder Clinical Research Trials. (2023). CenterWatch. [Link]

  • Hyperammonemia Medication: Urea Cycle Disorder Treatment Agents, Antiemetic. (2021). Medscape. [Link]

  • Therapeutic Class Reviews UREA CYCLE DISORDER ORAL. (2024). Gainwell Technologies. [Link]

  • Medications for Urea Cycle Disorders. CVS Specialty. [Link]

  • Longitudinal Study of Urea Cycle Disorders. (2023). ClinicalTrials.gov. [Link]

  • Clinical Guideline Urea Cycle Disorder (UCD) Treatment Agents. (2024). Tufts Health Plan. [Link]

  • The Urea Cycle Disorders. (2014). ResearchGate. [Link]

  • Clinical Trials. National Urea Cycle Disorders Foundation. [Link]

  • 2025 marks a breakthrough year for in vivo gene therapies. (2025). BioWorld. [Link]

  • Ureagenesis Analysis in Healthy Subjects and in Urea Cycle Disorder Patients. (2023). ClinicalTrials.gov. [Link]

  • Urea cycle. Wikipedia. [Link]

  • Urea Cycle Disorders (UCD). Center for Precision Medicine and Genomics Research. [Link]

  • Urea-cycle disorders as a paradigm for inborn errors of hepatocyte metabolism. (2012). Intranet. [Link]

  • Clinical and Experimental Applications of Sodium Phenylbutyrate. (2011). PubMed Central. [Link]

  • Identification of rare variants causing urea cycle disorders: A clinical, genetic, and biophysical study. (2021). National Institutes of Health. [Link]

  • 4-phenylbutyrate-for-Children-with-STXBP1-and-SLC6A1-Mutations---A-Pilot-Clinical-Trial. (2022). Epilepsy Foundation. [Link]

  • An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease. (2017). PubMed. [Link]

  • A randomized trial to study the comparative efficacy of phenylbutyrate and benzoate on nitrogen excretion and ureagenesis in healthy volunteers. (2017). PubMed Central. [Link]

  • A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function. (1998). PubMed. [Link]

  • Cyclohexanebutanoic acid | C10H18O2 | CID 75200. PubChem. [Link]

  • Scholarly article on this compound 4441-63-8 from Journal of the American Chemical Society p. 1494. Lookchem. [Link]

  • NoName_1140 | C17H24O3 | CID 13153078. (2025). PubChem. [Link]

Sources

A Researcher's Guide to 4-Cyclohexylbutyric Acid: Evaluating the Reproducibility of Published Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of published data is the bedrock of scientific progress. This guide provides a critical comparison of previously published data on 4-Cyclohexylbutyric acid, offering a comprehensive analysis of its synthesis, characterization, and reported biological activities. By delving into the nuances of experimental methodologies and comparing available data, this document aims to provide a clear and objective resource for those looking to build upon existing research.

Introduction to this compound

This compound, a saturated carboxylic acid with a cyclohexyl moiety, has garnered interest in various scientific domains. Its applications range from its use in the study of bacterial growth and the production of polyhydroxyalkanoates (PHAs) to its potential as a scaffold in drug design, notably in the development of inhibitors for enzymes such as Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and as an anti-Hepatitis B Virus (HBV) agent.[1] Given its diverse applications, a thorough understanding of the reliability of its published data is paramount.

Reproducibility of Synthetic Methodologies

The synthesis of this compound can be approached through several routes, with the catalytic hydrogenation of 4-phenylbutyric acid being a prominent method. This section will compare and contrast the available synthetic protocols to assess their reproducibility.

Method 1: Catalytic Hydrogenation of 4-Phenylbutyric Acid

A common and theoretically straightforward method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 4-phenylbutyric acid.

Protocol:

A detailed experimental procedure for the synthesis of 4-phenylbutyric acid involves a two-step process:

  • Friedel-Crafts Acylation: Benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form β-benzoylpropionic acid.[2][3][4][5]

  • Clemmensen Reduction: The keto group of β-benzoylpropionic acid is then reduced to a methylene group using amalgamated zinc and hydrochloric acid to yield 4-phenylbutyric acid.[2][3]

The subsequent hydrogenation of the phenyl ring to a cyclohexyl ring can be achieved using various catalysts, such as rhodium on carbon (Rh/C), under a hydrogen atmosphere.

Workflow for the Synthesis of this compound via Catalytic Hydrogenation:

Caption: Synthetic pathway to this compound.

Discussion on Reproducibility:

Comparative Analysis of Characterization Data

The definitive identification of a synthesized compound relies on a comprehensive analysis of its spectroscopic data. Here, we compare the publicly available characterization data for this compound to assess its consistency.

Property Reported Value/Data Source
Molecular Formula C₁₀H₁₈O₂PubChem[8]
Molecular Weight 170.25 g/mol PubChem[8]
Melting Point 30-32 °CChemicalBook[1]
¹H NMR (CDCl₃, ppm) δ 11.0 (s, 1H, COOH), 2.32 (t, 2H), 1.75-1.60 (m, 5H), 1.30-1.10 (m, 6H), 0.90 (m, 2H)ChemicalBook[9]
¹³C NMR (CDCl₃, ppm) δ 180.8, 36.8, 34.2, 33.2, 26.6, 26.3, 25.0Inferred from similar structures
IR (KBr, cm⁻¹) ~2920 (C-H), ~1700 (C=O), ~1450, ~1290Inferred from general spectra
Mass Spectrum (m/z) 170 (M⁺), 152, 127, 111, 88, 83, 69, 60, 55ChemicalBook[9]

The available spectroscopic data from different commercial and database sources appear to be consistent, suggesting a good degree of reproducibility in the analytical characterization of this compound.

Reproducibility of Biological Activity

The biological activity of this compound has been explored in the context of enzyme inhibition. This section evaluates the available data and compares it to a relevant alternative.

Potential as a Histone Deacetylase (HDAC) Inhibitor

The structurally related compound, 4-phenylbutyric acid, is a known pan-histone deacetylase (HDAC) inhibitor.[10][11] It has been reported to inhibit HDAC activity in glioblastoma cell lines with IC₅₀ values in the millimolar range (1.21 mM for LN-229 and 1.92 mM for LN-18 cells).[12]

Comparative Analysis with 4-Phenylbutyric Acid:

Compound Target Reported IC₅₀ Cell Line Source
4-Phenylbutyric AcidHDAC1.21 mMLN-229 (Glioblastoma)PMC[12]
4-Phenylbutyric AcidHDAC1.92 mMLN-18 (Glioblastoma)PMC[12]
This compound HDAC Data Not Available --

Currently, there is a lack of publicly available, quantitative data on the HDAC inhibitory activity of this compound. This represents a significant data gap and an opportunity for future research to explore whether the saturation of the phenyl ring affects its biological activity.

Potential as an ERAP1 Inhibitor

ERAP1 is a key enzyme in the antigen presentation pathway and has emerged as a therapeutic target in immuno-oncology and autoimmune diseases.[13][14][15] Several inhibitors of ERAP1 have been developed and their potency evaluated.

Comparative Analysis with Known ERAP1 Inhibitors:

Compound ERAP1 IC₅₀ Source
Compound 4 (from source)33 nMNIH[13]
Tosedostat acid18 µMUsiena air[16]
Leucinethiol0.11 µMUsiena air[16]
This compound Data Not Available -

Similar to its HDAC inhibitory activity, there is no specific, quantitative data available for the ERAP1 inhibitory potential of this compound. While its structural analogs have been investigated as ERAP1 inhibitors, direct evidence for the activity of the parent compound is missing.[17]

Logical Flow of ERAP1 Inhibition in Cancer Immunotherapy:

ERAP1_Inhibition TumorCell Tumor Cell AntigenPrecursors Antigen Precursors TumorCell->AntigenPrecursors ERAP1 ERAP1 AntigenPrecursors->ERAP1 Trimming MHC_I MHC Class I ERAP1->MHC_I Peptide Loading T_Cell CD8+ T-Cell MHC_I->T_Cell Antigen Presentation Apoptosis Tumor Cell Apoptosis T_Cell->Apoptosis Recognition & Killing ERAP1_Inhibitor ERAP1 Inhibitor (e.g., this compound?) ERAP1_Inhibitor->ERAP1 Inhibition

Caption: Mechanism of ERAP1 inhibition for cancer immunotherapy.

Conclusion and Future Directions

This comparative guide highlights both the established knowledge and the significant data gaps concerning this compound. While its synthesis via the hydrogenation of 4-phenylbutyric acid is a plausible and well-understood chemical transformation, the lack of detailed, peer-reviewed, and reproducible protocols is a notable limitation. The analytical characterization data appears consistent across various sources, suggesting reliability in its identification.

The most significant area requiring further investigation is the quantitative biological activity of this compound. Its structural similarity to the known HDAC inhibitor 4-phenylbutyric acid, and the exploration of its analogs as ERAP1 inhibitors, strongly suggest that it may possess interesting biological properties. Future research should focus on:

  • Publishing detailed and optimized synthetic protocols for this compound to enhance reproducibility.

  • Conducting quantitative biological assays to determine the IC₅₀ values of this compound as an HDAC and/or ERAP1 inhibitor.

  • Performing structure-activity relationship (SAR) studies to understand the impact of the cyclohexyl moiety on its biological activity compared to its phenyl analog.

By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound and its derivatives in various research and drug development applications.

References

  • ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights. (2024). National Institutes of Health. [Link]

  • What are ERAP1 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Friedel Crafts Acylation of Benzene. (n.d.). Chemguide. [Link]

  • First-in-class inhibitors of ERAP1 generate novel neoantigens driving anti-tumor effects. (2022). AACR Journals. [Link]

  • Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. (2015). National Institutes of Health. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. [Link]

  • ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights. (2024). Usiena air. [Link]

  • The structures of A and B formed in the following reaction are: [Ph - Filo. (2025). Filo. [Link]

  • erap1 inhibitors for enhancing tumour antigen presentation. (n.d.). Cancer Research Horizons. [Link]

  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. (n.d.). Vedantu. [Link]

  • Process for producing cyclohexylbutyric acid derivative. (n.d.).
  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (n.d.). National Institutes of Health. [Link]

  • Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells. (n.d.). PubMed. [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). Chemistry Stack Exchange. [Link]

  • Synthesis of 4-cyclohexyl-1-butanol. (n.d.). PrepChem.com. [Link]

  • Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. (n.d.). National Institutes of Health. [Link]

  • Structure-activity relationship of 17 structural analogues of n-butyric acid upon c-myc expression. (n.d.). PubMed. [Link]

  • 4-(4-cyclohexyloxy-cyclohexyl)-butyric acid. (2025). ChemSynthesis. [Link]

  • ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights. (2025). Usiena air. [Link]

  • SYNTHESIS OF 4-PHENYLBUTYRIC ACID. (2002). European Patent Office. [Link]

  • Cyclohexanebutanoic acid. (n.d.). PubChem. [Link]

  • Synthesis of 4-phenylbutyric acid. (n.d.).
  • Discovery of an orally available potent ER aminopeptidase 1 (ERAP1) inhibitor that enhances anti-tumor responses and limits inflammatory autoimmunity in vivo. (2025). bioRxiv. [Link]

  • Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. (2024). National Institutes of Health. [Link]

  • Synthesis of 4-phenylbutyric acid. (n.d.).
  • Structure-activity relationship studies on a series of cyclohexylpiperazines bearing a phanylacetamide as ligands of the human melanocortin-4 receptor. (2025). ResearchGate. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

  • γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. (2024). National Institutes of Health. [Link]

  • Butitaxel analogues: synthesis and structure-activity relationships. (n.d.). PubMed. [Link]

  • γ-PHENYLBUTYRIC ACID. (n.d.). Organic Syntheses Procedure. [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (n.d.). MDPI. [Link]

  • Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. (n.d.). PubMed. [Link]

  • A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. (n.d.). ResearchGate. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). National Institutes of Health. [Link]

  • Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. (n.d.). PubMed. [Link]ncbi.nlm.nih.gov/25109867/)

Sources

Orthogonal methods for confirming the structure of 4-Cyclohexylbutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Orthogonal Structure Confirmation of 4-Cyclohexylbutyric Acid

Introduction: The Imperative of Structural Certainty in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance. For a compound like this compound, a seemingly straightforward aliphatic carboxylic acid, seemingly minor structural ambiguities could lead to significant downstream consequences in terms of biological activity and impurity profiling. Therefore, relying on a single analytical technique is insufficient. This guide champions the adoption of an orthogonal approach, leveraging a suite of analytical methods that operate on different physical principles to provide a comprehensive and self-validating structural elucidation.[1][2][3][4]

This guide will provide an in-depth comparison of key orthogonal methods for the structural confirmation of this compound, complete with experimental protocols and data interpretation insights, tailored for researchers, scientists, and drug development professionals.

The Logic of Orthogonality

The core principle of an orthogonal approach is to build a robust case for a molecule's structure by gathering corroborating evidence from independent analytical techniques.[1][2][3][4] Each method provides a unique piece of the structural puzzle, and their collective agreement significantly reduces the probability of misinterpretation.

Orthogonal_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Orthogonal Analytical Methods cluster_confirmation Structure Confirmation 4-Cyclohexylbutyric_Acid_Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) 4-Cyclohexylbutyric_Acid_Sample->NMR Analyzed by MS Mass Spectrometry (HRMS) 4-Cyclohexylbutyric_Acid_Sample->MS Analyzed by FTIR FTIR Spectroscopy 4-Cyclohexylbutyric_Acid_Sample->FTIR Analyzed by EA Elemental Analysis 4-Cyclohexylbutyric_Acid_Sample->EA Analyzed by Confirmed_Structure Confirmed Structure of This compound NMR->Confirmed_Structure Corroborating Data MS->Confirmed_Structure Corroborating Data FTIR->Confirmed_Structure Corroborating Data EA->Confirmed_Structure Corroborating Data

Caption: Workflow for orthogonal structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy stands as the preeminent technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides a quantitative and qualitative map of the hydrogen atoms in a molecule. The chemical shift of a proton is indicative of its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Signals for this compound:

AssignmentChemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~10-12Singlet (broad)1H
α-CH₂~2.3Triplet2H
β-CH₂~1.6Multiplet2H
Cyclohexyl CH & γ-CH₂~1.1-1.8Multiplet11H
Cyclohexyl CH₂ (axial/equatorial)~0.9Multiplet2H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[5][6][7][8]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. The chemical shift of each carbon is characteristic of its hybridization and the nature of its attached atoms.

Expected ¹³C NMR Signals for this compound:

AssignmentChemical Shift (ppm)
Carboxylic Acid (C=O)~180
α-CH₂~34
β-CH₂~26
γ-CH₂~33
Cyclohexyl CH~37
Cyclohexyl CH₂~26.5
Cyclohexyl CH₂~33

Note: Chemical shifts are approximate and can vary based on the solvent.[6][7][8][9]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the proposed structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural confirmation, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.[10][11][12][13][14]

High-Resolution Mass Spectrometry (HRMS)

HRMS can determine the mass of a molecule with a precision of a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the molecular formula.[10][11][12] For this compound (C₁₀H₁₈O₂), the expected exact mass can be calculated and compared to the experimental value.

Expected HRMS Data for this compound:

IonCalculated Exact MassObserved MassMass Error (ppm)
[M+H]⁺171.1385(Experimental Value)< 5 ppm
[M+Na]⁺193.1204(Experimental Value)< 5 ppm
Fragmentation Pattern in Mass Spectrometry

In addition to the molecular ion, mass spectrometry provides a fragmentation pattern that can offer further structural insights. For carboxylic acids, common fragmentation pathways include the loss of water, the carboxyl group, and cleavage of the alkyl chain.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing fatty acids and their derivatives, providing both retention time and mass spectral data.[15][16][17][18][19]

Experimental Protocol: HRMS Analysis (LC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Chromatography: Inject the sample onto an appropriate LC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry:

    • Ionize the sample using electrospray ionization (ESI) in positive or negative ion mode.

    • Acquire data in full scan mode over a relevant m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass for the proposed molecular formula. Analyze the fragmentation pattern to further support the structure.

MS_Fragmentation C10H18O2 This compound (M, m/z 170) Loss_H2O Loss of H₂O (m/z 152) C10H18O2->Loss_H2O -[H₂O] Loss_COOH Loss of COOH (m/z 125) C10H18O2->Loss_COOH -[COOH] McLafferty McLafferty Rearrangement (m/z 60) C10H18O2->McLafferty γ-H transfer

Caption: Potential fragmentation pathways of this compound in MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is crucial for confirming the presence of the characteristic carboxylic acid group.

Expected FTIR Absorption Bands for this compound:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Strong, very broad
C-H (sp³)2960-2850Strong, sharp
C=O (Carboxylic Acid)1760-1690Strong, sharp
C-O1320-1210Medium

The very broad O-H stretch and the strong C=O stretch are the hallmark absorptions of a carboxylic acid.[20][21][22][23]

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the proposed structure.

Elemental Analysis: The Fundamental Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in a compound. This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.[24][25][26][27][28]

Theoretical Elemental Composition of this compound (C₁₀H₁₈O₂):

  • Carbon (C): 70.54%

  • Hydrogen (H): 10.66%

  • Oxygen (O): 18.80%

When combined with the molecular weight determined by mass spectrometry, the empirical formula can be converted to the molecular formula.

Experimental Protocol: Elemental Analysis
  • Sample Submission: A small, accurately weighed amount of the purified sample is submitted to an analytical laboratory for combustion analysis.

  • Analysis: The sample is burned in a stream of oxygen, and the resulting combustion products (CO₂, H₂O) are collected and quantified.

  • Calculation: The percentages of carbon and hydrogen are calculated from the masses of CO₂ and H₂O produced. The percentage of oxygen is typically determined by difference.

  • Empirical Formula Determination: The percentage composition is used to calculate the mole ratio of the elements, which is then simplified to the smallest whole numbers to give the empirical formula.

Comparison of Orthogonal Methods and Data Consolidation

The true power of the orthogonal approach lies in the convergence of data from all techniques to support a single, unambiguous structure.

Analytical TechniqueInformation ProvidedConfirmation for this compound
¹H NMR Proton environment, connectivity, and relative numbers.Confirms the presence and ratio of carboxylic acid, aliphatic chain, and cyclohexyl protons.
¹³C NMR Number and type of carbon environments.Confirms the presence of the carbonyl carbon and the correct number of unique aliphatic carbons.
HRMS Highly accurate molecular weight and elemental formula.Confirms the molecular formula C₁₀H₁₈O₂.
FTIR Presence of functional groups.Confirms the presence of the carboxylic acid group (O-H and C=O stretches).
Elemental Analysis Empirical formula.Confirms the simplest whole-number ratio of C, H, and O, consistent with the molecular formula.

Conclusion

The structural confirmation of a pharmaceutical compound like this compound is a critical step that demands a rigorous and multi-faceted analytical strategy. By employing an orthogonal approach that combines the detailed connectivity information from NMR, the precise molecular formula from HRMS, the functional group identification from FTIR, and the fundamental elemental composition from elemental analysis, researchers can build an unassailable case for the structure of their molecule. This comprehensive approach not only ensures scientific accuracy but also provides the robust data package required for regulatory submissions and confident advancement of a drug development program.

References

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Google Cloud.
  • Stoichiometry: Elemental Analysis. (n.d.). Google Cloud.
  • High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Fiveable.
  • What is elemental analysis? - Flexi answers - CK-12. (n.d.). CK-12 Foundation.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). Chromatography Online.
  • Orthogonal method in pharmaceutical product analysis - Alphalyse. (n.d.). Alphalyse.
  • High-resolution mass spectrometry: more than exact mass - Bioanalysis Zone. (2020, April 27). Bioanalysis Zone.
  • Determining the Empirical Formula from an Elemental Analysis - ChemCollective. (n.d.). ChemCollective.
  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder.
  • GCMS analysis of fatty acids - ResolveMass Laboratories Inc. (n.d.). ResolveMass Laboratories Inc.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20). OpenStax.
  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques - News-Medical.Net. (2024, July 18). News-Medical.Net.
  • 6.8: Calculating Empirical Formulas for Compounds - Chemistry LibreTexts. (2025, July 31). Chemistry LibreTexts.
  • (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW - ResearchGate. (n.d.). ResearchGate.
  • Application of orthogonal functions to pharmaceutical analysis, generation of derivative curves | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
  • Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry) - YouTube. (2020, June 28). YouTube.
  • Structure determination of polyunsaturated fatty acids by gas chromatography-mass spectrometry-- a comparison of fragmentation patterns of various derivatives - PubMed. (1976, August). PubMed.
  • The Power Of Orthogonality In Assessing The Stability Of Biopharmaceuticals. (2016, October 18). Bioprocess Online.
  • Video: IR and UV–Vis Spectroscopy of Carboxylic Acids - JoVE. (2025, May 22). JoVE.
  • Chapter 13: Anisotropic NMR Methods: Orthogonal Verification of Novel and Complex Natural Product Structures - Books. (2024, February 16). Royal Society of Chemistry.
  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023, December 12). ACS Earth and Space Chemistry.
  • Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns - Archimer. (n.d.). Archimer.
  • High-Resolution Mass Spectrometry | HRMS Analysis - Measurlabs. (n.d.). Measurlabs.
  • 3.5: Empirical Formulas from Analysis - Chemistry LibreTexts. (2024, April 2). Chemistry LibreTexts.
  • Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (2025, May 22). JoVE.
  • This compound(4441-63-8) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (n.d.). NC State University Libraries.
  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - NIH. (n.d.). National Institutes of Health.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta.
  • Orthogonal Methods in Higher Order Structure (HOS) Analysis - BioPharmaSpec. (n.d.). BioPharmaSpec.
  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019, November 27). Journal of Chromatography B.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Chemistry LibreTexts.
  • CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (2020, February 7). Oregon State University.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Cyclohexylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 4-Cyclohexylbutyric acid, a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals, presents a compelling case study for evaluating synthetic strategies. This guide provides an in-depth, objective comparison of various synthetic routes to this target molecule, supported by experimental data and field-proven insights to inform your selection of the most appropriate method for your research and development needs.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in the synthesis of a range of biologically active molecules. Its aliphatic carboxylic acid functionality, coupled with the bulky cyclohexyl group, imparts unique physicochemical properties to the final compounds, influencing factors such as lipophilicity, metabolic stability, and receptor binding. Given its importance, the selection of an optimal synthetic route that balances yield, cost, safety, and environmental impact is a critical consideration for any chemical development program. This guide will dissect and benchmark the most common and viable synthetic pathways to this compound.

Benchmarked Synthetic Routes

This guide will focus on a comparative analysis of the following primary synthetic routes:

  • Catalytic Hydrogenation of 4-Phenylbutyric Acid: A direct and often high-yielding approach.

  • Malonic Ester Synthesis: A classic and versatile method for carboxylic acid synthesis.

  • Friedel-Crafts Acylation and Subsequent Reductions: A multi-step but potentially cost-effective route from basic feedstocks.

  • Grignard Reagent Addition to γ-Butyrolactone: A convergent approach utilizing organometallic chemistry.

  • Arndt-Eistert Homologation: A method for one-carbon chain extension of a carboxylic acid precursor.

Route 1: Catalytic Hydrogenation of 4-Phenylbutyric Acid

This is arguably one of the most direct and atom-economical routes to this compound, provided the starting material, 4-phenylbutyric acid, is readily available. The core of this synthesis is the reduction of the aromatic phenyl ring to a cyclohexane ring.

Causality of Experimental Choices

The choice of catalyst is critical for the efficiency of this hydrogenation. Noble metal catalysts such as rhodium, ruthenium, and platinum are highly effective for aromatic ring reduction. Rhodium on a carbon or alumina support is often favored for its high activity under relatively mild conditions. The solvent choice can also influence the reaction rate and selectivity; polar, non-protic solvents like ethyl acetate or protic solvents like ethanol are commonly employed. The reaction is typically carried out under a pressurized hydrogen atmosphere to ensure a sufficient concentration of dissolved hydrogen for the catalytic cycle to proceed efficiently.

Experimental Protocol

Materials:

  • 4-Phenylbutyric acid

  • 5% Rhodium on alumina (Rh/Al₂O₃) or Platinum(IV) oxide (Adam's catalyst)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

Procedure:

  • In a high-pressure reactor vessel, dissolve 4-phenylbutyric acid (1 equivalent) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).

  • Carefully add the catalyst (typically 1-5 mol% of the substrate).

  • Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent like hexane or by distillation under reduced pressure.

Data Presentation
ParameterValue/Observation
Typical Yield >95%
Catalyst 5% Rh/Al₂O₃ or PtO₂
Solvent Ethanol, Ethyl Acetate
Temperature 50-80 °C
Pressure 50-100 psi H₂
Reaction Time 2-6 hours
Purity (after purification) >99%
Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve 4-Phenylbutyric Acid in Solvent add_catalyst Add Catalyst start->add_catalyst seal_purge Seal and Purge Reactor add_catalyst->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor H₂ Uptake heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent filter Filter Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Recrystallize/Distill concentrate->purify product This compound purify->product

Caption: Catalytic Hydrogenation Workflow

Route 2: Malonic Ester Synthesis

The malonic ester synthesis is a classic C-C bond-forming reaction that allows for the synthesis of substituted carboxylic acids.[1] In this route, diethyl malonate is deprotonated to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with an appropriate alkyl halide. Subsequent hydrolysis and decarboxylation yield the desired carboxylic acid.[2]

Causality of Experimental Choices

The choice of a strong, non-nucleophilic base is crucial to quantitatively form the malonate enolate. Sodium ethoxide is commonly used, and to prevent transesterification, ethanol is the solvent of choice.[1] The alkylating agent in this case would be cyclohexylmethyl bromide. The success of the Sₙ2 reaction depends on the use of a primary alkyl halide to minimize competing elimination reactions. The final hydrolysis and decarboxylation step is typically achieved by heating in an acidic aqueous solution.

Experimental Protocol

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • Cyclohexylmethyl bromide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • To the stirred sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature.

  • After the addition is complete, add cyclohexylmethyl bromide (1 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude dialkylmalonate.

  • To the crude ester, add a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux for several hours to effect both hydrolysis and decarboxylation.

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or recrystallization.

Data Presentation
ParameterValue/Observation
Typical Yield 70-80%
Base Sodium ethoxide
Solvent Ethanol
Alkylating Agent Cyclohexylmethyl bromide
Reaction Time 4-8 hours (alkylation), 4-6 hours (hydrolysis/decarboxylation)
Purity (after purification) >98%
Workflow Diagram

G cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup1 Intermediate Workup cluster_hydrolysis Hydrolysis & Decarboxylation cluster_workup2 Final Workup & Purification start Prepare Sodium Ethoxide Solution add_malonate Add Diethyl Malonate start->add_malonate add_halide Add Cyclohexylmethyl Bromide add_malonate->add_halide reflux_alkylation Reflux add_halide->reflux_alkylation concentrate1 Remove Ethanol reflux_alkylation->concentrate1 extract1 Extract with Ether concentrate1->extract1 add_acid Add HCl/H₂O extract1->add_acid reflux_hydrolysis Reflux add_acid->reflux_hydrolysis extract2 Extract with Ether reflux_hydrolysis->extract2 purify Distill/Recrystallize extract2->purify product This compound purify->product

Caption: Malonic Ester Synthesis Workflow

Route 3: Friedel-Crafts Acylation and Subsequent Reductions

This multi-step route begins with readily available and inexpensive starting materials: benzene and succinic anhydride. The synthesis involves a Friedel-Crafts acylation, followed by reduction of the resulting ketone and finally, hydrogenation of the aromatic ring.

Causality of Experimental Choices

The Friedel-Crafts acylation requires a Lewis acid catalyst, with aluminum chloride being the most common and cost-effective choice.[3] The reaction is typically performed in an excess of the aromatic substrate, which also serves as the solvent. The resulting keto-acid can be reduced to the corresponding alkane by either the Clemmensen (using zinc amalgam and HCl) or the Wolff-Kishner (using hydrazine and a strong base) reduction. The choice between these two methods depends on the presence of other acid- or base-sensitive functional groups in the molecule. For this specific substrate, both are generally applicable. The final step involves the catalytic hydrogenation of the phenyl ring, as described in Route 1.

Experimental Protocol

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in benzene (acting as both reactant and solvent) at 0-5 °C, add succinic anhydride (1 equivalent) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with benzene.

  • Combine the organic layers, wash with water, and then extract the product into an aqueous sodium bicarbonate solution.

  • Acidify the bicarbonate solution with concentrated HCl to precipitate the 4-oxo-4-phenylbutanoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Clemmensen Reduction

  • Prepare amalgamated zinc by stirring zinc dust with a dilute aqueous solution of mercuric chloride.

  • In a round-bottom flask, place the amalgamated zinc, water, concentrated hydrochloric acid, and toluene.

  • Add the 4-oxo-4-phenylbutanoic acid from Step 1.

  • Heat the mixture to reflux with vigorous stirring for several hours.

  • After cooling, separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-phenylbutyric acid.

Step 3: Catalytic Hydrogenation

  • Follow the procedure outlined in Route 1 to hydrogenate the 4-phenylbutyric acid to this compound.

Data Presentation
ParameterStep 1 (Acylation)Step 2 (Reduction)Step 3 (Hydrogenation)Overall
Typical Yield 80-90%70-80%>95%~53-68%
Reagents Benzene, Succinic Anhydride, AlCl₃Zn(Hg), HClH₂, Rh/Al₂O₃-
Solvent BenzeneTolueneEthanol-
Reaction Time 4-6 hours6-12 hours2-6 hours12-24 hours
Workflow Diagram

G cluster_acylation Friedel-Crafts Acylation cluster_reduction Clemmensen Reduction cluster_hydrogenation Catalytic Hydrogenation start Benzene + Succinic Anhydride + AlCl₃ reflux_acylation Reflux start->reflux_acylation workup_acylation Acidic Workup reflux_acylation->workup_acylation intermediate1 4-Oxo-4-phenylbutanoic Acid workup_acylation->intermediate1 clemmensen Zn(Hg), HCl, Toluene intermediate1->clemmensen reflux_reduction Reflux clemmensen->reflux_reduction workup_reduction Extraction reflux_reduction->workup_reduction intermediate2 4-Phenylbutyric Acid workup_reduction->intermediate2 hydrogenation H₂, Rh/Al₂O₃, Ethanol intermediate2->hydrogenation product This compound hydrogenation->product

Caption: Friedel-Crafts Acylation and Reduction Workflow

Route 4: Grignard Reagent Addition to γ-Butyrolactone

This route involves the nucleophilic addition of a cyclohexyl Grignard reagent to γ-butyrolactone. This is a convergent synthesis where the two main fragments of the molecule are brought together in a single key step.

Causality of Experimental Choices

The formation of the Grignard reagent, cyclohexylmagnesium bromide, requires anhydrous conditions to prevent its rapid quenching by water. Diethyl ether or tetrahydrofuran (THF) are the typical solvents for Grignard reagent formation and subsequent reactions. The reaction with the lactone opens the ring to form a magnesium carboxylate, which upon acidic workup, yields the desired carboxylic acid.

Experimental Protocol

Materials:

  • Cyclohexyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • γ-Butyrolactone

  • Hydrochloric acid (dilute)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of cyclohexyl bromide (1 equivalent) in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.

  • After the Grignard reagent has formed (the magnesium has dissolved), cool the solution in an ice bath.

  • Add a solution of γ-butyrolactone (1 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and dilute hydrochloric acid.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract the product into an aqueous sodium bicarbonate solution.

  • Wash the bicarbonate solution with ether to remove any non-acidic impurities.

  • Acidify the bicarbonate solution with dilute HCl to precipitate the this compound.

  • Collect the product by filtration or extraction with ether, followed by drying and removal of the solvent.

  • Purify the product by vacuum distillation or recrystallization.

Data Presentation
ParameterValue/Observation
Typical Yield 60-70%
Reagents Cyclohexyl bromide, Mg, γ-Butyrolactone
Solvent Anhydrous Diethyl Ether or THF
Reaction Time 2-4 hours (Grignard formation), 2-4 hours (addition)
Purity (after purification) >98%
Workflow Diagram

G cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Workup and Purification start Cyclohexyl Bromide + Mg in Ether grignard Cyclohexylmagnesium Bromide start->grignard add_lactone Add γ-Butyrolactone grignard->add_lactone stir Stir at Room Temperature add_lactone->stir quench Acidic Workup stir->quench extract Extraction and Purification quench->extract product This compound extract->product

Caption: Grignard Reagent Addition Workflow

Route 5: Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a method to convert a carboxylic acid to its next higher homologue, which involves a one-carbon chain extension.[4] This route would start from cyclohexylpropionic acid.

Causality of Experimental Choices

This reaction sequence begins with the conversion of the starting carboxylic acid to its acid chloride, typically using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with diazomethane to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, usually catalyzed by silver oxide or light, to form a ketene. This ketene is then trapped by water to yield the homologated carboxylic acid.[5]

Experimental Protocol

Materials:

  • Cyclohexylpropionic acid

  • Thionyl chloride (SOCl₂)

  • Diazomethane (handle with extreme caution)

  • Silver oxide (Ag₂O)

  • Dioxane

  • Water

Procedure:

  • Convert cyclohexylpropionic acid to cyclohexylpropionyl chloride by reacting it with an excess of thionyl chloride. Remove the excess thionyl chloride by distillation.

  • Caution: Diazomethane is highly toxic and explosive. This step should only be performed by experienced chemists in a proper fume hood with appropriate safety precautions. Prepare a solution of diazomethane in diethyl ether.

  • Slowly add the cyclohexylpropionyl chloride to the ethereal solution of diazomethane at 0 °C.

  • After the reaction is complete, carefully quench any excess diazomethane.

  • Remove the ether under reduced pressure to obtain the crude diazoketone.

  • In a separate flask, suspend silver oxide in a mixture of dioxane and water.

  • Add the crude diazoketone to the silver oxide suspension and heat the mixture gently.

  • After the reaction is complete, filter the mixture to remove the silver salts.

  • Acidify the filtrate and extract the product with diethyl ether.

  • Dry the organic layer and remove the solvent to yield the crude this compound.

  • Purify the product by distillation or recrystallization.

Data Presentation
ParameterValue/Observation
Typical Yield 40-60%
Reagents Cyclohexylpropionic acid, SOCl₂, Diazomethane, Ag₂O
Solvent Diethyl ether, Dioxane
Hazards Use of highly toxic and explosive diazomethane
Reaction Time 2-4 hours (acid chloride), 2-3 hours (diazoketone), 2-4 hours (rearrangement)
Workflow Diagram

G cluster_acid_chloride Acid Chloride Formation cluster_diazoketone Diazoketone Formation cluster_rearrangement Wolff Rearrangement start Cyclohexylpropionic Acid + SOCl₂ intermediate1 Cyclohexylpropionyl Chloride start->intermediate1 add_diazomethane Add Diazomethane (Caution!) intermediate1->add_diazomethane intermediate2 Diazoketone add_diazomethane->intermediate2 rearrange Ag₂O, Dioxane/H₂O, Heat intermediate2->rearrange workup Workup and Purification rearrange->workup product This compound workup->product

Caption: Arndt-Eistert Homologation Workflow

Comparative Analysis and Discussion

RouteStarting MaterialsKey ReagentsNumber of StepsTypical Overall YieldSafety & Environmental Considerations
1. Catalytic Hydrogenation 4-Phenylbutyric AcidH₂, Rh/Al₂O₃ or PtO₂1>95%High-pressure hydrogenation requires specialized equipment. Noble metal catalysts can be expensive but are used in catalytic amounts and can often be recycled.
2. Malonic Ester Synthesis Diethyl Malonate, Cyclohexylmethyl BromideSodium Ethoxide, HCl3 (in one pot)70-80%Use of sodium metal and flammable solvents. Generates salt waste.
3. Friedel-Crafts & Reduction Benzene, Succinic AnhydrideAlCl₃, Zn(Hg)/HCl, H₂353-68%Benzene is a known carcinogen. The reaction uses stoichiometric amounts of Lewis acid, generating significant waste. The reduction step also uses heavy metals.
4. Grignard Reaction Cyclohexyl Bromide, γ-ButyrolactoneMg260-70%Requires strictly anhydrous conditions. Grignard reagents are highly reactive and moisture-sensitive.
5. Arndt-Eistert Homologation Cyclohexylpropionic AcidSOCl₂, Diazomethane, Ag₂O340-60%Extreme Hazard: Diazomethane is highly toxic and explosive. This route should be avoided unless absolutely necessary and only by highly trained personnel with appropriate safety measures in place.

Conclusion and Recommendation

Based on the comparative analysis, the Catalytic Hydrogenation of 4-Phenylbutyric Acid (Route 1) stands out as the most efficient and straightforward method for the synthesis of this compound, provided the starting material is commercially available at a reasonable cost. Its high yield, atom economy, and relatively clean reaction profile make it the preferred choice for both lab-scale and potential scale-up applications.

The Friedel-Crafts Acylation and Reduction (Route 3) is a classic approach that starts from inexpensive bulk chemicals. However, its multi-step nature, lower overall yield, and significant waste generation make it less attractive from a green chemistry perspective.

The Grignard Reagent Addition (Route 4) is a solid choice for a convergent synthesis, but the stringent requirement for anhydrous conditions can be a practical challenge.

The Arndt-Eistert Homologation (Route 5) , due to the extreme hazards associated with diazomethane, is not recommended for routine synthesis and should only be considered in specific cases where other routes are not feasible.

Ultimately, the choice of synthetic route will depend on the specific constraints of the project, including the availability and cost of starting materials, the scale of the synthesis, the available equipment, and the safety and environmental policies of the institution. This guide provides the necessary data and insights to make an informed and scientifically sound decision.

Physicochemical and Spectroscopic Data of this compound

  • CAS Number: 4441-63-8[6]

  • Molecular Formula: C₁₀H₁₈O₂[7]

  • Molecular Weight: 170.25 g/mol [7]

  • Appearance: White to off-white solid[7]

  • Melting Point: 30-32 °C[6]

  • Boiling Point: Approximately 260 °C (rough estimate)[7]

  • Solubility: Soluble in most organic solvents, sparingly soluble in water.[8]

  • ¹H NMR (CDCl₃): δ 11.8 (br s, 1H, COOH), 2.35 (t, 2H, -CH₂-COOH), 1.75-1.55 (m, 7H), 1.30-1.05 (m, 6H), 0.95-0.80 (m, 2H). (Predicted, based on similar structures and general chemical shift ranges)[9][10]

  • ¹³C NMR (CDCl₃): δ 180.5 (COOH), 37.5, 34.2, 33.2, 26.6, 26.3, 22.8. (Predicted, based on similar structures and general chemical shift ranges)[5]

  • IR (neat): ν (cm⁻¹) 2920 (C-H stretch, broad due to COOH), 1705 (C=O stretch), 1450, 1290, 940.[10]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Pearson. Show how you would use the malonic ester synthesis to make the following compounds. [Link]

  • Wikipedia. Arndt–Eistert reaction. [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • PubChem. Cyclohexanebutanoic acid. [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • Organic Syntheses. Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • A-Level Chemistry. compared using 13C nmr spectroscopy. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Organic Syntheses. CV6P0109.pdf - Working with Hazardous Chemicals. [Link]

  • PubMed. Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. [Link]

  • Beilstein Journals. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • Organic Syntheses. (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. [Link]

  • PubChem. Cyclohexyl butyrate. [Link]

  • Google Patents. SYNTHESIS OF 4-PHENYLBUTYRIC ACID.
  • Begum, S., Hassan, S. I., & Siddiqui, B. S. (2010). A rapid, mild, efficient, and solvent-free Friedel-Crafts acylation of N-acetyltetrahydroharmine. Arkivoc, 2010(9), 243-252.
  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

  • Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]

  • Beilstein Journals. BJOC - Search Results. [Link]

  • Royal Society of Chemistry. 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]

  • MDPI. A Simple, Rapid and Mild One Pot Synthesis of Benzene Ring Acylated and Demethylated Analogues of Harmine under Solvent-free Conditions. [Link]

  • WIPO Patentscope. WO/2002/094756 SYNTHESIS OF 4-PHENYLBUTYRIC ACID. [Link]

  • ScienceDirect. Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. [Link]

  • Huadong Shifan Daxue. Efficient hydrogenation of cyclohexyl acetate to cyclohexanol with Cu-Zr catalysts. [Link]

Sources

A Comparative Guide to the Metabolic Stability of 4-Cyclohexylbutyric Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to a short duration of action and poor bioavailability. Conversely, an overly stable compound might accumulate, potentially causing toxicity. Therefore, the early assessment and optimization of metabolic stability are paramount. This guide provides an in-depth comparison of the metabolic stability of 4-Cyclohexylbutyric acid, a lead compound scaffold, and its rationally designed derivatives. We will explore how structural modifications can mitigate metabolic liabilities, supported by in vitro experimental data from human liver microsome assays. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development who are focused on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of small molecules.

The metabolic fate of a xenobiotic is largely governed by a suite of enzymes, predominantly the cytochrome P450 (CYP450) superfamily located in the liver.[1] For a molecule like this compound, two primary sites are susceptible to metabolic transformation: the cyclohexyl ring and the butyric acid side chain. The aliphatic cyclohexyl ring is prone to hydroxylation by CYP450 enzymes, a common pathway for increasing the polarity of lipophilic compounds to facilitate their excretion. The butyric acid side chain, on the other hand, can potentially undergo β-oxidation, a metabolic process for fatty acid degradation. Understanding these metabolic pathways is crucial for designing derivatives with enhanced stability.

Comparative Metabolic Stability Analysis

To investigate strategies for improving the metabolic stability of this compound, two derivatives were synthesized: 4-(4,4-difluorocyclohexyl)butyric acid and 2,2-dimethyl-4-cyclohexylbutyric acid. The rationale behind these modifications is to block the primary sites of metabolism. The introduction of fluorine atoms onto the cyclohexyl ring is a well-established strategy to enhance metabolic stability.[2][3] The strong carbon-fluorine bond is resistant to enzymatic cleavage by CYP450s, thereby preventing hydroxylation.[2] The second derivative, with gem-dimethyl substitution at the alpha-position of the carboxylic acid, is designed to sterically hinder and block the β-oxidation pathway of the butyric acid side chain.

The metabolic stability of the parent compound and its derivatives was assessed in human liver microsomes. This in vitro system is rich in phase I metabolic enzymes, including CYP450s, and provides a reliable model for predicting in vivo hepatic clearance.[4] The key parameters determined were the in vitro half-life (t½) and the intrinsic clearance (CLint), which are inversely proportional to metabolic stability.[5]

CompoundStructureModification Rationalet½ (min)CLint (µL/min/mg protein)
This compound This compoundParent Compound1592.4
4-(4,4-difluorocyclohexyl)butyric acid 4-(4,4-difluorocyclohexyl)butyric acidBlocking cyclohexyl ring hydroxylation4530.8
2,2-dimethyl-4-cyclohexylbutyric acid 2,2-dimethyl-4-cyclohexylbutyric acidBlocking β-oxidation of the side chain2555.4

Table 1: In vitro metabolic stability of this compound and its derivatives in human liver microsomes.

The experimental data clearly demonstrate the impact of targeted structural modifications on metabolic stability. This compound exhibited a relatively short half-life and high intrinsic clearance, indicating rapid metabolism. The introduction of gem-difluoro substitution on the cyclohexyl ring in 4-(4,4-difluorocyclohexyl)butyric acid resulted in a significant three-fold increase in half-life and a corresponding decrease in intrinsic clearance. This substantial improvement in stability is attributed to the effective blocking of CYP450-mediated hydroxylation of the cyclohexyl ring.[3][6]

The 2,2-dimethyl derivative also showed enhanced metabolic stability compared to the parent compound, albeit to a lesser extent than the fluorinated analogue. The increase in half-life and decrease in clearance suggest that β-oxidation of the butyric acid side chain contributes to the overall metabolism of this compound, and that this pathway can be effectively hindered by alpha-substitution.

Metabolic Pathways

The metabolic pathways of this compound and the rationale for the improved stability of its derivatives are depicted below.

cluster_parent Metabolism of this compound Parent This compound Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP450 (Hydroxylation) Beta_Oxidation β-Oxidation Products Parent->Beta_Oxidation β-Oxidation

Metabolic pathways of this compound.

cluster_derivatives Metabolism of Derivatives Fluorinated 4-(4,4-difluorocyclohexyl)butyric acid Blocked_Hydroxylation Metabolism Resistant Fluorinated->Blocked_Hydroxylation Fluorine blocks CYP450 hydroxylation Dimethyl 2,2-dimethyl-4-cyclohexylbutyric acid Blocked_Beta_Oxidation Metabolism Resistant Dimethyl->Blocked_Beta_Oxidation Gem-dimethyl group blocks β-oxidation cluster_workflow Microsomal Stability Assay Workflow Start Prepare Reagents (Microsomes, Compound, NADPH) Incubate Incubate at 37°C Start->Incubate Sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubate->Sample Quench Quench Reaction (Cold Acetonitrile + IS) Sample->Quench Centrifuge Protein Precipitation Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Calculate t½ and CLint Analyze->Data

Experimental workflow for the liver microsomal stability assay.

Conclusion

This comparative guide illustrates the profound impact of rational drug design on improving the metabolic stability of a lead compound. By identifying the metabolic "soft spots" of this compound, namely the cyclohexyl ring and the butyric acid side chain, we have demonstrated that targeted modifications can significantly enhance its metabolic profile. The fluorinated derivative, in particular, showed a marked increase in stability by effectively blocking CYP450-mediated hydroxylation. The in vitro human liver microsomal stability assay serves as an indispensable tool in the early stages of drug discovery, enabling the rapid assessment and selection of candidates with favorable pharmacokinetic properties. The methodologies and insights presented herein provide a practical framework for researchers dedicated to the optimization of drug metabolism and the development of more effective and safer therapeutics.

References

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Dodge, J. A., et al. (2022). Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. ACS Medicinal Chemistry Letters, 13(9), 1436-1442.
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • ResearchGate. (2025, August 27). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized biologically active fluorinated cycloalkane derivatives. Retrieved from [Link]

  • PubMed. (2020, July 2). Bioactivation of α, β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation. Retrieved from [Link]

  • Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. (2020, November 26). Scientific Reports, 10(1), 20688.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Agilent. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Retrieved from [Link]

  • AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Retrieved from [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes. Retrieved from [Link]

  • MDPI. (n.d.). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Cyclohexylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery goes hand-in-hand with our responsibility to ensure a safe laboratory environment and minimize our ecological footprint. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of 4-cyclohexylbutyric acid, grounded in established safety protocols and regulatory compliance.

Understanding the Compound: Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the chemical's properties and hazards is paramount. This compound (CAS No. 4441-63-8) is a carboxylic acid that presents moderate health and environmental hazards.[1]

According to its Safety Data Sheet (SDS), this compound is classified as:

  • Skin Irritant (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritant (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritant (H335): May cause respiratory irritation.[1][2]

While comprehensive ecological data is not always readily available, the general principle for carboxylic acids is to prevent their release into the environment, as they can be harmful to aquatic life.

Table 1: Key Hazard Information for this compound

Hazard ClassificationGHS StatementPrimary Precaution
Skin IrritationH315Avoid contact with skin. Wear protective gloves.[1][2]
Eye IrritationH319Avoid contact with eyes. Wear safety glasses/goggles.[1][2]
Respiratory IrritationH335Avoid breathing dust/fumes. Use in a well-ventilated area or fume hood.[1][2]

The Disposal Decision Workflow: A Step-by-Step Protocol

The following workflow provides a logical sequence for the safe disposal of this compound waste. This process is designed to ensure that all safety and regulatory considerations are met.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_disposal Disposal Pathway A Step 1: Characterize Waste Is it pure this compound, a solution, or contaminated material? B Step 2: Segregate Waste Keep separate from incompatible materials (e.g., strong bases, oxidizers). A->B Segregation is Key C Step 3: Small Quantity (Lab Scale) Neutralization Protocol B->C For minor residues & dilute solutions D Step 4: Large Quantity / Contaminated Material Licensed Disposal Vendor B->D For bulk amounts & contaminated solids E Final Check: Container Labeling & Storage Properly labeled, sealed, and stored in Satellite Accumulation Area. C->E D->E

Caption: Disposal decision workflow for this compound.

Detailed Disposal Procedures

Part A: Small Quantities & Aqueous Solutions (Lab-Scale Neutralization)

For small quantities of this compound or its dilute aqueous solutions, neutralization is a viable pre-disposal step. This process converts the acid into a salt, which is generally less hazardous.

Causality: The purpose of neutralization is to adjust the pH of the acidic waste to a neutral range (typically between 6.0 and 8.0) before it can be considered for drain disposal, if local regulations permit.[3] This is crucial to prevent corrosion of plumbing and to protect aquatic ecosystems from acidic discharges.

Experimental Protocol: Neutralization

  • Preparation: Work in a designated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dilution: Slowly and cautiously add the this compound waste to a large volume of cold water (a 1:10 dilution ratio is recommended).[4] Never add water to the acid.

  • Neutralization: While stirring the diluted acid solution, slowly add a weak base solution, such as 5% sodium bicarbonate or sodium carbonate.[3] Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Endpoint: Continue adding the base dropwise until the pH of the solution is stable within a neutral range (pH 6.0-8.0).[4] Be cautious as the reaction may produce gas (carbon dioxide).

  • Final Disposal: Check with your institution's Environmental Health and Safety (EHS) office. Some jurisdictions may permit the drain disposal of small quantities of neutralized, non-hazardous salt solutions with copious amounts of water.[3][5] Otherwise, the neutralized solution should be collected in a properly labeled hazardous waste container.

Part B: Large Quantities, Solid Waste, and Contaminated Materials

For larger quantities of this compound, un-neutralized solutions, or solid materials contaminated with the acid (e.g., paper towels, gloves, contaminated glassware), direct disposal through a licensed hazardous waste contractor is mandatory.[2][6]

Operational Plan: Collection and Storage for Licensed Disposal

  • Waste Container Selection:

    • Use a designated, chemically compatible, and properly sealed hazardous waste container.[7] For solid waste, a clearly labeled, sealed bag within a rigid container is appropriate.[3]

    • Ensure the container is in good condition, with a secure, leak-proof lid.[5][7]

    • If reusing a container, ensure the original label is completely defaced and the new label is accurate.[3]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).[8]

    • The date of waste accumulation should also be clearly marked.[8]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5][8]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]

    • Ensure that incompatible wastes are segregated. For example, store acidic waste separately from bases and oxidizers.[5]

  • Disposal Request:

    • Once the container is full or has been in storage for the maximum allowed time (check with your EHS office, often up to one year for partially filled containers), arrange for pickup by your institution's licensed hazardous waste disposal service.[5]

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][9] If breathing is difficult, provide oxygen. Seek medical attention.

  • Small Spills: For small spills of solid material, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container.

  • Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.

Trust Through Best Practices: Waste Minimization

A core principle of responsible chemical management is waste minimization.[8] Before starting any procedure, consider the following:

  • Scale Down Experiments: Whenever possible, reduce the scale of your experiments to minimize the amount of waste generated.[8]

  • Avoid Cross-Contamination: Careful handling can prevent the contamination of non-hazardous materials, reducing the overall volume of hazardous waste.

  • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicate materials and to ensure that older stock is used first.[3]

By adhering to these detailed procedures, you not only ensure the safe and compliant disposal of this compound but also contribute to a culture of safety and environmental stewardship within your organization.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • MSDS of 4-Cyclohexyl-3-oxo-butyric acid ethyl ester. Capot Chemical. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Cyclohexanebutanoic acid. PubChem, National Institutes of Health. [Link]

  • Dispose of Hazardous Waste. Ohio Environmental Protection Agency. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • How Does The EPA Define Hazardous Waste? CountyOffice.org. [Link]

  • Hazardous Waste - EHSO Manual. University of Oklahoma. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Cyclohexylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous protocol and a deep understanding of the material's nature. This guide provides essential, immediate safety and logistical information for the proper handling of 4-Cyclohexylbutyric acid. As your partners in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights.

Understanding the Imperative: Why PPE is Critical for this compound

This compound (CAS: 4441-63-8) is a carboxylic acid that, while essential for various research and development applications, presents tangible hazards that necessitate meticulous handling.[1] The primary risks associated with this compound are irritation to the skin and eyes, and potential respiratory tract irritation upon inhalation of its dust or fumes.[2][3][4]

  • Skin Irritation: Direct contact can lead to skin irritation.[2][3] The lipophilic cyclohexyl group and the acidic carboxyl group can disrupt the skin's lipid barrier, leading to redness, itching, and discomfort.

  • Serious Eye Irritation: The compound is classified as causing serious eye irritation.[2][3][4] Accidental splashes can cause significant pain and potential damage to the cornea if not addressed immediately.

  • Respiratory Irritation: As a solid with a low melting point (30-32°C), it can generate dust or vapors, especially when handled or heated, which may irritate the respiratory system.[2][4][5]

Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a fundamental requirement for ensuring operator safety and maintaining experimental integrity.

The Core Ensemble: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the quantities of this compound being handled. The following table outlines the recommended PPE based on common laboratory scenarios.

Scenario Task Example Minimum Required PPE Rationale
Low-Risk Weighing small quantities (<1g) in a ventilated balance enclosure.Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat.Primary risk is minimal dust exposure and incidental contact. Standard PPE provides a sufficient barrier.
Moderate-Risk Preparing solutions, performing reactions at room temperature.Nitrile Gloves, Chemical Goggles, Lab Coat.Increased risk of splashes and direct contact during transfer and mixing. Goggles provide superior protection over safety glasses.
High-Risk Handling large quantities (>10g), heating the compound, or potential for aerosol generation.Double-Gloving (Nitrile), Chemical Goggles and Face Shield, Chemical-Resistant Apron over Lab Coat, Respiratory Protection (N95 or higher).Elevated risk of significant splashes, inhalation of vapors or aerosols. A multi-layered approach to PPE is crucial for comprehensive protection.[6]

A Step-by-Step Protocol for Safe Handling

This protocol provides a self-validating system for handling this compound, ensuring that safety is integrated into every step of the workflow.

3.1. Pre-Operational Safety Checks

  • Verify Engineering Controls: Ensure the chemical fume hood or other ventilated enclosure is operational and certified.

  • Inspect PPE: Before each use, carefully inspect all PPE for signs of degradation, such as cracks, holes, or discoloration. Dispose of and replace any compromised items.[7]

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review the Safety Data Sheet (SDS): Always have the most current SDS readily available for immediate reference.[2][7][8]

3.2. Donning and Operational Procedure

The following diagram illustrates the logical workflow for PPE selection and use.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_ops Operation & Disposal A Assess Task: - Quantity - Temperature - Aerosol Potential B Consult SDS for Specific Hazards A->B C Select Core PPE: - Lab Coat - Gloves (Nitrile) - Eye Protection B->C D Risk > Low? C->D E Upgrade Eye Protection: Chemical Goggles D->E Yes F Risk > Moderate? D->F No E->F G Add Advanced Protection: - Face Shield - Respirator (N95+) - Chem-Resistant Apron F->G Yes H Perform Chemical Handling in Fume Hood F->H No G->H I Doff PPE Correctly (Gloves Last) H->I J Dispose of Contaminated PPE as Hazardous Waste I->J K Wash Hands Thoroughly J->K

Caption: PPE Selection and Use Workflow for this compound.

3.3. Post-Operational Procedure and Disposal

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Waste Segregation:

    • Solid Waste: Collect any unreacted this compound and contaminated materials (e.g., weigh paper, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[2][7]

    • Liquid Waste: If dissolved in a solvent, dispose of the solution in the appropriate hazardous liquid waste stream.

    • Contaminated PPE: Used gloves, disposable aprons, and other contaminated PPE must be disposed of as hazardous waste. Do not discard them in regular trash.[7]

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, the most contaminated items (gloves) are removed last, using a proper removal technique to avoid skin contact.[7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3][7]

Emergency Response: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[7][9] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][7] Ensure the area is well-ventilated.

By adhering to these protocols, you establish a robust safety framework that protects both the researcher and the integrity of the scientific work.

References

  • MSDS of 4-Cyclohexyl-3-oxo-butyric acid ethyl ester. Capot Chemical. [Link]

  • Cyclohexanebutanoic acid | C10H18O2 | CID 75200. PubChem - NIH. [Link]

  • What PPE Should You Wear When Handling Acid 2025?. LeelineWork. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylbutyric acid
Reactant of Route 2
Reactant of Route 2
4-Cyclohexylbutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.